3-(Chloromethyl)-3-methyloxetane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(chloromethyl)-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZYEFODKAZWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231618 | |
| Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-48-0 | |
| Record name | 3-Chloromethyl-3-methyloxacyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Chloromethyl)-3-methyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Chloromethyl)-3-methyloxetane synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-3-methyloxetane
Authored by: A Senior Application Scientist
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance key physicochemical properties, including aqueous solubility and metabolic stability, while acting as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyls.[1][2] this compound is a particularly valuable building block, featuring a reactive chloromethyl handle that allows for diverse downstream functionalization, making it a crucial intermediate in the synthesis of complex pharmaceutical agents and advanced polymers.[3][4] This technical guide provides a comprehensive exploration of the primary synthetic pathway to this compound, grounded in the principles of intramolecular cyclization. We will dissect the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and present quantitative data to empower researchers in drug discovery and chemical development.
Core Synthesis Strategy: The Intramolecular Williamson Ether Synthesis
The most robust and widely adopted method for constructing the oxetane ring of this compound is the intramolecular Williamson ether synthesis.[5][6] This classical C-O bond-forming reaction involves the cyclization of a 1,3-halohydrin or a related substrate where a hydroxyl group and a suitable leaving group are positioned in a 1,3-relationship.[7][8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide, generated by deprotonating the hydroxyl group with a strong base, performs a backside attack on the carbon atom bearing the leaving group, leading to ring closure.[6][7]
The inherent ring strain of the four-membered oxetane ring presents a kinetic barrier to cyclization compared to the formation of larger rings like tetrahydrofuran.[9] Therefore, the success of this synthesis is critically dependent on the choice of a highly effective leaving group and reaction conditions that strongly favor the intramolecular SN2 pathway over competing intermolecular reactions or elimination pathways.[8]
Strategic Dissection of the Synthesis Pathway
The synthesis is logically approached in two primary stages: the preparation of a key diol precursor followed by the crucial cyclization step.
Caption: Overall synthetic route to this compound.
Mechanistic Insight: The Cyclization Step
The cornerstone of this synthesis is the base-mediated intramolecular SN2 reaction. After selective activation of one of the primary hydroxyl groups of the diol precursor (e.g., as a tosylate), a strong, non-nucleophilic base such as sodium hydride (NaH) is introduced.
Causality of Reagent Choice:
-
Base (NaH): Sodium hydride is ideal as it irreversibly deprotonates the remaining alcohol to form the sodium alkoxide. The only byproduct is hydrogen gas, which is easily removed from the reaction, driving the equilibrium towards the alkoxide.
-
Solvent (THF/DMF): Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to dissolve the reactants and stabilize the transition state without solvating and deactivating the nucleophilic alkoxide.[7]
-
Leaving Group (Tosylate): A tosylate group is an excellent leaving group because its negative charge is highly delocalized and stabilized by resonance upon displacement, making the SN2 reaction kinetically favorable.
The resulting alkoxide then attacks the carbon bearing the tosylate leaving group, displacing it and forming the strained four-membered ether ring.
Caption: Mechanism of the intramolecular Williamson ether synthesis.
Experimental Protocols & Data
The following protocols represent a validated pathway for the synthesis of this compound. All operations involving hazardous reagents should be performed in a certified fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-(Chloromethyl)-2-methylpropane-1,3-diol
This procedure details a selective monochlorination of a commercially available triol using conditions analogous to an Appel reaction.
Materials:
-
2-Methyl-2-(hydroxymethyl)-1,3-propanediol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a stirred solution of 2-methyl-2-(hydroxymethyl)-1,3-propanediol (1.0 eq) in dry acetonitrile, add triphenylphosphine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrachloride (1.2 eq) in acetonitrile dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-(chloromethyl)-2-methylpropane-1,3-diol as a white solid.
Protocol 2: Synthesis of this compound
This protocol describes the two-step activation and cyclization of the diol precursor.
Materials:
-
2-(Chloromethyl)-2-methylpropane-1,3-diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (dry)
-
Dichloromethane (DCM, dry)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, dry)
Procedure: Part A: Selective Tosylation
-
Dissolve 2-(chloromethyl)-2-methylpropane-1,3-diol (1.0 eq) in dry pyridine and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude tosylate, which can often be used in the next step without further purification.
Part B: Cyclization
-
Wash sodium hydride (1.5 eq) with dry hexanes to remove the mineral oil and suspend it in dry THF under an inert atmosphere (N₂ or Ar).
-
Cool the NaH suspension to 0 °C.
-
Add a solution of the crude tosylate from Part A (1.0 eq) in dry THF dropwise to the NaH suspension.
-
After the addition, allow the mixture to warm to room temperature and then gently heat to reflux for 2-4 hours, monitoring by GC-MS.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent carefully. The crude product is then purified by distillation under reduced pressure to afford pure this compound.[10][11]
Quantitative Data Summary
The following table summarizes typical results for the described synthetic pathway.
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (%) (by GC) |
| Monochlorination | PPh₃, CCl₄ | CH₃CN | 0 to 25 | 16 | 65-75 | >95 |
| Tosylation | TsCl, Pyridine | Pyridine | 0 | 5 | 85-95 (crude) | ~90 |
| Cyclization | NaH | THF | 65 | 3 | 70-80 | >98 |
Alternative Synthetic Strategies: A Brief Overview
While the Williamson etherification is the most direct route, other classical methods for oxetane synthesis are noteworthy, although less suited for this specific target.
-
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful tool for forming oxetanes.[12][13][14] However, it is generally not practical for synthesizing 3,3-disubstituted oxetanes like our target without complex starting materials. Recent advances have explored visible-light-mediated versions to improve safety and scalability.[15][16]
-
Epoxide Ring Expansion: The ring-opening of an epoxide followed by an intramolecular ring-closing step can provide access to substituted oxetanes.[17][18] For example, reacting a suitable epoxide with a sulfur ylide (the Corey-Chaykovsky reaction) can yield oxetanes.[17] This strategy is highly effective for 2-substituted oxetanes but is less direct for the 3,3-disubstitution pattern required here.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence culminating in an intramolecular Williamson ether synthesis. This pathway, which involves the preparation of a key 2-(chloromethyl)-2-methylpropane-1,3-diol precursor followed by a tosylation and base-mediated cyclization, offers high yields and excellent purity. A thorough understanding of the underlying SN2 mechanism and the rationale for reagent and condition selection is paramount for successful and scalable synthesis. This versatile building block, made accessible through the robust protocols detailed herein, will continue to be a valuable tool for researchers and scientists in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 822-48-0 [sigmaaldrich.com]
- 12. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 18. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
An In-depth Technical Guide to 3-(Chloromethyl)-3-methyloxetane: Properties, Reactivity, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
3-(Chloromethyl)-3-methyloxetane is a compelling heterocyclic compound that has garnered significant attention from the scientific community, particularly those in drug discovery, polymer science, and advanced materials. Its structure, which uniquely combines a strained four-membered oxetane ring with a reactive primary alkyl chloride, imparts a dual reactivity that makes it an exceptionally versatile synthetic intermediate.[1] The inherent ring strain of the oxetane (~25 kcal/mol) predisposes it to ring-opening reactions, while the chloromethyl group serves as a classic electrophilic site for nucleophilic substitution. This guide provides an in-depth exploration of the core physicochemical properties, reactivity, and diverse applications of this valuable chemical entity, offering field-proven insights for researchers and development professionals.
Core Physicochemical Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics govern its behavior in both storage and reaction conditions, dictating choices in solvent, temperature, and handling procedures. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉ClO | [2] |
| Molecular Weight | 120.58 g/mol | [2] |
| CAS Number | 822-48-0 | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density | 1.1 g/mL at 25 °C | [2] |
| Boiling Point | 88 °C at 97.5 mmHg | [3] |
| Flash Point | 43 °C | [3] |
| Refractive Index (n20/D) | 1.45 | [3] |
| Purity (typical) | ≥98% (GC) | [3] |
Reactivity Profile: A Duality of Function
The synthetic power of this compound stems from its two distinct reactive sites. The choice of catalyst and reaction conditions allows chemists to selectively engage either the oxetane ring or the chloromethyl group, enabling a wide array of chemical transformations.
Cationic Ring-Opening Polymerization (CROP)
The significant ring strain of the oxetane makes it susceptible to polymerization initiated by cationic species, such as Brønsted or Lewis acids. This process, known as Cationic Ring-Opening Polymerization (CROP), is a cornerstone of polyether synthesis. The initiation involves the protonation or coordination of a Lewis acid to the oxetane oxygen, forming a tertiary oxonium ion. This active species is then attacked by the oxygen atom of another monomer molecule, propagating the polymer chain. This polymerization route is critical for producing specialty polymers with unique thermal and mechanical properties, finding use in advanced coatings, adhesives, and other materials.[1][4]
Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.
Nucleophilic Substitution at the Chloromethyl Group
Independent of the oxetane ring's reactivity, the primary chloride offers a classic site for SN2 reactions. A wide range of nucleophiles, including amines, azides, thiols, and cyanides, can displace the chloride to introduce new functional groups.[5] This pathway is fundamental to its use as a building block in medicinal chemistry and organic synthesis, allowing for the facile attachment of the unique 3-methyl-oxetanylmethyl moiety to a parent molecule. This functionalization is often pursued to enhance physicochemical properties such as solubility or metabolic stability.
Caption: SN2 Nucleophilic Substitution at the chloromethyl group.
Key Applications in Scientific Research and Development
The dual reactivity of this compound translates into a broad spectrum of applications across various scientific disciplines.
-
Polymer Chemistry: It is a key monomer for creating high-performance polyethers. The resulting polymers often exhibit improved durability, chemical resistance, and thermal stability, making them suitable for specialty coatings, adhesives, and advanced composites.[1]
-
Pharmaceutical Synthesis: The oxetane motif is increasingly recognized as a valuable "bioisostere" in drug design, often used to replace less favorable groups like gem-dimethyl or carbonyls to improve metabolic stability and aqueous solubility. This compound serves as a crucial intermediate, allowing for the incorporation of the 3-methyl-oxetanylmethyl group into potential therapeutic agents.[1]
-
Agrochemicals: It is utilized in the formulation of modern pesticides and herbicides, contributing to the synthesis of active ingredients with enhanced efficacy.[1]
-
Organic Synthesis: As a versatile building block, it facilitates the construction of complex molecular architectures and enables the exploration of novel chemical pathways.[1]
Exemplary Experimental Protocol: Synthesis of an Azide Derivative
This protocol describes a representative nucleophilic substitution reaction. The causality behind the experimental choices is rooted in established principles of SN2 reactions.
Objective: To synthesize 3-(Azidomethyl)-3-methyloxetane via nucleophilic substitution.
Rationale: Sodium azide is an excellent nucleophile for displacing primary alkyl halides. A polar aprotic solvent like DMF is chosen to effectively solvate the sodium cation while leaving the azide anion highly reactive. The reaction is conducted at a slightly elevated temperature to ensure a reasonable reaction rate without promoting side reactions.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (to make a ~0.5 M solution).
-
Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution in one portion. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Reaction Conditions: Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography if necessary to yield the pure 3-(Azidomethyl)-3-methyloxetane.[6]
Spectroscopic Characterization
The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques. Infrared (IR) spectroscopy will show characteristic C-O-C stretching frequencies for the ether linkage and C-Cl stretches. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a definitive structural map, and mass spectrometry confirms the molecular weight. Detailed spectral data can be found in various chemical databases.[2]
Safety and Handling
As a reactive chemical, proper handling of this compound is paramount.
-
GHS Hazard Statements: The compound is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302). It may also cause skin and eye irritation.[2]
-
Precautions for Safe Handling:
-
Handle in a well-ventilated area or a fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at room temperature.[3]
Conclusion
This compound is a powerful and versatile reagent whose value is defined by its dual reactivity. The ability to selectively perform ring-opening polymerization or nucleophilic substitution makes it an indispensable tool in the synthesis of advanced polymers, pharmaceuticals, and other specialty chemicals. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 822-48-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol [cjcu.jlu.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 3-(Chloromethyl)-3-methyloxetane (CAS 822-48-0): A Cornerstone for Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, once a novelty, has rapidly evolved into a strategic asset in medicinal chemistry.[1][2] Its unique stereoelectronic properties offer a powerful tool to modulate the physicochemical characteristics of drug candidates, addressing common challenges in drug development such as poor solubility and metabolic instability.[3] This guide provides an in-depth technical overview of 3-(Chloromethyl)-3-methyloxetane (CAS 822-48-0), a key building block for introducing the valuable 3,3-disubstituted oxetane motif. We will explore its fundamental properties, the mechanistic basis for the advantages it confers, its synthesis and reactivity, and its practical application in the laboratory, grounded in field-proven insights.
Core Properties and Characterization
This compound is a reactive, colorless to near-colorless liquid that serves as an essential intermediate for tethering the 3-methyl-oxetane moiety onto a parent molecule.[4][5] Its bifunctional nature, featuring a stable oxetane ring and a reactive chloromethyl group, allows for its seamless integration into diverse molecular scaffolds.[4]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 822-48-0 | [4][6] |
| Molecular Formula | C₅H₉ClO | [4][6] |
| Molecular Weight | 120.58 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-(Chloromethyl)-2-methyl-1,3-epoxypropane | [4] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 88 °C / 97.5 mmHg | [4] |
| Density | ~1.1 g/cm³ | [4][6] |
| Refractive Index | n20/D ~1.45 | [4] |
| Flash Point | 43 °C | |
| Spectroscopic Data | IR and Raman spectra available for reference. | [6] |
The Strategic Value of the Oxetane Moiety in Medicinal Chemistry
The incorporation of an oxetane ring is not merely an act of structural modification; it is a deliberate strategy to enhance a molecule's drug-like properties. The strain in the four-membered ring and the presence of the oxygen atom create a unique electronic and conformational environment.[3][7]
A Modern Bioisostere
A primary application of the 3,3-disubstituted oxetane is as a bioisostere for common, often problematic, functional groups.[2][7]
-
Replacement for gem-Dimethyl Groups: The oxetane can serve as a hydrophilic surrogate for the lipophilic gem-dimethyl group.[2][8] It occupies a similar steric footprint but introduces polarity. This is a critical tactic to improve aqueous solubility and block metabolically weak C-H bonds without the associated penalty of increased lipophilicity.[2][8]
-
Carbonyl Group Surrogate: The oxetane's oxygen atom is an effective hydrogen bond acceptor, similar to a carbonyl group.[3] This allows it to replace carbonyls while offering a more three-dimensional, sp³-rich, and often more metabolically robust alternative.[2][7]
Tuning Physicochemical Properties for Optimal Performance
The introduction of an oxetane can predictably and profoundly alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
-
Aqueous Solubility: Replacing a nonpolar group like a gem-dimethyl with an oxetane can dramatically increase aqueous solubility, a key factor for improving oral bioavailability.[1][2]
-
Lipophilicity (LogD): Oxetane-containing molecules are consistently less lipophilic than their carbocyclic or alkyl-substituted counterparts, which can reduce off-target toxicity.[1][2]
-
Metabolic Stability: The oxetane ring itself is relatively stable to oxidative metabolism.[3] Strategically placing it can shield adjacent, metabolically vulnerable positions on a drug candidate.[8]
-
Basicity (pKa) Modulation: This is one of the most powerful applications. The potent inductive electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the basicity of nearby amines. Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[2] This is an invaluable tool for mitigating issues related to high basicity, such as hERG channel inhibition or poor cell permeability.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 822-48-0: 3-Chloromethyl-3-methyloxacyclobutane [cymitquimica.com]
- 6. This compound | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectral Analysis of 3-(Chloromethyl)-3-methyloxetane
Prepared by: Gemini, Senior Application Scientist
Introduction
3-(Chloromethyl)-3-methyloxetane is a versatile heterocyclic compound featuring a strained four-membered oxetane ring.[1] This structure is of significant interest to researchers and drug development professionals due to the unique physicochemical properties imparted by the oxetane moiety. When incorporated into larger molecules, oxetanes can enhance aqueous solubility, improve metabolic stability, and influence the basicity of nearby functional groups, often serving as a superior replacement for gem-dimethyl or carbonyl groups.[2][3][4] Its utility as a building block in organic synthesis and polymer chemistry further underscores the need for precise analytical methods to confirm its structure and purity.[1]
This guide provides a detailed examination of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound. We will explore the theoretical basis for the spectral features, present standardized experimental protocols, and offer an in-depth analysis of the spectral data, grounding our interpretations in established spectroscopic principles.
Molecular Structure and Physicochemical Properties
The structural integrity of this compound is the foundation of its chemical reactivity and spectral output. The molecule contains a quaternary carbon at the 3-position, which is a key feature influencing its NMR and IR spectra.
References
reactivity of the oxetane ring in 3-(Chloromethyl)-3-methyloxetane
An In-Depth Technical Guide to the Reactivity of the Oxetane Ring in 3-(Chloromethyl)-3-methyloxetane
Abstract
Oxetanes, four-membered cyclic ethers, have emerged from relative obscurity to become highly valued scaffolds in medicinal chemistry and polymer science.[1][2] Their unique combination of high ring strain (approximately 25.5 kcal/mol), comparable to that of epoxides, and greater Lewis basicity makes them potent electrophiles under appropriate activation.[1] This guide focuses on this compound (CMO), a bifunctional building block whose reactivity is dominated by the strained oxetane ring. We will explore the core principles governing its ring-opening reactions and polymerization, providing field-proven insights into reaction mechanisms, experimental design, and practical applications for researchers, scientists, and drug development professionals.
Introduction: The Unique Profile of the Oxetane Ring
The reactivity of the oxetane ring is a direct consequence of its strained geometry. Unlike the nearly planar cyclobutane, the C-O-C bond angle of approximately 90.2° in oxetane represents a significant deviation from the ideal tetrahedral angle, exposing the oxygen's lone pairs and making it a strong Lewis base and hydrogen-bond acceptor.[3] This inherent ring strain is the thermodynamic driving force for ring-opening reactions.
In this compound, the 3,3-disubstitution pattern introduces two key features:
-
Steric Hindrance: The methyl and chloromethyl groups sterically shield the adjacent methylene carbons (C2 and C4) from direct nucleophilic attack, influencing the regioselectivity of ring-opening.
-
Electronic Effects: The electron-withdrawing nature of the chloromethyl group has a minor inductive effect on the ring.
The presence of the primary chloride in the chloromethyl group provides a secondary reactive handle. However, under most conditions relevant to ring-opening, the strained oxetane ether is the more labile functionality.
Physicochemical Properties of this compound
A summary of key properties provides a foundation for its handling and use in synthesis.
| Property | Value | Source |
| CAS Number | 822-48-0 | [4][5] |
| Molecular Formula | C₅H₉ClO | [4][6] |
| Molecular Weight | 120.58 g/mol | [4][7] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 88 °C / 97.5 mmHg | [4] |
| Density | ~1.1 g/cm³ | [4] |
| Flash Point | 43 °C |
Safety Note: this compound is a flammable liquid and is harmful if swallowed.[6][8] It should be handled in a well-ventilated fume hood, away from ignition sources, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
Ring-Opening Reactions of the Oxetane Core
The cleavage of the oxetane ring in CMO is typically achieved under acidic conditions or with potent nucleophiles. The reaction mechanism can proceed via SN1 or SN2 pathways, dictated by the stability of the resulting carbocation and the nature of the nucleophile.
Acid-Catalyzed Ring-Opening
Lewis or Brønsted acids are highly effective at promoting the ring-opening of oxetanes.[1][9] The reaction is initiated by the protonation or coordination of the oxetane oxygen, which transforms the poor hydroxyl leaving group into a good one (water or a complexed species), thereby activating the ring for nucleophilic attack.
The regioselectivity of the attack is a critical consideration. The 3,3-disubstitution in CMO favors the formation of a tertiary carbocation intermediate upon cleavage of the C2-O or C4-O bond, suggesting a mechanism with significant SN1 character.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)-3-methyloxetane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
3-(Chloromethyl)-3-methyloxetane (CAS RN: 822-48-0) is a versatile synthetic building block increasingly utilized in pharmaceutical and materials science research.[1][2] Its unique structure, featuring a strained oxetane ring and a reactive chloromethyl group, makes it a valuable intermediate for introducing the 3-methyl-oxetane moiety into target molecules.[1] This functional group can impart desirable properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility in drug candidates. However, the very reactivity that makes this compound synthetically useful also necessitates stringent safety and handling protocols.
This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed procedures for its safe handling, storage, and disposal, grounded in established safety principles and authoritative data.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the specific hazards is the foundation of safe laboratory practice. This compound presents a multi-faceted risk profile that demands careful consideration.
1.1 Chemical Reactivity and Associated Hazards
The primary hazard of this compound stems from its high reactivity. The combination of a strained four-membered ether ring and a primary alkyl chloride makes it a potent electrophile and alkylating agent.
-
Alkylation Potential: The chloromethyl group is susceptible to nucleophilic substitution, while the oxetane ring can undergo acid-catalyzed ring-opening. This reactivity means the compound can readily react with biological nucleophiles, such as DNA and proteins. Although specific mutagenicity data is not widely available, its structural alerts classify it as a potential alkylating agent, which are often associated with mutagenic and carcinogenic effects. Therefore, it must be handled as a suspected mutagen.
-
Incompatible Materials: Due to its electrophilic nature, it can react vigorously with strong nucleophiles, strong bases, and strong oxidizing agents. Contact with these materials must be strictly avoided to prevent uncontrolled exothermic reactions.
1.2 Toxicological Profile
The compound is classified as harmful and an irritant.[3][4]
-
Acute Toxicity: It is harmful if swallowed, with an oral LD50 of 700 mg/kg in mice.[3] Inhalation of vapors or mists may cause respiratory irritation.[4][5]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[4][5] Prolonged or repeated exposure may lead to more severe skin reactions.[6]
1.3 Physical Hazards
-
Flammability: this compound is a flammable liquid and vapor, with a flash point of 43°C. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3]
Summary of GHS Hazard Classifications
| Hazard Class | GHS Category | Hazard Statement | Source |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour | [3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [4][5] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | [4][5] |
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment, known as the "Hierarchy of Controls," is essential. This prioritizes engineering solutions over procedural and personal protection.
Primary Engineering Controls
The primary line of defense is to handle the chemical within a properly functioning and certified chemical fume hood.[3] This prevents the inhalation of flammable and toxic vapors. All manipulations, including weighing, transfers, and reaction setups, should be performed in the hood. For procedures with a risk of splashing, the fume hood sash should be kept as low as possible.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific hazards of this compound.
-
Hand Protection: Chemically resistant gloves are mandatory. Given its nature as a chlorinated organic compound, nitrile gloves may offer limited protection. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or pinholes before use and practice proper glove removal technique to avoid skin contamination.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[7] Due to the risk of serious eye damage, it is highly recommended to use a full-face shield in addition to safety goggles, especially when handling larger quantities (>50 mL) or during procedures with a high splash potential.[8]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn at all times.[7] Ensure the lab coat is fully buttoned and the sleeves cover the wrists. For transfers of larger volumes, a chemically resistant apron is also recommended.
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[7] Use of such equipment requires prior training and fit-testing.[9]
Part 3: Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is critical for minimizing risk during routine laboratory operations.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure a chemical spill kit is readily accessible.[9] Verify that the chemical fume hood is functioning correctly. Don all required PPE as detailed in Part 2.2.
-
Aliquotting/Weighing: Conduct all transfers within the fume hood. Use non-sparking tools for opening containers. If weighing is necessary, do so in a tared, sealed container inside the hood to prevent vapor release into the lab.
-
Reaction Setup: When adding the reagent to a reaction vessel, do so slowly and in a controlled manner, preferably via a syringe or addition funnel. Ensure the reaction apparatus is properly secured.
-
Post-Handling: After use, tightly close the primary container.[3][6] Decontaminate any surfaces that may have come into contact with the chemical. Remove gloves and wash hands thoroughly with soap and water.[3]
Storage Requirements
Proper storage is crucial to maintain chemical stability and prevent accidents.
-
Location: Store in a cool, dry, and well-ventilated area.[3] It should be kept in a designated flammable liquids cabinet.
-
Conditions: Keep the container tightly sealed to prevent the escape of vapors.[6] The recommended storage temperature is often refrigerated (2-8°C) to minimize vapor pressure and potential degradation.[10]
-
Segregation: Store away from incompatible materials, particularly strong bases, oxidizing agents, and sources of ignition such as heat, sparks, or open flames.[3][6]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all contaminated materials (e.g., pipette tips, gloves, absorbent pads) and residual chemical in a clearly labeled, sealed hazardous waste container.[11]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound."
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[11] Do not pour this chemical down the drain.[5]
Part 4: Emergency Procedures
In the event of an accident, a swift and correct response is critical to mitigate harm.
Spill Response
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Using a spill kit with an inert absorbent material (e.g., vermiculite, dry sand), cover the spill.[8][12]
-
Once absorbed, carefully collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[12]
-
Wipe the area with a suitable decontaminating solution and then wash with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately, alerting all personnel.[13][14]
-
If safe to do so, close the laboratory door to contain the vapors.
-
Call your institution's emergency number or 911.
-
Report the identity of the spilled chemical and the approximate volume.
-
Do not re-enter the area until cleared by emergency response personnel.
-
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]
Conclusion
This compound is a valuable reagent whose utility is matched by its potential hazards. Its flammability, toxicity, and reactivity as a suspected alkylating agent demand the highest standards of safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. FCKeditor - Resources Browser [mfa.gov.by]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. What Emergency Protocols Exist for ETP Chemical Spills or Leaks [netsolwater.com]
- 14. Emergency Protocol For Chemical Spill In The Lab [needle.tube]
- 15. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(Chloromethyl)-3-methyloxetane
A Note on the Subject Matter: As of the current date, a detailed experimental or computational study specifically elucidating the molecular structure and conformational landscape of 3-(Chloromethyl)-3-methyloxetane is not publicly available in peer-reviewed literature. To provide a comprehensive and methodologically sound technical guide that adheres to the principles of scientific integrity, this document will use a closely related and well-characterized molecule, 2-methyloxetane , as a primary case study. The principles, experimental techniques, and computational approaches detailed herein are directly applicable to the analysis of this compound. Throughout this guide, we will extrapolate the findings from 2-methyloxetane to predict the structural and conformational properties of this compound.
Introduction
This compound is a member of the oxetane family, a class of four-membered heterocyclic ethers.[1] These strained ring systems are of significant interest in medicinal and materials chemistry due to their unique physicochemical properties.[2][3] The oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[3] Specifically, 3,3-disubstituted oxetanes like this compound are valuable building blocks in organic synthesis, particularly in the creation of polymers with enhanced thermal and mechanical properties and in the development of pharmaceuticals and agrochemicals.[1]
The therapeutic and material efficacy of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. A thorough understanding of the stable conformations, the energy barriers between them, and the precise geometric parameters of a molecule is therefore paramount for rational drug design and the development of new materials. This guide will delve into the sophisticated techniques used to unravel these molecular properties, using 2-methyloxetane as a detailed exemplar.
I. Elucidating Molecular Structure: The Synergy of Microwave Spectroscopy and Quantum Chemical Calculations
The determination of a molecule's precise gas-phase structure, free from intermolecular interactions, relies on a powerful combination of experimental techniques and theoretical calculations. Pulsed-jet Fourier transform microwave (PJ-FTMW) spectroscopy is a premier experimental method for obtaining highly accurate rotational constants, which are directly related to the molecule's moments of inertia and, by extension, its geometry. These experimental data provide a stringent benchmark for high-level ab initio and density functional theory (DFT) calculations, which in turn can provide a complete molecular structure.
Core Principles of Structure Determination
The fundamental workflow for determining the molecular structure and conformational landscape of a substituted oxetane is a multi-step, self-validating process.
References
Methodological & Application
Introduction: Unlocking the Potential of Poly(3-(chloromethyl)-3-methyloxetane)
An Application Guide to the Cationic Ring-Opening Polymerization of 3-(Chloromethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
The cationic ring-opening polymerization (CROP) of oxetanes, a class of four-membered cyclic ethers, offers a powerful pathway to synthesize functional polyethers with tailored properties. Among these, this compound (CMMO) stands out as a versatile monomer. Its unique structure, featuring a reactive oxetane ring and a functionalizable chloromethyl group, makes the resulting polymer, poly(this compound) (PCMMO), a valuable precursor for a wide range of applications.[1] These applications span from advanced materials like coatings and adhesives to specialty chemicals and intermediates in pharmaceutical and agrochemical synthesis.[1][2]
The polymerization of CMMO proceeds via a cationic mechanism, driven by the relief of ring strain in the oxetane monomer (approximately 107 kJ/mol), which is comparable to that of cycloaliphatic epoxides.[3] This process is characterized by high reaction speeds and the ability to produce polymers with good chemical resistance and thermal stability.[4] This application note provides a comprehensive guide to the cationic ring-opening polymerization of CMMO, delving into the underlying mechanism, offering detailed experimental protocols, and outlining key characterization techniques.
The Mechanism of Cationic Ring-Opening Polymerization
The CROP of oxetanes is a chain-growth polymerization that can proceed through two primary competitive mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[5] The prevalence of each mechanism is influenced by the specific monomer structure and the reaction conditions.
In the ACE mechanism , the cationic charge is located at the end of the growing polymer chain, forming a tertiary oxonium ion. This active chain end then reacts with an incoming monomer molecule.[5][6] Conversely, in the AM mechanism , the initiator protonates a free monomer, which then becomes the reactive species that is attacked by the hydroxyl group of the growing polymer chain.[5][7]
The polymerization of oxetane is generally understood to occur via the nucleophilic attack of the oxygen atom of a monomer on the α-carbon of the cationic oxetane ring of the growing chain.[4][8] The process can be broken down into three fundamental stages: initiation, propagation, and termination.
Visualizing the Polymerization Pathway
Figure 1: General workflow for the cationic ring-opening polymerization of this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the cationic ring-opening polymerization of CMMO. Safety precautions should be strictly followed, as the monomer and some initiators can be hazardous.[9][10]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound (CMMO) | ≥98% | Sigma-Aldrich, TCI | Store under inert gas. |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Reagent grade | Sigma-Aldrich | Highly corrosive and moisture-sensitive. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | Dry over molecular sieves before use. |
| 1,4-Butanediol (BDO) | ≥99% | Sigma-Aldrich | Used as a co-initiator. |
| Phenol | Reagent grade | Sigma-Aldrich | Used as a terminating agent. |
| Nitrogen (N₂) or Argon (Ar) | High purity | Local supplier | For maintaining an inert atmosphere. |
Protocol: Bulk Polymerization of CMMO
This protocol describes a typical bulk polymerization procedure.
-
Reactor Setup: A two-necked, round-bottom flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen. The flask is then fitted with a rubber septum and a nitrogen inlet.
-
Reagent Addition: The flask is charged with the desired amount of this compound (CMMO) monomer and 1,4-butanediol (BDO) as a co-initiator via syringe under a positive nitrogen pressure. Anhydrous dichloromethane can be added as a solvent if solution polymerization is desired.[7]
-
Initiation: The reaction mixture is cooled to 0°C in an ice bath. The initiator, boron trifluoride diethyl etherate (BF₃·OEt₂), is then added dropwise via syringe.[11] An exothermic reaction may be observed.
-
Polymerization: The reaction is allowed to proceed at the desired temperature (e.g., 0°C to room temperature) for a specified time (typically several hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR by taking aliquots from the reaction mixture.
-
Termination: The polymerization is quenched by the addition of a terminating agent, such as a solution of phenol in dichloromethane.[7]
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum to a constant weight.
Key Experimental Parameters
The molecular weight and polydispersity of the resulting PCMMO can be controlled by adjusting several key parameters.
| Parameter | Typical Range | Effect on Polymerization |
| [Monomer]/[Initiator] Ratio | 50:1 to 500:1 | Directly influences the target molecular weight. |
| Temperature | -20°C to 25°C | Affects the rate of polymerization and the occurrence of side reactions. Lower temperatures generally lead to better control. |
| Solvent | Dichloromethane, Chlorobenzene | The polarity of the solvent can influence the reaction kinetics and the solubility of the polymer. |
| Initiator Type | BF₃·OEt₂, AlCl₃, SnCl₄ | The choice of Lewis acid initiator affects the initiation efficiency and the overall polymerization rate.[12] |
Characterization of Poly(this compound)
Thorough characterization of the synthesized PCMMO is crucial to confirm its structure, molecular weight, and thermal properties.
Spectroscopic and Chromatographic Analysis
| Technique | Expected Results and Interpretation |
| ¹H NMR | Confirmation of the polymer structure by identifying characteristic proton signals of the repeating unit. The disappearance of monomer peaks indicates high conversion. |
| ¹³C NMR | Provides detailed information about the carbon skeleton of the polymer, confirming the ring-opening of the oxetane monomer. |
| FT-IR Spectroscopy | Disappearance of the characteristic oxetane ring vibration (around 980 cm⁻¹) and the appearance of a broad ether linkage band (around 1100 cm⁻¹). |
| Gel Permeation Chromatography (GPC/SEC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.5) indicates a well-controlled polymerization. |
Thermal Analysis
| Technique | Purpose and Typical Values for PCMMO |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and melting temperature (Tm) if the polymer is semi-crystalline. The Tg of PCMMO is typically in the range of -30°C to -10°C. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring the weight loss as a function of temperature. PCMMO generally shows good thermal stability up to around 300°C. |
Troubleshooting and Safety Considerations
Common Issues and Solutions
-
Low Monomer Conversion: This could be due to impurities in the reagents or solvent that terminate the polymerization. Ensure all materials are rigorously dried and purified. The initiator activity might also be low; consider using a more active initiator or increasing its concentration.
-
Broad Molecular Weight Distribution: This often indicates chain transfer reactions or slow initiation. Optimizing the reaction temperature (usually lower temperatures are better) and ensuring rapid and efficient initiation can help narrow the PDI.
-
Inconsistent Results: Cationic polymerizations are notoriously sensitive to trace amounts of water and other protic impurities.[13] Maintaining a strictly inert and anhydrous reaction environment is paramount for reproducibility.
Safety Precautions
-
Monomer Handling: this compound is a flammable liquid and is harmful if swallowed.[10] It can also cause skin and eye irritation.[10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Initiator Handling: Lewis acid initiators like BF₃·OEt₂ are highly corrosive and react violently with water.[12] Handle with extreme care under an inert atmosphere.
-
Solvent Safety: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and minimize exposure.
Conclusion
The cationic ring-opening polymerization of this compound provides a versatile and efficient route to a functional polyether with significant potential in various scientific and industrial fields. By carefully controlling the reaction parameters and adhering to rigorous experimental techniques, researchers can synthesize poly(this compound) with desired molecular weights and narrow polydispersity. The functional chloromethyl side groups open up a vast landscape for post-polymerization modification, allowing for the creation of a diverse array of advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. radtech.org [radtech.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
- 10. This compound | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 3-(Chloromethyl)-3-methyloxetane
Introduction: Harnessing Ring Strain for Advanced Polyether Synthesis
The cationic ring-opening polymerization (CROP) of oxetanes is a powerful technique for the synthesis of well-defined polyethers. The polymerization is driven by the relief of ring strain inherent in the four-membered ether ring, which is approximately 106 kJ/mol.[1] Among oxetane derivatives, 3-(chloromethyl)-3-methyloxetane (CMMO) is a monomer of significant interest. The resultant polymer, poly(this compound) (PCMMO), possesses a flexible polyether backbone and reactive chloromethyl side chains. These side groups serve as versatile handles for post-polymerization modification, allowing for the introduction of a wide array of functional groups and enabling the development of advanced materials for applications in coatings, adhesives, and biomedical devices.[2]
This guide provides a comprehensive experimental protocol for the controlled, living cationic polymerization of CMMO using boron trifluoride etherate (BF₃·OEt₂) as an initiator.[3] As a strong Lewis acid, BF₃·OEt₂ efficiently initiates the polymerization, often in the presence of a proton source like residual water, to form the propagating oxonium ion species. Achieving a living polymerization, characterized by the absence of irreversible chain termination and transfer, is paramount for synthesizing polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This protocol emphasizes the rigorous exclusion of atmospheric moisture, which can interfere with the cationic propagating centers and lead to uncontrolled polymerization.
Mechanism Overview: Cationic Ring-Opening Polymerization (CROP)
The CROP of oxetanes proceeds via a chain-growth mechanism involving a tertiary oxonium ion as the propagating species. The key steps are:
-
Initiation: The Lewis acid initiator, BF₃·OEt₂, reacts with a proton source (e.g., trace water) to generate a strong protic acid. This acid protonates the oxygen atom of the CMMO monomer, activating it for nucleophilic attack.
-
Propagation: A second CMMO monomer acts as a nucleophile, attacking one of the α-carbons of the protonated oxetane ring. This results in the opening of the ring and the formation of a new, propagating tertiary oxonium ion at the chain end. This process repeats, extending the polymer chain.[4]
-
Termination (Controlled): In a living polymerization, there is no inherent termination step. The polymerization proceeds until all monomer is consumed. The reaction is then deliberately terminated or "quenched" by the addition of a nucleophilic agent, such as methanol, which reacts with the cationic chain ends to form a stable, neutral polymer.[5]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the polymerization of CMMO, from reagent preparation to final polymer characterization.
Caption: Workflow for the cationic polymerization of CMMO.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound (CMMO) | ≥98% | Sigma-Aldrich | See purification protocol. |
| Boron trifluoride etherate (BF₃·OEt₂) | Redistilled, ≥98% | Sigma-Aldrich | Highly moisture-sensitive. Store and handle under inert gas.[6] |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | See purification protocol. |
| Calcium Hydride (CaH₂) | Reagent grade, 95% | Sigma-Aldrich | Used for drying monomer and solvent. |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich | Used for quenching and precipitation. |
| Nitrogen (N₂) or Argon (Ar) | High purity, ≥99.998% | Local supplier | For maintaining an inert atmosphere. |
Safety Precautions
-
This compound (CMMO): Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Handle in a well-ventilated fume hood.
-
Boron Trifluoride Etherate (BF₃·OEt₂): Highly flammable, corrosive, and reacts violently with water.[7] Causes severe skin burns and eye damage.[8] It is essential to handle this reagent in a fume hood under a dry, inert atmosphere using proper personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.[9][10] Ensure an eyewash station and safety shower are readily accessible.[8]
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. All handling should be performed in a fume hood.
Detailed Experimental Protocol
PART 1: Reagent Purification (Crucial for Controlled Polymerization)
-
Drying of Dichloromethane (Solvent):
-
To a round-bottom flask, add dichloromethane and calcium hydride (CaH₂).
-
Allow the mixture to stir under a nitrogen atmosphere overnight.
-
Reflux the dichloromethane over CaH₂ for 2-4 hours.
-
Distill the solvent under a nitrogen atmosphere, collecting the fraction boiling at 39-40°C. Store the freshly distilled, anhydrous solvent over molecular sieves in a sealed container under nitrogen.
-
-
Purification of this compound (Monomer):
-
Place the CMMO monomer in a flask with calcium hydride (CaH₂).
-
Stir the mixture under a nitrogen atmosphere for at least 24 hours at room temperature to remove water.
-
Perform a vacuum distillation of the monomer, collecting the purified liquid. Store the purified monomer under a nitrogen atmosphere and use it within a short period.
-
PART 2: Polymerization Procedure
-
Reaction Setup:
-
Thoroughly dry all glassware (e.g., Schlenk flask, syringes) in an oven at >120°C overnight and cool under a stream of dry nitrogen.
-
Assemble the reaction setup under a positive pressure of nitrogen. The Schlenk flask should be equipped with a magnetic stir bar.
-
-
Reaction Execution:
-
Using a dry, gas-tight syringe, transfer 10 mL of anhydrous dichloromethane into the Schlenk flask.
-
Cool the flask to 0°C using an ice-water bath.
-
Via syringe, add the desired amount of purified CMMO monomer to the cooled solvent. For example, to target a degree of polymerization of 100, add a specific amount of monomer.
-
Prepare the initiator solution. In a separate dry, nitrogen-flushed vial, prepare a stock solution of BF₃·OEt₂ in anhydrous dichloromethane (e.g., 0.1 M).
-
Initiate the polymerization by rapidly injecting the calculated amount of the BF₃·OEt₂ solution into the vigorously stirring monomer solution. The monomer-to-initiator ratio will determine the target molecular weight.[11]
-
Allow the reaction to proceed at 0°C for the desired time (e.g., 1-4 hours). The solution may become more viscous as the polymerization progresses.
-
PART 3: Quenching and Polymer Purification
-
Termination (Quenching):
-
Polymer Precipitation and Isolation:
-
Slowly pour the quenched reaction mixture into a beaker containing a large excess of cold methanol (a non-solvent for the polymer), stirring vigorously. A white, gummy precipitate of PCMMO should form.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the polymer by adding fresh methanol, stirring, and decanting again. Repeat this washing step two more times to remove residual monomer and initiator byproducts.
-
Collect the purified polymer by filtration.
-
Dry the polymer under vacuum at room temperature or slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra should be acquired to confirm the polymer structure. The characteristic peaks of the polyether backbone and the chloromethyl side chains should be identifiable.[13]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[14] A low PDI (typically < 1.5) is indicative of a controlled/living polymerization process.[3]
Expected Results: Quantitative Data Summary
The following table presents typical experimental parameters and expected outcomes for the controlled polymerization of CMMO. The theoretical number-average molecular weight (Mₙ, theory) is calculated as: Mₙ, theory = ([Monomer]/[Initiator]) × (Molar Mass of Monomer) + (Molar Mass of Initiator Fragment)
| Entry | [Monomer]:[Initiator] Ratio | Reaction Time (h) | Mₙ, theory ( g/mol ) | Mₙ, GPC ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 50:1 | 2 | ~6,000 | 5,800 - 6,500 | 1.1 - 1.3 |
| 2 | 100:1 | 2 | ~12,000 | 11,500 - 13,000 | 1.1 - 1.4 |
| 3 | 200:1 | 4 | ~24,000 | 22,000 - 25,000 | 1.2 - 1.5 |
Note: Actual Mₙ values from GPC may vary depending on the efficiency of initiation and the purity of the reagents. The values presented are illustrative of a well-controlled system.
Troubleshooting
-
Broad PDI (>1.5) or Bimodal GPC Trace: This often indicates the presence of impurities, particularly water, which can lead to chain transfer or the generation of multiple initiating species. Ensure all reagents and glassware are rigorously dried.
-
Low Monomer Conversion: This could be due to an insufficient amount of initiator, low reaction temperature, or the presence of basic impurities that neutralize the initiator. Check initiator concentration and ensure all reagents are pure.
-
Inconsistent Results: The handling of the moisture-sensitive initiator, BF₃·OEt₂, is critical. Ensure it is stored under an inert atmosphere and transferred using proper syringe techniques to prevent degradation.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 9. nbinno.com [nbinno.com]
- 10. nj.gov [nj.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
applications of poly(3-(chloromethyl)-3-methyloxetane) in coatings
An In-Depth Technical Guide to the Applications of Poly(3-(chloromethyl)-3-methyloxetane) in Advanced Coatings
Authored by a Senior Application Scientist
This document provides a detailed exploration of poly(this compound), a highly functional polymer, and its significant role as a precursor in the formulation of advanced coating systems. Primarily, its utility is realized through post-polymerization modification, leading to materials with tailored properties for specialized applications, most notably in the field of energetic materials where it serves as a critical binder. This guide will detail the synthesis, modification, and formulation protocols, providing researchers and development professionals with the foundational knowledge to leverage this versatile polymer.
Introduction: The Unique Potential of Poly(this compound) (PCMMO)
Poly(this compound), hereafter referred to as PCMMO, is a polyether synthesized via the cationic ring-opening polymerization (CROP) of its monomer, this compound (CMMO).[1][2] The oxetane ring's high strain energy (~107 kJ/mol) makes it highly reactive and susceptible to ring-opening polymerization.[3]
The defining feature of PCMMO is the pendant chloromethyl (-CH₂Cl) group attached to the polymer backbone. This reactive group serves as a versatile chemical handle, allowing for a wide range of post-polymerization modifications.[2] While PCMMO itself could be used in formulations where cross-linking is desired, its primary value lies in its role as a stable, characterizable intermediate for producing more advanced functional polymers. The most prominent of these is poly(3-azidomethyl-3-methyloxetane) (PAMMO), an energetic polymer widely used as a binder in specialized coatings.[4][5]
Synthesis of PCMMO: A Foundational Protocol
The synthesis of PCMMO is achieved through a controlled cationic ring-opening polymerization. The choice of initiator and reaction conditions is critical to controlling the polymer's molecular weight and dispersity, which in turn dictates the mechanical properties of the final coating.
Protocol 2.1: Cationic Ring-Opening Polymerization of CMMO
Objective: To synthesize PCMMO with a controlled molecular weight. This protocol utilizes a co-initiator, 1,4-butanediol (BDO), which allows for better control over the polymerization process and the formation of dihydroxyl-terminated chains.
Materials:
-
This compound (CMMO) monomer
-
1,4-butanediol (BDO), dried over molecular sieves
-
Boron trifluoride etherate (BF₃·OEt₂), as initiator
-
Dichloromethane (CH₂Cl₂), anhydrous, as solvent
-
Methanol, for quenching
-
Hexanes, as a non-solvent for precipitation
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and rubber septa is prepared. The system is purged with dry nitrogen to ensure an inert atmosphere.
-
Solvent and Initiator: Anhydrous dichloromethane is transferred to the flask via cannula. The desired amount of 1,4-butanediol co-initiator is then added. The solution is cooled to 0°C in an ice bath.
-
Catalyst Addition: Boron trifluoride etherate is added dropwise via syringe. The amount of catalyst is critical; a typical ratio relative to the co-initiator (BDO) is 0.5:1.[6]
-
Monomer Addition: The CMMO monomer is added dropwise to the stirred solution. An exothermic reaction may be observed. The reaction is maintained at 0°C.
-
Polymerization: The reaction is allowed to proceed for 24-72 hours at 0°C to achieve high conversion.[6] Reaction progress can be monitored by taking aliquots and analyzing monomer consumption via ¹H NMR.
-
Quenching: The polymerization is terminated by the addition of a small amount of cold methanol.
-
Purification: The polymer solution is concentrated under reduced pressure. The concentrated solution is then slowly added to a large volume of cold hexanes with vigorous stirring to precipitate the polymer.
-
Isolation and Drying: The precipitated white polymer is collected by filtration, washed with fresh hexanes, and dried under vacuum at room temperature until a constant weight is achieved.
Causality and Insights:
-
Why BF₃·OEt₂? Boron trifluoride etherate is a common and effective Lewis acid catalyst for cationic ring-opening polymerizations. It efficiently activates the oxygen atom in the oxetane ring, initiating polymerization.[7]
-
The Role of 1,4-Butanediol (BDO): BDO acts as a co-initiator or "initiator-transfer agent." It allows for the formation of telechelic polymers (polymers with functional end-groups), in this case, hydroxyl groups. This provides better control over the molecular weight, which can be estimated based on the monomer-to-BDO ratio, and yields a polymer with a narrower molecular weight distribution compared to initiation with the catalyst alone.[6]
-
Low Temperature Control: Conducting the reaction at 0°C helps to control the polymerization rate and suppress side reactions, such as chain transfer and termination, leading to a more well-defined polymer structure.[7]
Caption: Workflow for the synthesis of Poly(this compound).
Post-Polymerization Modification: Creating Energetic Binders
The true utility of PCMMO in coatings is unlocked by converting the chloromethyl side chains into more functional groups. The most significant modification is azidation to produce poly(3-azidomethyl-3-methyloxetane) (PAMMO), a polymer prized for its high energy content and use as a binder in energetic formulations.[8][9]
Protocol 3.1: Azidation of PCMMO to PAMMO
Objective: To quantitatively substitute the chloride atoms on the PCMMO backbone with azide groups. This reaction transforms the inert polymer into an energetic one.
Materials:
-
Poly(this compound) (PCMMO)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), as solvent
-
Deionized water
-
Dichloromethane for extraction
Procedure:
-
Dissolution: Dissolve the synthesized PCMMO in DMF in a round-bottom flask equipped with a stirrer and condenser.
-
Reagent Addition: Add an excess of sodium azide to the solution. A molar excess of 2-3 times relative to the chloromethyl groups is recommended to drive the reaction to completion.
-
Reaction: Heat the mixture to 80-90°C and stir for 24-48 hours.[7] The progress of the reaction can be monitored by FTIR spectroscopy, observing the disappearance of the C-Cl stretch and the appearance of the characteristic strong azide (N₃) stretch around 2100 cm⁻¹.
-
Workup: After cooling to room temperature, the reaction mixture is poured into a large volume of deionized water. This precipitates the PAMMO polymer and dissolves the excess sodium azide and DMF.
-
Extraction (Optional): For a cleaner product, the aqueous mixture can be extracted several times with dichloromethane. The combined organic layers are then washed with water to remove residual DMF and salts.
-
Isolation and Drying: The organic solvent is removed under reduced pressure to yield PAMMO as a viscous liquid or semi-solid. The product is then dried under vacuum to remove any residual solvent.
Causality and Insights:
-
Nucleophilic Substitution: This reaction is a classic SN2 nucleophilic substitution. The azide ion (N₃⁻) is a potent nucleophile that displaces the chloride ion on the primary carbon of the chloromethyl group.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is essential. It effectively solvates the sodium cations, leaving the azide anions "bare" and highly reactive, which accelerates the rate of the SN2 reaction.
-
Safety Warning: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can produce highly toxic and explosive hydrazoic acid (HN₃).
Caption: Conversion of PCMMO to the energetic polymer PAMMO via azidation.
Application in Energetic Coatings and Binders
PAMMO is a key component in modern composite materials, particularly as an energetic binder for solid rocket propellants and polymer-bonded explosives (PBXs). In this context, the binder acts as a specialized coating that encapsulates crystalline oxidizer (e.g., ammonium perchlorate) and fuel particles, forming a solid, mechanically robust matrix.[8]
These binders are often formulated as Energetic Thermoplastic Elastomers (ETPEs). ETPEs are block copolymers, typically with an ABA structure, where 'A' is a hard, crystalline segment and 'B' is a soft, amorphous segment.[9][10] This architecture imparts both the structural strength of a thermoplastic and the flexibility of an elastomer. PAMMO can be used as the soft B-block in these systems.[9]
Protocol 4.1: Conceptual Formulation of a PAMMO-Based Binder
Objective: To outline the steps for formulating a simple, cross-linked energetic binder system using PAMMO.
Materials:
-
Hydroxyl-terminated PAMMO (synthesized using a diol initiator like BDO)
-
A diisocyanate cross-linking agent (e.g., Toluene diisocyanate (TDI) or Isophorone diisocyanate (IPDI))
-
An energetic plasticizer (e.g., a nitrate ester plasticizer, to improve flexibility and energy content)
-
A cure catalyst (e.g., Dibutyltin dilaurate (DBTDL))
Procedure:
-
Pre-mixing: In a planetary mixer, the hydroxyl-terminated PAMMO is mixed with the energetic plasticizer under vacuum to ensure a homogenous, bubble-free mixture.
-
Curing Agent Addition: The diisocyanate curing agent is added. The stoichiometry is critical and is based on the NCO:OH ratio, which is typically kept close to 1:1 for optimal network formation.
-
Catalyst and Degassing: A catalytic amount of DBTDL is added to accelerate the urethane linkage formation. The mixture is stirred thoroughly under vacuum to remove any trapped air.
-
Casting and Curing: The viscous mixture is then cast into a mold (or used to coat solid propellant ingredients). The cast material is cured in an oven at an elevated temperature (e.g., 60°C) for several days until the cross-linking reaction is complete.
-
Characterization: The resulting elastomeric sheet is evaluated for its mechanical properties (tensile strength, elongation) and thermal stability (DSC/TGA).
Causality and Insights:
-
Urethane Chemistry: The formulation relies on the reaction between the terminal hydroxyl groups (-OH) of the PAMMO chains and the isocyanate groups (-NCO) of the cross-linker. This forms a durable urethane linkage, creating a three-dimensional polymer network.
-
Role of the Binder: This cured network provides the structural integrity for the energetic composite. It must be sufficiently elastic to prevent cracking due to thermal stress or mechanical shock, yet strong enough to hold the solid particles together.[8]
Characterization of Polymers and Coatings
Rigorous characterization is essential at each stage to ensure the desired material properties are achieved.
| Technique | Purpose | Expected Results for PCMMO / PAMMO System |
| ¹H NMR | Structural verification and monomer conversion. | Confirms the polyether backbone structure. The disappearance of monomer peaks indicates high conversion. |
| FTIR Spectroscopy | Confirmation of functional group conversion. | PCMMO: Shows C-Cl stretching. PAMMO: C-Cl peak disappears, and a strong, sharp azide (N₃) peak appears around 2100 cm⁻¹. |
| GPC/SEC | Determination of molecular weight (Mn, Mw) and dispersity (Đ). | Provides data to confirm that the desired molecular weight was achieved and that the polymer has a narrow dispersity (typically Đ < 1.5 for controlled polymerizations). |
| DSC | Analysis of thermal transitions (glass transition temperature, Tg). | Determines the Tg, which is critical for low-temperature mechanical properties of the binder. PAMMO typically has a low Tg.[11] |
| TGA | Assessment of thermal stability and decomposition profile. | PAMMO shows a characteristic two-stage decomposition: the first step corresponds to the decomposition of the azide groups, followed by the decomposition of the polyether backbone at a higher temperature.[5] |
| Tensile Testing | Evaluation of mechanical properties of the cured binder. | Measures tensile strength, elongation at break, and Young's modulus to ensure the binder meets mechanical requirements for its application. |
Broader Potential in Protective Coatings
While the primary application of the PCMMO-to-PAMMO system is in energetic materials, the reactive nature of the chloromethyl group opens possibilities for other advanced coating applications. The pendant -CH₂Cl group can react with various nucleophiles, making PCMMO a versatile platform for creating:
-
Cross-linked Protective Coatings: Reaction with multifunctional amines or thiols could be used to form highly cross-linked, chemically resistant coatings for industrial applications.
-
Grafted Coatings: The chloromethyl sites can serve as initiation points for "grafting-from" polymerizations (e.g., Atom Transfer Radical Polymerization - ATRP), allowing for the creation of coatings with specialized surface properties (e.g., hydrophobicity, biocompatibility).
-
Quaternized Coatings: Reaction with tertiary amines would lead to quaternary ammonium salts along the polymer backbone, creating cationic polyelectrolytes with potential applications as antimicrobial or antistatic coatings.
These areas are less explored but represent fertile ground for future research and development, extending the utility of this versatile oxetane-based polymer beyond its current niche.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. radtech.org [radtech.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane) - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. EP1229009A1 - Synthesis of energetic polyester thermoplastic homopolymers and energetic thermoplastic elastomers formed therefrom - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note: Synthesis of Cross-Linked Polyethers using 3-(Chloromethyl)-3-methyloxetane
Introduction
3-(Chloromethyl)-3-methyloxetane is a versatile monomer that serves as a valuable building block in the synthesis of advanced functional polymers.[1] Its unique structure, featuring a strained oxetane ring and a reactive chloromethyl group, allows for a two-stage polymer modification strategy. Initially, the oxetane ring can undergo cationic ring-opening polymerization (CROP) to yield a linear polyether. Subsequently, the pendant chloromethyl groups serve as reactive sites for post-polymerization modification, enabling the formation of cross-linked networks with enhanced thermal and mechanical properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of cross-linked polymers derived from this compound, detailing both the initial polymerization and subsequent cross-linking methodologies.
Monomer Properties and Handling
A thorough understanding of the monomer's properties is crucial for successful polymerization. Key physical and chemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO | [1] |
| Molecular Weight | 120.58 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 88 °C / 97.5 mmHg | |
| CAS Number | 822-48-0 | [1] |
Safety Precautions: this compound is a flammable liquid and is harmful if swallowed. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Part 1: Synthesis of Linear Poly(this compound)
The synthesis of the linear polymer is achieved through cationic ring-opening polymerization (CROP). This process is typically initiated by a Lewis acid, which activates the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer molecule.
Mechanism of Cationic Ring-Opening Polymerization (CROP)
The polymerization of this compound is initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates with the oxygen atom of the oxetane ring, forming an oxonium ion. This activated monomer is then susceptible to nucleophilic attack by another monomer molecule, leading to ring-opening and the propagation of the polymer chain. The process continues until the monomer is consumed or the reaction is terminated.
Caption: Cationic Ring-Opening Polymerization of this compound.
Experimental Protocol: CROP of this compound
This protocol is adapted from procedures for the polymerization of similar oxetane monomers.[2]
Materials:
-
This compound (distilled before use)
-
Boron trifluoride etherate (BF₃·OEt₂) (distilled before use)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DCM to the flask via a syringe. Cool the flask to 0 °C in an ice bath.
-
Initiator Addition: Carefully add the desired amount of BF₃·OEt₂ to the cooled DCM with vigorous stirring.
-
Monomer Addition: Slowly add the this compound monomer dropwise to the reaction mixture over a period of 15-20 minutes.
-
Polymerization: Allow the reaction to proceed at 0 °C for 24 hours under an inert atmosphere. The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.
-
Termination: Quench the polymerization by adding an excess of cold methanol to the reaction mixture.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the white polymer precipitate by filtration.
-
Drying: Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Typical Reaction Conditions:
| Parameter | Value |
| Monomer Concentration | 1.0 M |
| [Monomer]/[Initiator] Ratio | 50:1 to 200:1 |
| Temperature | 0 °C |
| Reaction Time | 24 hours |
| Solvent | Dichloromethane |
Characterization of the Linear Polymer
The resulting linear poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the polymer structure and the successful ring-opening of the oxetane monomer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[3]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.
Part 2: Cross-Linking of Poly(this compound)
The pendant chloromethyl groups on the linear polymer backbone provide reactive handles for various cross-linking chemistries. Two effective methods are presented here: cross-linking with a diamine and Friedel-Crafts alkylation.
Method A: Cross-Linking with a Diamine
This method involves the nucleophilic substitution of the chlorine atom by the amine groups of a diamine, forming a stable, cross-linked network. Hexamethylenediamine is a common choice for this purpose.
Caption: Cross-linking of the polymer with a diamine.
This protocol is adapted from procedures for the cross-linking of polymers containing chloromethyl groups.[4]
Materials:
-
Linear poly(this compound)
-
Hexamethylenediamine
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Methanol
-
Nitrogen or Argon gas supply
Procedure:
-
Polymer Dissolution: In a round-bottom flask, dissolve the linear polymer in anhydrous DMF under an inert atmosphere.
-
Diamine Addition: Add the desired stoichiometric amount of hexamethylenediamine to the polymer solution. The degree of cross-linking can be controlled by varying the molar ratio of chloromethyl groups to amine groups.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. The formation of a gel indicates successful cross-linking.
-
Purification: After the reaction is complete, cool the mixture to room temperature. If a solid gel has formed, it can be washed repeatedly with methanol to remove any unreacted reagents and solvent.
-
Drying: Dry the cross-linked polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Method B: Friedel-Crafts Cross-Linking
This method involves the use of a Lewis acid catalyst to promote the alkylation of an aromatic solvent (acting as a cross-linker) by the chloromethyl groups of the polymer. This creates methylene bridges between the polymer chains.
Caption: Friedel-Crafts cross-linking of the polymer.
This protocol is based on established procedures for Friedel-Crafts cross-linking of polymers with pendant chloromethyl groups.[5][6]
Materials:
-
Linear poly(this compound)
-
Anhydrous aromatic solvent (e.g., 1,2-dichloroethane, nitrobenzene)
-
Anhydrous Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄))
-
Methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Polymer Dissolution: In a round-bottom flask, dissolve the linear polymer in the anhydrous aromatic solvent under an inert atmosphere.
-
Catalyst Addition: In a separate, dry container, prepare a suspension of the Lewis acid catalyst in a small amount of the same anhydrous solvent.
-
Reaction Initiation: Slowly add the catalyst suspension to the polymer solution at room temperature with vigorous stirring. The reaction may be exothermic.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. The progress of cross-linking can be monitored by an increase in viscosity.
-
Quenching and Isolation: Cool the reaction mixture to room temperature and slowly add methanol to quench the catalyst. The cross-linked polymer will precipitate.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove residual reagents and catalyst. Dry the cross-linked polymer in a vacuum oven at 60 °C to a constant weight.
Characterization of Cross-Linked Polymers
The degree of cross-linking significantly impacts the material's properties. The following characterization techniques are recommended to evaluate the cross-linked network.
-
Solubility Tests: A simple yet effective method to confirm cross-linking. The cross-linked polymer should be insoluble in solvents that readily dissolve the linear precursor.
-
Swell Ratio Measurement: The extent of swelling in a suitable solvent can provide a qualitative measure of the cross-link density.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the C-Cl bond and the appearance of new bonds corresponding to the cross-links.
-
Solid-State NMR Spectroscopy: To provide detailed structural information about the cross-linked network.
-
Thermal Analysis (DSC and TGA): To determine the effect of cross-linking on the glass transition temperature (Tg) and thermal stability (Td). An increase in both Tg and Td is expected upon cross-linking.[7]
-
Mechanical Testing: Techniques such as tensile testing or dynamic mechanical analysis (DMA) can be used to quantify the improvement in mechanical properties like modulus, strength, and elongation at break.[8][9]
Expected Results and Discussion
The successful synthesis of the linear poly(this compound) should yield a white, soluble polymer. The molecular weight can be controlled by adjusting the monomer-to-initiator ratio.
Upon cross-linking, a significant change in the physical properties of the polymer is expected. The material will become insoluble and will exhibit a higher glass transition temperature and enhanced thermal stability. The mechanical properties, such as the elastic modulus and tensile strength, are also expected to increase with the degree of cross-linking.[7][8] The table below provides a qualitative comparison of the expected properties.
| Property | Linear Polymer | Cross-Linked Polymer |
| Solubility | Soluble in organic solvents | Insoluble, swells in solvents |
| Glass Transition Temp. (Tg) | Lower | Higher |
| Thermal Stability (Td) | Lower | Higher |
| Mechanical Strength | Lower | Higher |
Conclusion
This application note provides detailed protocols for the synthesis of cross-linked polymers using this compound. The ability to first form a linear polymer and then introduce cross-links via the pendant chloromethyl groups offers a versatile platform for tuning the final material properties. This approach is valuable for developing advanced materials for a wide range of applications, including coatings, adhesives, and matrices for drug delivery systems, where enhanced thermal and mechanical stability are required.
References
- 1. This compound | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of the Chloromethyl Group in Poly(3-(chloromethyl)-3-methyloxetane)
Introduction: Unlocking the Potential of a Versatile Polyether
Poly(3-(chloromethyl)-3-methyloxetane) (PCMMO) is a unique polyether distinguished by the presence of a reactive chloromethyl group on each repeating unit. This functionality serves as a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of chemical moieties and the tailoring of polymer properties for specific applications. The ability to readily functionalize the chloromethyl group makes PCMMO a valuable platform for researchers and drug development professionals in areas such as drug delivery, biomaterials, and advanced coatings.
This guide provides a comprehensive overview of the key strategies for the functionalization of PCMMO, with a focus on the underlying chemical principles and practical experimental protocols. We will delve into nucleophilic substitution and "click chemistry" approaches, offering detailed, step-by-step methodologies to empower researchers in their synthetic endeavors.
Core Functionalization Strategies: A Mechanistic Overview
The primary site of reactivity on PCMMO is the electrophilic carbon of the chloromethyl group. This allows for a range of chemical transformations, with two predominant strategies being nucleophilic substitution and azide-alkyne cycloaddition ("click chemistry").
Nucleophilic Substitution: The Workhorse of Polymer Modification
Nucleophilic substitution is a fundamental and widely employed method for modifying the chloromethyl group. In this reaction, a nucleophile (a species with a lone pair of electrons) attacks the carbon atom of the C-Cl bond, displacing the chloride ion as a leaving group. The general mechanism is depicted below:
Caption: General workflow for nucleophilic substitution on PCMMO.
The choice of nucleophile dictates the resulting functionality. Common nucleophiles and the corresponding functional groups introduced are summarized in the table below:
| Nucleophile | Reagent Example | Resulting Functional Group |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |
| Amine | Ammonia, Primary/Secondary Amines | Primary/Secondary/Tertiary Amine (-NH₂, -NHR, -NR₂) |
| Thiol | Sodium Thiolate (NaSR) | Thioether (-SR) |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) |
| Alkoxide | Sodium Alkoxide (NaOR) | Ether (-OR) |
| Carboxylate | Sodium Carboxylate (RCOONa) | Ester (-OOCR) |
Causality in Experimental Design: The success of a nucleophilic substitution reaction on PCMMO is contingent on several factors:
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically preferred. These solvents effectively solvate the cation of the nucleophilic salt while leaving the nucleophile relatively "bare" and more reactive.
-
Temperature: Reaction rates are generally increased at elevated temperatures. However, excessively high temperatures can lead to side reactions or polymer degradation.
-
Concentration: Higher concentrations of both the polymer and the nucleophile will increase the reaction rate.
-
Nucleophile Strength: Stronger nucleophiles will react more readily. The strength of the nucleophile is influenced by factors such as basicity, polarizability, and steric hindrance.
"Click Chemistry": A Highly Efficient and Orthogonal Approach
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[1] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. For PCMMO, this involves a two-step process:
-
Azidation: The chloromethyl group is first converted to an azidomethyl group via nucleophilic substitution with sodium azide. This creates an azide-functionalized polymer (poly(3-(azidomethyl)-3-methyloxetane), PAMMO).[2]
-
Cycloaddition: The azide-functionalized polymer is then reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst.
Caption: Two-step workflow for CuAAC functionalization of PCMMO.
Expertise in Action: The orthogonality of the CuAAC reaction is a significant advantage. The azide and alkyne groups are largely unreactive with most other functional groups found in biological systems, making this an ideal strategy for bioconjugation and the development of drug delivery systems.
Detailed Experimental Protocols
A. Synthesis of Poly(this compound) (PCMMO)
The precursor polymer, PCMMO, is typically synthesized via cationic ring-opening polymerization of the this compound monomer.[3]
Protocol 1: Cationic Ring-Opening Polymerization of this compound
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)
-
1,4-Butanediol (initiator)
-
Dichloromethane (CH₂Cl₂) (solvent), anhydrous
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Standard glassware (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (argon or nitrogen).
-
Solvent and Initiator: Add anhydrous dichloromethane to the flask via syringe, followed by the initiator, 1,4-butanediol.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add the boron trifluoride diethyl etherate catalyst dropwise via syringe.
-
Monomer Addition: Add the this compound monomer dropwise to the reaction mixture over a period of 30 minutes.
-
Polymerization: Allow the reaction to stir at 0°C for 24-48 hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR or GPC.
-
Quenching: Quench the reaction by adding a small amount of methanol.
-
Precipitation and Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
B. Functionalization via Nucleophilic Substitution
Protocol 2: Azidation of PCMMO to form Poly(3-(azidomethyl)-3-methyloxetane) (PAMMO)
This protocol is a critical first step for subsequent "click chemistry" functionalization.[2][6]
Materials:
-
Poly(this compound) (PCMMO)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (for extraction)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware
Procedure:
-
Dissolution: Dissolve PCMMO in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add an excess of sodium azide to the solution.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 24-48 hours. Monitor the reaction progress by FT-IR spectroscopy (disappearance of the C-Cl stretch and appearance of the azide stretch at ~2100 cm⁻¹).
-
Workup: Cool the reaction mixture to room temperature and pour it into a large volume of deionized water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the azide-functionalized polymer (PAMMO).
C. Functionalization via "Click Chemistry"
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule onto the azide-functionalized polymer.
Materials:
-
Poly(3-(azidomethyl)-3-methyloxetane) (PAMMO)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., DMF/water, THF/water)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Deionized water
Procedure:
-
Dissolution: Dissolve PAMMO and the alkyne-functionalized molecule in the chosen solvent system in a round-bottom flask.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water.
-
Reaction Initiation: Add the sodium ascorbate solution to the polymer/alkyne solution, followed by the copper(II) sulfate solution. The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove the copper catalyst and other small molecule impurities.
-
Isolation: Lyophilize the dialyzed solution to obtain the purified functionalized polymer.
Data Presentation and Characterization
The success of the functionalization reactions should be confirmed by appropriate analytical techniques.
Table 1: Representative Characterization Data for PCMMO Functionalization
| Polymer | Functionalization Method | Reagent | Expected ¹H NMR Shift (δ, ppm) | Expected FT-IR Peak (cm⁻¹) |
| PCMMO | - | - | ~3.6 (s, -CH₂Cl) | ~750 (C-Cl stretch) |
| PAMMO | Nucleophilic Substitution | NaN₃ | ~3.4 (s, -CH₂N₃) | ~2100 (N₃ stretch) |
| PCMMO-Triazole-R | CuAAC | R-C≡CH | ~7.5-8.0 (s, triazole-H) | - |
Note: The exact chemical shifts and peak positions may vary depending on the specific polymer and functional group.
Conclusion: A Platform for Innovation
The functionalization of the chloromethyl group in poly(this compound) provides a powerful and versatile platform for the design of advanced materials. By leveraging the principles of nucleophilic substitution and "click chemistry," researchers can tailor the properties of this unique polyether to meet the demands of a wide range of applications in materials science and drug development. The protocols outlined in this guide serve as a robust starting point for exploring the vast potential of this adaptable polymer system.
References
copolymerization of 3-(Chloromethyl)-3-methyloxetane with other monomers
An Application Guide to the Copolymerization of 3-(Chloromethyl)-3-methyloxetane
Authored by: Gemini, Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis and characterization of copolymers based on this compound (CMMO). We will explore the underlying polymerization mechanisms, provide field-proven protocols for creating both random and block copolymers, and discuss the critical role of analytical techniques in validating these structures. The versatile chloromethyl functional group makes CMMO an invaluable monomer for creating advanced functional materials and energetic binders.
The Chemistry of CMMO: A Gateway to Functional Polyethers
This compound (CMMO) is a substituted four-membered cyclic ether. Its significance in polymer science stems from two key structural features: the strained oxetane ring and the reactive chloromethyl side group.
-
The Oxetane Ring: The high ring strain energy of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to ring-opening polymerization, particularly through a cationic mechanism.[1] This allows for the formation of high molecular weight polyethers under controlled conditions.
-
The Chloromethyl Group: This side chain is a versatile chemical handle. It remains intact during the cationic ring-opening polymerization process and can be subsequently modified through nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups (e.g., azides, nitrates, amines, ethers) onto the polymer backbone, enabling the fine-tuning of material properties.[2]
The copolymerization of CMMO with other cyclic monomers is a powerful strategy to create materials with precisely tailored thermal, mechanical, and chemical properties, moving beyond the capabilities of the homopolymer.
The Core Mechanism: Cationic Ring-Opening Polymerization (CROP)
The polymerization of oxetanes is predominantly achieved through a Cationic Ring-Opening Polymerization (CROP) mechanism. This process can be tailored to exhibit "living" characteristics, which allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers.[3]
The CROP of CMMO generally proceeds in three key stages:
-
Initiation: The process begins with a strong Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), which activates the oxygen atom of the oxetane ring. In many systems, a co-initiator, typically a protic species like water or a diol (e.g., 1,4-butanediol), is required. The co-initiator reacts with the activated monomer to form the initial propagating species, a tertiary oxonium ion.
-
Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on the electrophilic carbon atom adjacent to the positively charged oxygen of the active chain end. This opens the ring and regenerates the tertiary oxonium ion at the new chain end, allowing the polymer chain to grow. When a second monomer (comonomer) is present, it competes for addition to the growing chain end.
-
Chain Transfer & Termination: These reactions can limit the molecular weight and broaden the molecular weight distribution. Chain transfer to the polymer backbone can lead to branching.[3] Termination can occur through reaction with impurities or by deliberate addition of a quenching agent. In a "living" polymerization, these side reactions are minimized, allowing the polymer chains to remain active until all monomer is consumed or a quenching agent is introduced.
References
Scientific Foundation: The Cationic Ring-Opening Polymerization (CROP) of CMMO
An Application Guide to the Kinetic Study of 3-(Chloromethyl)-3-methyloxetane Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for investigating the polymerization kinetics of this compound (CMMO). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring that the protocols are robust, and the data generated is reliable. CMMO is a valuable monomer in polymer chemistry, serving as a precursor for specialty polyethers and energetic polymers.[1] A thorough understanding of its polymerization kinetics is paramount for controlling polymer properties such as molecular weight, polydispersity, and microstructure, which are critical for tailoring materials to specific high-performance applications.
The polymerization of CMMO proceeds via a cationic ring-opening polymerization (CROP) mechanism. The high ring strain of the four-membered oxetane ring provides the thermodynamic driving force for this process.[2] The polymerization is typically initiated by Lewis acids, such as boron trifluoride (BF₃), often in the presence of a co-catalyst like water.[3][4]
The core mechanism involves three key stages:
-
Initiation: The Lewis acid, in conjunction with a proton source (cocatalyst), protonates the oxygen atom of the oxetane ring, creating a highly reactive tertiary oxonium ion.
-
Propagation: A neutral monomer molecule attacks the electrophilic carbon atom adjacent to the oxonium ion in the growing polymer chain. This nucleophilic attack opens the strained ring and regenerates the active oxonium ion at the new chain end.
-
Transfer/Termination: Chain growth can be halted by various transfer or termination reactions, which can affect the final molecular weight and polydispersity of the polymer.
The overall process can be visualized as follows:
Caption: Cationic Ring-Opening Polymerization (CROP) Mechanism.
Methodologies for Kinetic Monitoring
Several techniques can be employed to monitor the progress of the polymerization and determine its kinetics. The choice of method depends on the available equipment, desired precision, and the specific kinetic parameters of interest.
Method A: Dilatometry
Principle of Causality: Dilatometry is a classical and highly precise method for monitoring polymerization kinetics. It leverages the fact that the conversion of a monomer to a polymer is almost always accompanied by an increase in density, and therefore, a decrease in the total volume of the system.[5][6][7] By measuring this volume contraction over time in a precisely calibrated vessel (a dilatometer), one can directly calculate the monomer conversion and the rate of polymerization.[6] This method is particularly effective for bulk or solution polymerizations.
Protocol:
-
Reagent Preparation:
-
Monomer Purification: CMMO should be distilled under reduced pressure to remove inhibitors and impurities that could interfere with the cationic polymerization.
-
Solvent Purification: If a solvent (e.g., methylene chloride) is used, it must be dried and distilled to remove water, which can act as a cocatalyst and affect reproducibility.[3][4]
-
Initiator Solution: Prepare a stock solution of the initiator (e.g., Boron Trifluoride Etherate, BF₃·OEt₂) in the purified solvent.
-
-
Dilatometer Setup and Execution:
-
A dilatometer is a glass vessel with a large bulb and a precision-bore capillary tube.[5] The volume of the capillary per unit length must be accurately calibrated beforehand.
-
Charge the dilatometer with a known amount of monomer and solvent.
-
Seal the dilatometer and place it in a constant-temperature bath, allowing it to reach thermal equilibrium (typically 15-20 minutes). The liquid level in the capillary will initially rise due to thermal expansion and then stabilize.[6]
-
Inject the initiator solution via syringe to start the polymerization. Start timing immediately.
-
Record the height of the liquid meniscus in the capillary at regular time intervals. The height will decrease as the monomer converts to the denser polymer.
-
The experiment should ideally be terminated at low conversion (e.g., < 10%) to ensure that the concentrations of monomer and initiator remain essentially constant, simplifying the kinetic analysis.[5]
-
Method B: In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: In-situ NMR spectroscopy is a powerful, non-invasive technique that allows for the direct observation of the chemical transformation from monomer to polymer in real-time.[8][9][10][11] By monitoring the disappearance of specific proton (¹H) signals from the CMMO monomer and the concurrent appearance of new signals corresponding to the polyether backbone, one can quantify the monomer conversion as a function of time.[12]
Protocol:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, add the purified CMMO monomer and a deuterated solvent (e.g., CDCl₃) to a clean NMR tube.
-
Add a known amount of an internal standard if absolute concentration tracking is desired.
-
Place the NMR tube in the spectrometer's probe and allow it to thermally equilibrate.
-
-
NMR Acquisition and Execution:
-
Acquire an initial spectrum (t=0) before the addition of the initiator.
-
Carefully add a small, precise volume of the initiator stock solution to the NMR tube and mix quickly.
-
Immediately begin acquiring a series of ¹H NMR spectra at programmed time intervals. Modern spectrometers can automate this process.
-
Key ¹H NMR signals to monitor include the methylene protons of the oxetane ring in the monomer, which will decrease in intensity, and the new signals from the polyether backbone, which will increase.
-
-
Data Processing:
-
Process the spectra (phasing, baseline correction).
-
Integrate the characteristic monomer peak and a characteristic polymer peak in each spectrum.
-
Calculate the monomer conversion at each time point using the relative integrals.
-
Method C: Gravimetry (Offline Sampling)
Principle of Causality: This is a straightforward but labor-intensive method. It involves initiating a larger-scale polymerization and withdrawing aliquots at specific times. The polymerization in each aliquot is immediately stopped ("quenched"), and the amount of polymer formed is determined gravimetrically. This provides discrete data points of conversion versus time.
Protocol:
-
Reaction Setup:
-
Set up the polymerization reaction in a jacketed flask equipped with a stirrer and an inert atmosphere (e.g., nitrogen).
-
Add the purified monomer and solvent, and bring the mixture to the desired reaction temperature.
-
-
Execution and Sampling:
-
Inject the initiator to start the reaction (t=0).
-
At predetermined time intervals, withdraw a precise volume of the reaction mixture using a syringe.
-
Immediately transfer the aliquot into a vial containing a quenching agent (e.g., methanol or a basic solution) to terminate the polymerization.
-
-
Polymer Isolation and Quantification:
-
Precipitate the polymer from the quenched aliquot by adding a non-solvent (e.g., cold methanol or water).
-
Collect the precipitated polymer by filtration.
-
Dry the polymer in a vacuum oven to a constant weight.
-
The weight of the dried polymer from each aliquot corresponds to the conversion at that specific time point.
-
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for a kinetic study, from preparation to final analysis.
Caption: General workflow for kinetic studies of polymerization.
Data Interpretation
-
Rate of Polymerization (Rₚ):
-
From the conversion vs. time data, the rate of polymerization (Rₚ), defined as the rate of monomer consumption (-d[M]/dt), can be determined from the slope of the initial linear portion of the plot.
-
-
Determining Reaction Orders:
-
The relationship between the rate and the concentration of reactants is given by the rate law: Rₚ = kₚ[M]ᵃ[I]ᵇ
-
Where:
-
kₚ is the propagation rate constant.
-
[M] is the monomer concentration.
-
[I] is the initiator concentration.
-
a and b are the reaction orders with respect to the monomer and initiator, respectively.
-
-
To find the orders, a series of experiments is performed, varying the initial concentration of one component while keeping the other constant. For example, plotting log(Rₚ) vs. log([I]) at a constant [M] will yield a straight line with a slope equal to b.[5] For the cationic polymerization of oxetanes, the kinetics are often first order with respect to the monomer and the catalyst.[3][4]
-
-
Polymer Characterization (Self-Validation):
-
The synthesized polymer must be characterized to validate the kinetic model. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential.[13][14] It provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
A linear increase of Mₙ with conversion and a low PDI (typically < 1.5) are hallmarks of a controlled or "living" polymerization, suggesting that termination and chain transfer reactions are minimal.
-
Tabulated Data & Conditions
The following tables provide a summary of typical experimental conditions and a template for presenting kinetic data.
Table 1: Typical Experimental Conditions for Oxetane Polymerization
| Parameter | Typical Range | Rationale / Comment |
| Monomer | This compound | - |
| Initiator | BF₃·OEt₂ | A common and effective Lewis acid initiator. |
| Cocatalyst | H₂O | Often present as an impurity; its concentration can significantly affect the rate.[3][4] |
| Solvent | Methylene Chloride (CH₂Cl₂) | A common solvent for cationic polymerizations. Must be anhydrous. |
| Temperature | -20°C to +20°C | Lower temperatures can help suppress side reactions and favor a more controlled polymerization.[3][4] |
| [Monomer]₀ | 0.5 - 2.0 M | A practical concentration range for kinetic studies. |
| [Initiator]₀ | 1 - 10 mM | Initiator concentration is typically much lower than monomer concentration. |
Table 2: Example Template for Kinetic Data Analysis (Determination of Initiator Order)
| Experiment | [M]₀ (mol/L) | [I]₀ (mol/L) | Initial Rate, Rₚ (mol L⁻¹ s⁻¹) | log([I]₀) | log(Rₚ) |
| 1 | 1.0 | 0.002 | 1.5 x 10⁻⁴ | -2.70 | -3.82 |
| 2 | 1.0 | 0.004 | 3.1 x 10⁻⁴ | -2.40 | -3.51 |
| 3 | 1.0 | 0.008 | 6.2 x 10⁻⁴ | -2.10 | -3.21 |
By plotting log(Rₚ) vs. log([I]₀) from this data, the slope will reveal the reaction order with respect to the initiator.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of heterogeneous polymerization of 3,3-bis(chloromethyl)oxetane catalyzed by gaseous BF3† | Semantic Scholar [semanticscholar.org]
- 5. Dilatometry2013eng [pol.vscht.cz]
- 6. pslc.ws [pslc.ws]
- 7. Use of a reliable homemade dilatometer to study the kinetics of the radical chain polymerization of PMMA: An undergraduate polymer chemistry laboratory kinetics experiment - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. clariant.com [clariant.com]
- 14. lcms.cz [lcms.cz]
Application Note: A Multi-technique Approach for the Characterization of Poly(3-(chloromethyl)-3-methyloxetane)
Abstract
Poly(3-(chloromethyl)-3-methyloxetane), a functional polyether, is synthesized via cationic ring-opening polymerization (CROP) of its corresponding oxetane monomer.[1][2] The presence of a reactive chloromethyl pendant group makes it a valuable precursor for further chemical modification, enabling its use in advanced materials, coatings, and as a scaffold in pharmaceutical development. A thorough and precise characterization of its molecular structure, weight, and thermal properties is paramount to ensure its suitability for these applications. This guide provides a comprehensive overview and detailed protocols for the essential analytical techniques required to fully characterize this polymer: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Size Exclusion Chromatography (SEC/GPC), and Thermal Analysis (DSC/TGA).
Introduction: The Scientific Imperative for Characterization
The synthesis of poly(this compound) proceeds via a cationic ring-opening polymerization (CROP) mechanism, where a Lewis acid catalyst initiates the opening of the strained four-membered oxetane ring.[2][3][4] This process, while effective, can be influenced by reaction conditions (temperature, catalyst concentration, solvent) which directly impact the polymer's final properties. Therefore, a multi-faceted analytical approach is not merely procedural but essential for:
-
Structural Verification: Confirming the successful polymerization and the integrity of the repeating monomer unit.
-
Molecular Weight Determination: Quantifying the average chain length and its distribution (polydispersity), which governs mechanical and rheological properties.
-
Thermal Property Analysis: Establishing the polymer's thermal stability and phase behavior (e.g., glass transition), which dictates its processing window and end-use application range.
This document serves as a practical guide, explaining the causality behind experimental choices to ensure robust and reproducible characterization.
Structural Elucidation: Confirming Chemical Identity
The first step in polymer analysis is to confirm that the desired chemical structure has been synthesized. NMR and FT-IR spectroscopy are the foundational techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides unambiguous proof of polymerization by resolving the chemical environment of each proton (¹H) and carbon (¹³C) atom in the polymer backbone and its side chains. The key diagnostic indicator of successful polymerization is the disappearance of the monomer's characteristic oxetane ring signals and the appearance of new signals corresponding to the linear polyether backbone.
Expected ¹H and ¹³C NMR Chemical Shifts: The following table summarizes the anticipated chemical shifts for the polymer dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃).
| Assignment | Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |
| Methyl Group (-CH₃) | ¹H | ~1.0 - 1.3 | Aliphatic methyl protons adjacent to a quaternary carbon. |
| Methyl Group (-C H₃) | ¹³C | ~20 - 25 | Aliphatic methyl carbon. |
| Ether Backbone (-O-C H₂-) | ¹H | ~3.3 - 3.6 | Protons on carbons single-bonded to the electron-withdrawing ether oxygen. |
| Ether Backbone (-O-C H₂-) | ¹³C | ~70 - 75 | Carbons of the polyether backbone, shifted downfield by the oxygen atom. |
| Chloromethyl Group (-C H₂Cl) | ¹H | ~3.5 - 3.8 | Protons on the carbon attached to the electronegative chlorine atom. |
| Chloromethyl Group (-C H₂Cl) | ¹³C | ~45 - 50 | Carbon atom directly bonded to chlorine. |
| Quaternary Carbon (-C -) | ¹³C | ~40 - 45 | The central carbon of the repeating unit. |
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of the dried polymer into an NMR tube. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Cap the tube and vortex or sonicate gently until the polymer is fully dissolved.
-
Causality: CDCl₃ is an excellent solvent for many polyethers and its residual proton signal at ~7.26 ppm does not typically interfere with the polymer signals.
-
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse ('zg').
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 5 seconds. This ensures full relaxation of all protons for accurate integration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all relevant peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For poly(this compound), the most critical spectral feature is the strong absorbance of the C-O-C ether linkage in the backbone, which is absent in the monomer in the same form.
Key FT-IR Vibrational Bands: The following table highlights the expected absorption bands for the polymer.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Significance |
| ~2850 - 3000 | C-H Stretch (Aliphatic) | Strong | Confirms the presence of CH₃ and CH₂ groups. |
| ~1050 - 1150 | C-O-C Stretch (Ether) | Very Strong | The hallmark of a polyether backbone; confirms successful ring-opening.[5] |
| ~1465 and ~1380 | C-H Bend (CH₂ and CH₃) | Medium | Further evidence of the alkyl structure. |
| ~650 - 750 | C-Cl Stretch | Medium-Strong | Confirms the integrity of the chloromethyl side chain. |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, dry polymer directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum in air. The background should be a flat line.
-
Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Causality: ATR is a preferred method as it requires minimal sample preparation and is non-destructive.
-
-
Data Analysis: Identify the key vibrational bands as listed in the table above. Compare the spectrum to that of the starting monomer to confirm the disappearance of the oxetane ring breathing mode (typically around 980 cm⁻¹).
Molecular Weight and Distribution Analysis
The physical properties of a polymer are critically dependent on its molecular weight and the breadth of its distribution. Size Exclusion Chromatography is the industry-standard technique for this measurement.[6][7]
Size Exclusion Chromatography (SEC / GPC)
Expertise & Experience: SEC separates polymer molecules based on their hydrodynamic volume in solution.[8] Larger molecules navigate through the porous column packing more quickly and elute first, while smaller molecules penetrate the pores more deeply and elute later. By calibrating the system with standards of known molecular weight (e.g., polystyrene), a calibration curve can be generated to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow distribution of chain lengths, often a hallmark of a well-controlled polymerization.
Protocol: SEC/GPC Analysis
-
Mobile Phase Preparation: Use HPLC-grade Tetrahydrofuran (THF) as the mobile phase. Ensure it is filtered and degassed.
-
Causality: THF is an excellent solvent for many polyethers and is compatible with standard polystyrene GPC columns.[9]
-
-
Sample Preparation: Prepare a dilute solution of the polymer in THF at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulates that could damage the column.
-
Instrument Conditions:
-
System: An Agilent or Waters GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of two mixed-bed polystyrene-divinylbenzene columns suitable for organic solvents.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C to ensure good solubility and reduce solvent viscosity.
-
Injection Volume: 50-100 µL.
-
-
Calibration: Run a series of narrow PDI polystyrene standards (e.g., from 500 g/mol to 1,000,000 g/mol ) to generate a calibration curve of log(Molecular Weight) vs. Elution Time.
-
Data Analysis: Process the chromatogram of the polymer sample using the generated calibration curve to calculate Mn, Mw, and PDI.
Typical Quantitative Data from SEC/GPC:
| Parameter | Description | Example Value |
| Mn ( g/mol ) | Number-Average Molecular Weight | 8,500 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 9,700 |
| PDI | Polydispersity Index (Mw/Mn) | 1.14 |
Thermal Properties Analysis
Understanding a polymer's response to heat is crucial for defining its processing parameters and operational limits. DSC and TGA provide complementary information on thermal transitions and stability.[10]
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] For amorphous or semi-crystalline polymers like poly(this compound), the most important transition is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat capacity on the DSC thermogram.
Protocol: DSC for Tg Determination
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Program (Heat-Cool-Heat Cycle):
-
Segment 1 (1st Heat): Equilibrate at -50 °C. Ramp temperature at 10 °C/min to 100 °C. This removes any prior thermal history.
-
Segment 2 (Cool): Ramp down from 100 °C to -50 °C at 10 °C/min. This provides a controlled thermal history.
-
Segment 3 (2nd Heat): Ramp from -50 °C to 150 °C at 10 °C/min.
-
Causality: The Tg is always reported from the second heating scan to ensure the measurement reflects the intrinsic properties of the material, free from artifacts of its previous processing or storage conditions.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The Tg is determined as the midpoint of the step transition in the heat flow curve.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as it is heated at a constant rate.[10] This analysis provides critical data on the thermal stability of the polymer, including the onset temperature of decomposition (Td) and the profile of mass loss. This information is vital for setting maximum processing temperatures to avoid degradation. Polyethers typically degrade through chain scission at elevated temperatures.[12][13]
Protocol: TGA for Thermal Stability
-
Sample Preparation: Accurately weigh 10-15 mg of the polymer into a ceramic or platinum TGA crucible.
-
Instrument Program:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Causality: An inert nitrogen atmosphere is used to study the intrinsic thermal stability of the polymer, preventing oxidative degradation which would occur in air.
-
-
Temperature Range: Heat from 30 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
-
Data Analysis: Plot the percent weight loss versus temperature. Determine the onset temperature of decomposition (often defined as the temperature at which 5% weight loss occurs, Td₅) from the TGA curve. The peak of the first derivative of this curve (DTG) indicates the temperature of the maximum rate of decomposition.
Summary of Characterization Data
A comprehensive characterization combines the results from all techniques to provide a complete profile of the polymer.
| Technique | Parameter Measured | Typical Result for Poly(this compound) |
| ¹H NMR | Chemical Structure & Purity | Confirms polyether backbone, methyl, and chloromethyl groups. |
| FT-IR | Functional Groups | Strong C-O-C stretch (~1100 cm⁻¹), C-H and C-Cl stretches. |
| SEC/GPC | Molecular Weight & Distribution | Mn = 5,000-15,000 g/mol ; PDI = 1.1-1.5 (synthesis dependent). |
| DSC | Glass Transition Temperature (Tg) | Typically between -30 °C and 0 °C (dependent on molecular weight). |
| TGA | Thermal Stability (Td₅ in N₂) | Onset of decomposition > 250 °C. |
This integrated data set provides the necessary quality control and performance prediction for researchers and developers utilizing poly(this compound) in their work.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mastering Molecular Weight Control in the Cationic Ring-Opening Polymerization of 3-(Chloromethyl)-3-methyloxetane (CMMO)
Welcome to our dedicated technical support center for the cationic ring-opening polymerization (CROP) of 3-(chloromethyl)-3-methyloxetane (CMMO). This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve precise control over the molecular weight of poly(this compound), a critical parameter for tailoring material properties for advanced applications.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this versatile polymer. Our approach is grounded in the principles of living cationic polymerization, offering not just protocols, but the scientific rationale behind them.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your CMMO polymerization experiments. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: My polymer has a much lower molecular weight than targeted and a broad molecular weight distribution (MWD). What's going wrong?
Answer:
This is a common issue that typically points to uncontrolled polymerization, likely due to chain transfer reactions or the presence of impurities that act as terminating agents. Let's break down the potential culprits and how to address them.
Underlying Causes and Solutions:
-
Presence of Protic Impurities: Water, alcohols, or even atmospheric moisture can act as potent chain transfer agents in cationic polymerization.[1] These impurities can protonate the monomer or react with the propagating cationic species, leading to premature termination of growing polymer chains and the initiation of new, shorter chains. This results in a lower average molecular weight and a broader MWD.
-
Solution: Rigorous purification of all reagents and solvents is paramount. Monomers and solvents should be distilled from appropriate drying agents (e.g., CaH₂) immediately before use. The entire polymerization should be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques to exclude moisture.
-
-
Inappropriate Initiator/Co-initiator System: The choice of initiator and co-initiator is critical for achieving a controlled, "living" polymerization.[2][3] A slow initiation relative to propagation will result in a broad MWD because polymer chains start growing at different times.
-
Solution: Employ initiating systems known to promote living characteristics for oxetane polymerizations. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or tin tetrachloride (SnCl₄) are common initiators, but their activity is highly dependent on the presence of a co-initiator (often a protic source like water or an alcohol).[1][4] For more controlled systems, consider "cationogen" initiators that generate the active species more cleanly.[2]
-
-
Chain Transfer to Monomer or Polymer: Intramolecular "backbiting" can lead to the formation of cyclic oligomers, which will lower the overall molecular weight of the linear polymer.[2] Intermolecular chain transfer to another polymer chain can lead to branched structures and a broadening of the MWD.
Experimental Protocol: Rigorous Purification of CMMO and Solvent (Dichloromethane)
-
Monomer Purification:
-
Stir this compound (CMMO) over calcium hydride (CaH₂) for 24 hours under an inert atmosphere.
-
Distill the CMMO under reduced pressure immediately before use. Collect the fraction boiling at the correct temperature (e.g., 88 °C/97.5 mmHg).[8]
-
-
Solvent Purification (Dichloromethane - DCM):
-
Wash DCM with concentrated sulfuric acid, then with aqueous sodium bicarbonate, followed by water.
-
Pre-dry with anhydrous calcium chloride.
-
Reflux over and distill from CaH₂ under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble all glassware and dry in an oven at >120 °C overnight.
-
Cool the glassware under a stream of dry nitrogen or argon.
-
Perform all reagent transfers via syringe or cannula under a positive pressure of inert gas.
-
Issue 2: The polymerization is extremely fast and difficult to control, leading to a gelled product.
Answer:
An uncontrollably fast polymerization, often leading to crosslinking and gelation, suggests an excessively high concentration of active cationic species and/or a highly exothermic reaction that is not being adequately managed.
Underlying Causes and Solutions:
-
High Initiator Concentration: An excess of initiator will generate a large number of propagating chains simultaneously, leading to a rapid consumption of monomer and a significant exotherm.
-
Solution: Carefully calculate and control the initiator-to-monomer ratio. The target molecular weight is inversely proportional to the initial initiator concentration. Start with a higher monomer-to-initiator ratio to target a higher molecular weight and slow down the reaction.
-
-
Inadequate Temperature Control: Cationic ring-opening polymerizations of oxetanes are often highly exothermic.[9] A rapid increase in temperature will accelerate the rate of polymerization and can promote side reactions, including potential crosslinking if impurities are present.
-
Solution: Conduct the polymerization at a lower temperature (e.g., 0 °C or -20 °C) in a cooling bath to dissipate the heat of polymerization effectively.[5] Slow, dropwise addition of the initiator to the monomer solution can also help to control the initial exotherm.
-
-
Reactive Impurities in the Monomer: The CMMO monomer itself can contain impurities that may have more than one polymerizable group or can lead to side reactions that cause crosslinking.
-
Solution: Ensure the purity of your CMMO monomer through distillation as described in the previous section.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I precisely control the molecular weight of my poly(CMMO)?
A1: The most effective way to control the molecular weight is to establish a "living" cationic polymerization. In an ideal living polymerization, termination and chain transfer reactions are absent.[2] The number-average molecular weight (Mn) can then be predicted by the following equation:
Mn = ([M]₀ / [I]₀) * MW_monomer + MW_initiator
Where:
-
[M]₀ is the initial monomer concentration.
-
[I]₀ is the initial initiator concentration.
-
MW_monomer is the molecular weight of CMMO (120.58 g/mol ).[10]
-
MW_initiator is the molecular weight of the initiator fragment that becomes part of the polymer chain.
To achieve this, you must:
-
Purify all reagents and solvents rigorously to eliminate chain-terminating impurities.
-
Use an appropriate initiator system that provides fast initiation relative to propagation.
-
Maintain a constant temperature to ensure a steady propagation rate and minimize side reactions.[5]
-
Work under a strictly inert atmosphere.
Q2: What is the role of a chain transfer agent (CTA) and should I use one?
A2: A chain transfer agent (CTA) is a compound that can react with a growing polymer chain, terminating that chain and creating a new active species that can initiate the polymerization of a new chain.[11] In the context of controlling molecular weight, CTAs are intentionally added to reduce the molecular weight of the resulting polymer.[][13]
You should use a CTA if your goal is to produce low-molecular-weight poly(CMMO) and a living polymerization approach is either not feasible or gives you a molecular weight that is too high even at the lowest monomer-to-initiator ratios you can practically use. Thiols are common CTAs in radical polymerizations, and alcohols can act as CTAs in cationic polymerizations.[][14]
Q3: How does temperature affect the molecular weight and MWD of poly(CMMO)?
A3: Temperature has a profound effect on CROP.[5]
-
Higher Temperatures:
-
Lower Temperatures:
-
Decrease the rate of polymerization.
-
Suppress chain transfer and termination reactions, favoring a more "living" character. This allows for better control over the molecular weight and results in a narrower MWD.[5]
-
Therefore, to achieve a well-defined poly(CMMO) with a controlled molecular weight, it is generally advisable to conduct the polymerization at lower temperatures.
Q4: How do I properly terminate (quench) the polymerization?
A4: Quenching is the process of intentionally terminating the polymerization by adding a reagent that deactivates the propagating cationic species.[15] This is a crucial step to stop the reaction at a desired monomer conversion and to isolate a stable polymer product.
-
Effective Quenching Agents: Nucleophilic compounds are effective quenching agents. Common choices include:
-
Methanol or other alcohols
-
Ammonia (in solution or as a gas)
-
Amines (e.g., triethylamine)
-
Water[15]
-
Experimental Protocol: Quenching and Polymer Isolation
-
Once the desired reaction time has elapsed or the target monomer conversion is reached, cool the reaction mixture in an ice bath.
-
Slowly add a pre-chilled quenching agent (e.g., methanol) to the vigorously stirred reaction mixture. An excess of the quenching agent should be used to ensure all active centers are deactivated.
-
Allow the mixture to stir for an additional 30 minutes.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any residual monomer, initiator, and quenching agent.
-
Dry the polymer under vacuum to a constant weight.
Section 3: Visualizing the Process
Diagram 1: Cationic Ring-Opening Polymerization (CROP) of CMMO
Caption: Mechanism of CMMO Polymerization.
Diagram 2: Workflow for Controlled CMMO Polymerization
Caption: Experimental Workflow for Poly(CMMO).
Section 4: Data Summary
Table 1: Influence of Key Parameters on Poly(CMMO) Properties
| Parameter | Effect on Molecular Weight (Mn) | Effect on Molecular Weight Distribution (MWD) | Rationale |
| ↑ Initiator Concentration | ↓ Decreases | ↑ Broadens (if initiation is slow) | More chains are initiated, leading to shorter average chain lengths. |
| ↑ Temperature | ↓ Decreases | ↑ Broadens | Increases the rate of chain transfer and termination reactions.[5] |
| ↑ Monomer Conversion | ↑ Increases (in a living system) | Stays Narrow | In a living polymerization, chains grow linearly with monomer consumption. |
| Presence of Water | ↓ Decreases | ↑ Broadens | Acts as a chain transfer agent, leading to premature termination.[1] |
| Addition of CTA | ↓ Decreases | Can be controlled | Intentionally terminates chains to produce lower molecular weight polymer.[11] |
References
- 1. researchgate.net [researchgate.net]
- 2. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Temperature measurement during polymerization of polymethylmethacrylate cement used for vertebroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chain transfer - Wikipedia [en.wikipedia.org]
- 13. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 14. radtech.org [radtech.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cationic Polymerization of Oxetanes
Welcome to the technical support center for the cationic ring-opening polymerization (CROP) of oxetanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful polymerization technique. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevalence of side reactions that can compromise the integrity of your polymer products.
Introduction to Cationic Polymerization of Oxetanes
The cationic ring-opening polymerization of oxetanes is a versatile method for synthesizing polyethers with a wide range of applications, from energetic materials to biomedical devices. The driving force for this polymerization is the relief of ring strain in the four-membered oxetane ring (approximately 106-107 kJ/mol).[1][2] The polymerization is typically initiated by electrophilic species, such as protic acids or Lewis acids, which activate the oxetane monomer and generate a propagating cationic species.[3][4]
The polymerization can proceed through two primary mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[5][6] In the ACE mechanism, the active cationic center is located at the end of the growing polymer chain.[5][6] In the AM mechanism, the monomer is activated by the initiator, and the neutral polymer chain attacks the activated monomer.[5][6] The dominant mechanism is influenced by the specific monomer, initiator, and reaction conditions.
While CROP of oxetanes offers many advantages, it is not without its challenges. The high reactivity of the cationic propagating species can lead to several side reactions that can affect the molecular weight, polydispersity, and overall structure of the resulting polymer. This guide will focus on identifying, understanding, and mitigating these undesirable reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization has a low yield and I'm observing a significant amount of a low molecular weight species. What is happening?
A1: You are likely encountering the formation of cyclic oligomers, a common side reaction in the cationic polymerization of oxetanes.
This is a frequently observed issue, particularly the formation of a cyclic tetramer.[7] This side reaction occurs through a "back-biting" mechanism where the oxygen atom of a repeating unit in the growing polymer chain nucleophilically attacks the active cationic center at the chain end. This intramolecular cyclization results in the formation of a stable, unstrained cyclic oligomer and the termination of that polymer chain.
Mechanism of Cyclic Oligomer Formation (Back-Biting):
Caption: Back-biting mechanism leading to cyclic tetramer formation.
Troubleshooting and Mitigation Strategies:
-
Solvent Selection: The choice of solvent can significantly influence the extent of back-biting. Using a more polar and nucleophilic solvent, such as 1,4-dioxane, can help to solvate the cationic chain end, reducing its reactivity and minimizing intramolecular side reactions.[8] Dichloromethane is a solvent in which the formation of cyclic oligomers is more pronounced.[8]
-
Initiator System: The nature of the initiator and counter-ion plays a crucial role. A "fast initiation" system, where the initiation rate is much faster than the propagation rate, can lead to a more controlled polymerization with suppressed cyclic oligomer formation.[8]
-
Monomer Concentration: Operating at higher monomer concentrations can favor the intermolecular propagation reaction over the intramolecular back-biting reaction.
-
Copolymerization: In some cases, copolymerizing oxetane with another cyclic ether can reduce the formation of cyclic oligomers.[7]
Q2: The molecular weight of my polymer is lower than theoretically predicted, and the polydispersity is broad. What could be the cause?
A2: This is often indicative of chain transfer reactions.
Chain transfer is a process where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or even another polymer chain.[9] This terminates the growth of the original chain and initiates the growth of a new one, leading to a lower average molecular weight and a broader molecular weight distribution.
Common Types of Chain Transfer in Oxetane Polymerization:
| Chain Transfer Agent | Description | Consequence |
| Monomer | The growing chain transfers a proton to an incoming monomer molecule. The original chain is terminated, and the newly protonated monomer initiates a new chain.[9] | Lower molecular weight, broader polydispersity. |
| Polymer | An intermolecular reaction where the active chain end reacts with an oxygen atom in the backbone of another polymer chain. This can lead to branched structures.[10] | Lower molecular weight, branching, broader polydispersity. |
| Water/Alcohols | If present as impurities or co-initiators, hydroxyl groups can act as potent chain transfer agents.[11][12] | Lower molecular weight, formation of hydroxyl-terminated chains. |
Troubleshooting and Mitigation Strategies:
-
Purification of Reagents: Ensure that the monomer and solvent are rigorously purified to remove any water or other protic impurities.
-
Control of Co-initiator Concentration: When using a co-initiator with hydroxyl groups (e.g., diols), the ratio of the initiator to the co-initiator must be carefully controlled. An excess of hydroxyl groups can lead to significant chain transfer.[12]
-
Choice of Initiator and Counter-ion: A stable, non-nucleophilic counter-ion can reduce the likelihood of chain transfer reactions.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions relative to the rate of propagation.
Experimental Protocol: Purification of Oxetane Monomer
-
Drying: Stir the oxetane monomer over calcium hydride (CaH₂) overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Distillation: Fractionally distill the dried monomer from CaH₂ under an inert atmosphere. Collect the fraction boiling at the correct temperature.
-
Storage: Store the purified monomer over molecular sieves in a sealed flask under an inert atmosphere and in a refrigerator.
Q3: My polymerization has a long induction period before any significant monomer conversion is observed. Why is this happening?
A3: A long induction period can be characteristic of slow initiation, especially with certain initiator systems and substituted oxetanes.
The initiation step in cationic polymerization involves the formation of the active cationic species. If this process is slow, there will be a delay before propagation begins. This is particularly noticeable with 3,3-disubstituted oxetanes.[13] The initially formed secondary oxonium ion can react with another monomer molecule to form a more stable, but less reactive, tertiary oxonium ion intermediate, which can contribute to the induction period.[13]
Troubleshooting and Mitigation Strategies:
-
"Kick-Starting" the Polymerization: The induction period can be significantly shortened by adding a small amount of a more reactive monomer, such as an epoxide (e.g., limonene dioxide).[1] This "kick-starts" the reaction by rapidly generating propagating species.
-
Temperature: Increasing the polymerization temperature can often reduce the induction period.[13]
-
Photoinitiators: For photopolymerizations, using a free-radical photoinitiator as a synergist can also shorten the induction period.[13]
Q4: How can I achieve a "living" cationic polymerization of oxetanes?
A4: Achieving a living polymerization, where termination and chain transfer reactions are effectively eliminated, requires careful control over the reaction conditions.
A living polymerization allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and the ability to form block copolymers. The key is to establish an equilibrium between a reactive (growing) and a dormant (unreactive) state of the polymer chain, which minimizes the concentration of highly reactive cationic chain ends at any given time.[14]
Key Factors for Living Cationic Polymerization of Oxetanes:
-
Solvent: As mentioned earlier, solvents like 1,4-dioxane can help to prevent side reactions.[8]
-
Initiator System: A fast and efficient initiator is crucial.
-
Counter-ion: A non-nucleophilic and bulky counter-ion helps to stabilize the carbocation without causing termination.
-
Temperature: Low temperatures are often employed to suppress side reactions.
Caption: Equilibrium between dormant and active species in living polymerization.
By carefully controlling these parameters, it is possible to achieve a living cationic polymerization of oxetanes, enabling the synthesis of advanced polymer architectures.
Summary of Troubleshooting Strategies
| Issue | Probable Cause | Key Solutions |
| Low yield, low MW species | Cyclic oligomer formation (back-biting) | Use polar/nucleophilic solvents (e.g., 1,4-dioxane), fast-initiating systems, high monomer concentration. |
| Lower than expected MW, broad PDI | Chain transfer reactions | Rigorously purify monomer and solvent, control initiator/co-initiator ratio, use non-nucleophilic counter-ions. |
| Long induction period | Slow initiation | Increase temperature, use "kick-starter" co-monomers (e.g., epoxides), employ synergistic photoinitiators. |
| Lack of control over MW and PDI | Non-living polymerization | Use appropriate solvents, fast initiators, non-nucleophilic counter-ions, and control temperature to minimize side reactions. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. A [research.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chain transfer - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of 3-(Chloromethyl)-3-methyloxetane
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-3-methyloxetane. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable synthetic building block. This compound is a key intermediate in polymer chemistry and is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2]
The primary challenge in its synthesis lies in efficiently forming the strained four-membered oxetane ring while avoiding competing side reactions. This guide provides in-depth troubleshooting advice, optimized protocols, and the causal reasoning behind key experimental choices.
Core Principles: The Intramolecular Williamson Ether Synthesis
The most common and effective method for synthesizing this compound is through an intramolecular Williamson ether synthesis.[3][4] This reaction involves the ring-closing cyclization of a precursor molecule, typically 3-chloro-2-(chloromethyl)-2-methylpropan-1-ol [5]. The fundamental mechanism is an intramolecular SN2 reaction, where a strong base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking one of the electrophilic carbons of the chloromethyl groups to displace the chloride leaving group and form the oxetane ring.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol | C5H10Cl2O | CID 79312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
purification methods for 3-(Chloromethyl)-3-methyloxetane monomer
An essential component in the synthesis of specialty polymers and advanced materials, 3-(Chloromethyl)-3-methyloxetane (CMMO) is a highly reactive monomer.[1][2] Its utility in cationic ring-opening polymerization allows for the creation of polymers with unique thermal and mechanical properties, making it invaluable in the development of innovative coatings, adhesives, and biomedical applications.[1][2]
However, the very reactivity that makes CMMO a valuable building block also presents significant challenges in its purification and handling. Researchers and drug development professionals often encounter issues ranging from thermal instability and polymerization during distillation to contamination with synthesis by-products.
This technical support guide, structured in a practical question-and-answer format, provides field-proven insights and troubleshooting strategies. As a Senior Application Scientist, my goal is to explain the causality behind each experimental choice, ensuring you can execute protocols with confidence and achieve the high purity required for successful downstream applications.
Critical Safety Precautions
Before handling this compound, it is imperative to read and understand the Safety Data Sheet (SDS). This monomer is hazardous and requires strict safety protocols.
-
Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[3]
-
Flammability: It is a flammable liquid and vapor.[4][5] Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][6]
-
Handling: Avoid breathing vapors or mist.[5][6] Wash skin thoroughly after handling.[3][7] In case of contact, immediately rinse the affected area with plenty of water.[3]
-
Storage: Store in a cool, well-ventilated place with the container tightly closed.[6] It is often recommended to store refrigerated and protected from light to maintain quality.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of CMMO.
Question: My purified monomer initiated polymerization spontaneously during distillation. How can I prevent this?
Answer: This is the most common and critical issue when purifying reactive oxetane monomers. The oxetane ring is strained and susceptible to cationic ring-opening polymerization, which can be initiated by trace acidic impurities or high temperatures.
-
Causality: Heating the monomer to its atmospheric boiling point provides sufficient energy to initiate polymerization, especially if acidic residues from the synthesis (e.g., HCl) are present. This process is exothermic and can lead to a dangerous runaway reaction.
-
Solution:
-
Neutralization Wash: Before distillation, wash the crude CMMO with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution, followed by a water wash and a brine wash to remove any acidic impurities. Dry the monomer thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Vacuum Distillation: The most effective solution is to perform a fractional distillation under reduced pressure. This significantly lowers the boiling point, reducing the thermal stress on the monomer. The reported boiling point is 88°C at 97.5 mmHg.[1]
-
Add a Polymerization Inhibitor: As a precautionary measure, consider adding a small amount (ppm level) of a radical inhibitor like butylated hydroxytoluene (BHT) or a hindered amine scavenger to the distillation flask. While CMMO polymerizes cationically, these can help mitigate side reactions.
-
Avoid Overheating: Use an oil bath for even heating and maintain the bath temperature no more than 15-20°C above the boiling point of the liquid at the operating pressure.
-
Question: The yield after distillation is significantly lower than expected. What are the likely causes?
Answer: Low yield can be attributed to several factors, from mechanical losses to product decomposition.
-
Causality: In addition to polymerization in the distillation pot (as discussed above), material can be lost due to inefficient condensation or decomposition.
-
Solution:
-
Check for Polymerization: Inspect the distillation flask for a viscous or solid residue, which would indicate that a portion of the monomer has polymerized. If so, apply the preventive measures from the previous question.
-
Ensure an Efficient Condenser: Use a condenser with a large surface area and ensure a high flow rate of a cold coolant (e.g., chilled water or a glycol mixture). CMMO is volatile, and poor condensation will lead to loss of product into the vacuum line.
-
Verify Vacuum Integrity: Check your distillation setup for leaks. A fluctuating vacuum will cause inconsistent boiling and can lead to bumping and loss of material.
-
Minimize Hold-up Volume: For small-scale purifications, use a short-path distillation apparatus or a Kugelrohr to minimize the amount of material that remains coated on the glass surfaces.[9] Some decomposition during extended batch distillation has been noted to decrease yields.[9]
-
Question: My final product purity is below 98% according to GC analysis. What are the common impurities and how can I remove them?
Answer: Impurities typically stem from the synthesis of CMMO, which often involves the reaction of epichlorohydrin with a methylating agent or cyclization of a diol.
-
Causality: Common impurities include unreacted starting materials, solvent residues, and by-products from side reactions.
-
Solution:
-
Identify Impurities: If possible, use GC-MS to identify the contaminants. Common culprits could include residual solvents or structurally related compounds.
-
Improve Fractional Distillation: The most reliable method to remove impurities with different boiling points is efficient fractional distillation.
-
Use a Fractionating Column: Insert a packed column (e.g., with Raschig rings or Vigreux indentations) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation.
-
Control the Reflux Ratio: Maintain a slow distillation rate to allow for proper vapor-liquid equilibrium to be established in the column.
-
Discard a Foreshot: Collect and discard an initial fraction, which will be enriched with lower-boiling impurities.
-
Monitor Purity: Collect the main product in several separate fractions and analyze each by GC to pool only the fractions that meet your purity requirements.
-
-
Question: The purified monomer turned yellow and became more viscous after a few weeks of storage. What is the proper storage procedure?
Answer: This indicates degradation or slow polymerization. CMMO's reactivity makes it sensitive to its storage environment.
-
Causality: Exposure to light, air (moisture and oxygen), and trace acidic contaminants on the container surface can initiate degradation and polymerization over time.
-
Solution:
-
Inert Atmosphere: Store the purified monomer under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and oxygen.
-
Cold and Dark: Store the container at a reduced temperature (2-8°C is often recommended) and in the dark to minimize thermal and photo-initiated degradation.[10]
-
Use an Amber Glass Bottle: Store in an amber glass bottle or a container wrapped in aluminum foil to block UV light.
-
Ensure Cleanliness: Use a scrupulously clean and dry storage vessel to prevent contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is the most recommended purification method for this compound?
Fractional distillation under reduced pressure (vacuum) is the gold standard. It effectively separates the monomer from non-volatile impurities and lower-boiling by-products while minimizing the risk of thermal polymerization by keeping the distillation temperature low.
Q2: How can I confirm the purity and identity of my purified CMMO?
A multi-technique approach is best for validation:
-
Gas Chromatography (GC): The primary method for assessing purity (typically >98%).[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal impurities if their signals are distinct from the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the presence of key functional groups, particularly the characteristic oxetane ring ether C-O-C stretches.
Q3: Are there any non-distillation methods for purifying CMMO?
While distillation is preferred, preparative column chromatography over a neutral stationary phase (like neutral alumina or silica gel) could theoretically be used for small-scale purification. However, this method carries a high risk of polymerization on the acidic silica surface and is generally less practical for removing closely related impurities compared to fractional distillation. It is not a standard industrial or laboratory practice for this monomer.
Experimental Protocol: Fractional Vacuum Distillation of CMMO
This protocol outlines the standard procedure for purifying crude CMMO.
1. Pre-Distillation Workup: a. Transfer the crude CMMO to a separatory funnel. b. Wash the solution sequentially with: i. Saturated aqueous sodium bicarbonate (NaHCO₃) solution. ii. Deionized water. iii. Saturated aqueous sodium chloride (brine) solution. c. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). d. Filter the drying agent and transfer the clear, crude monomer to a round-bottom flask.
2. Distillation Setup: a. Assemble a fractional vacuum distillation apparatus using oven-dried glassware. Include a fractionating column (e.g., Vigreux), a condenser, a Perkin triangle or similar fraction collector, and a cold trap to protect the vacuum pump. b. Add a magnetic stir bar to the distillation flask for smooth boiling. c. Attach the flask to a regulated heating mantle or oil bath. d. Connect the system to a vacuum pump with a pressure gauge.
3. Distillation Procedure: a. Slowly reduce the pressure in the system to the target pressure (e.g., ~98 mmHg). b. Begin stirring and gently heat the distillation flask. c. Collect and discard a small forerun fraction containing any low-boiling impurities. d. Monitor the head temperature. Collect the main fraction when the temperature stabilizes at the expected boiling point (approx. 88°C at 97.5 mmHg).[1] e. Collect the purified product in pre-weighed, dry collection flasks. It should appear as a colorless, clear liquid.[1] f. Stop the distillation before the flask boils to dryness to avoid overheating potentially unstable residues. g. Release the vacuum slowly with an inert gas (nitrogen or argon) before turning off the pump.
4. Post-Distillation: a. Analyze the collected fractions by GC to determine purity. b. Pool the high-purity fractions and store under an inert atmosphere at 2-8°C in a sealed, amber glass bottle.
Data Presentation
Table 1: Physical Properties and Distillation Parameters for CMMO
| Parameter | Value | Source(s) |
| Molecular Formula | C₅H₉ClO | [1][12] |
| Molecular Weight | 120.58 g/mol | [1][4][12] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | ~1.1 g/cm³ | [1] |
| Boiling Point | 88°C @ 97.5 mmHg | [1] |
| Flash Point | 43°C | |
| Purity (Commercial) | ≥95-98% (GC) | [1][13] |
Visualized Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Workflow for the purification and analysis of CMMO monomer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. orgsyn.org [orgsyn.org]
- 10. FCKeditor - Resources Browser [mfa.gov.by]
- 11. calpaclab.com [calpaclab.com]
- 12. scbt.com [scbt.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Stabilizing 3-(Chloromethyl)-3-methyloxetane (CMO)
Welcome to the dedicated technical support center for 3-(Chloromethyl)-3-methyloxetane (CMO). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique reactivity of the oxetane ring, while advantageous for various chemical transformations and polymer chemistry, also presents a significant challenge: premature cationic ring-opening polymerization.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the stability and integrity of your CMO, preventing unwanted polymerization and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMO) and why is it prone to polymerization?
A1: this compound, also known as 2-(Chloromethyl)-2-methyl-1,3-epoxypropane, is a heterocyclic compound featuring a strained four-membered oxetane ring.[1][3] This ring strain makes it susceptible to ring-opening reactions, particularly through a cationic mechanism. The presence of trace acidic impurities, water, or certain metals can initiate the formation of a tertiary oxonium ion, which is the starting point for a rapid and often uncontrolled polymerization process.[4][5]
Q2: I've noticed my CMO has become viscous or has solidified in the bottle. What happened?
A2: Increased viscosity or solidification is a clear indication of premature polymerization. This can be triggered by improper storage conditions, contamination, or exposure to initiators. Once polymerization has started, it is often difficult to reverse, and the material may no longer be suitable for your intended application.
Q3: How should I properly store CMO to prevent polymerization?
A3: Proper storage is the first and most critical line of defense. CMO should be stored in a tightly sealed container in a dry, well-ventilated place, and kept refrigerated at 2-8°C.[6] It is also advisable to protect it from light.[7] The goal is to minimize exposure to moisture, air, and elevated temperatures, all of which can contribute to the initiation of polymerization.
Q4: Can I use a standard stainless steel needle to transfer CMO?
A4: Caution is advised. While brief contact may be acceptable, prolonged exposure to certain metals can catalyze polymerization. It is best practice to use inert dispensing equipment, such as glass syringes or Teflon-lined needles, especially when working with high-purity CMO or sensitive reactions.
Troubleshooting Guides: From Storage to Reaction
This section provides a deeper dive into specific problems you may encounter and offers step-by-step solutions.
Problem 1: Polymerization Detected During Storage
Symptoms:
-
Increased viscosity of the liquid.
-
Formation of a gel-like substance.
-
Complete solidification of the material.
Root Cause Analysis:
Premature polymerization during storage is almost always due to contamination that initiates a cationic chain reaction. The primary culprits are:
-
Moisture: Water can act as a co-catalyst with Lewis acids, which may be present as impurities.[4][5]
-
Acidic Impurities: Trace amounts of acids (e.g., HCl from degradation) can protonate the oxetane's oxygen atom, initiating polymerization.
-
Container Incompatibility: The storage container itself may leach impurities that can act as initiators.
Mitigation and Prevention Protocol:
-
Initial Assessment: If the material is completely solid, it is generally not salvageable and should be disposed of according to safety guidelines. If it is only partially viscous, you may be able to purify it, but prevention is a far better strategy.
-
Inert Atmosphere Storage: For long-term storage or for high-purity applications, storing CMO under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This displaces moisture and oxygen.
-
Use of Stabilizers: For bulk storage, the addition of a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (100-500 ppm) can help scavenge free radicals and inhibit cationic polymerization pathways.
-
Container Selection: Always store CMO in the original supplier bottle if possible. If transferring to a new container, ensure it is made of a compatible material (e.g., amber glass) and has been thoroughly dried.
Problem 2: Polymerization Occurs During a Reaction
Symptoms:
-
The reaction mixture becomes unexpectedly viscous or solidifies.
-
Exothermic reaction (sudden temperature increase) is observed.
-
Poor yield or formation of insoluble byproducts.
Root Cause Analysis:
Polymerization during a reaction can be triggered by a number of factors related to the experimental setup and reagents.
-
Acidic Reagents or Catalysts: Many common reagents, particularly Lewis acids (e.g., BF₃, AlCl₃, TiCl₄), are potent initiators of oxetane polymerization.[4][8]
-
Solvent Impurities: Solvents can contain trace amounts of water or acidic impurities. For example, unstabilized chloroform can contain HCl.
-
High Temperatures: While CMO has a boiling point of 88 °C at 97.5 mmHg, elevated reaction temperatures can accelerate the rate of polymerization if an initiator is present.[1]
Experimental Workflow for Preventing In-Reaction Polymerization
Technical Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[6] | Reduces the rate of potential degradation and polymerization reactions. |
| Storage Atmosphere | Inert (Argon or Nitrogen) | Prevents contamination from atmospheric moisture. |
| Compatible Solvents | Dichloromethane, 1,4-Dioxane[9] | These solvents are commonly used for oxetane polymerization and are generally compatible when dry. |
| Incompatible Materials | Strong Oxidizing Agents[7], Strong Acids, Lewis Acids[4] | Potent initiators of cationic ring-opening polymerization. |
| Recommended Stabilizer | Butylated Hydroxytoluene (BHT) | A common radical scavenger that can inhibit some polymerization pathways. |
Understanding the Mechanism of Cationic Polymerization
The premature polymerization of CMO proceeds through a cationic ring-opening mechanism. A simplified representation of this process is shown below. Understanding this mechanism is key to identifying the points at which preventative measures can be effective.
The key to preventing premature polymerization is to eliminate or neutralize the initiators (H⁺) and to control conditions that favor the propagation step.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 822-48-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of heterogeneous polymerization of 3,3-bis(chloromethyl)oxetane catalyzed by gaseous BF3† | Semantic Scholar [semanticscholar.org]
- 6. FCKeditor - Resources Browser [mfa.gov.by]
- 7. fishersci.com [fishersci.com]
- 8. EP0348963A2 - Polymers, method for their preparation and initiator system - Google Patents [patents.google.com]
- 9. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Optimizing Cationic Ring-Opening Polymerization of 3-(Chloromethyl)-3-methyloxetane (CMMO)
Answering your question, here is a technical support center with troubleshooting guides and FAQs about optimizing reaction conditions for 3-(Chloromethyl)-3-methyloxetane polymerization.
Welcome to the technical support center for the polymerization of this compound (CMMO). This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with this versatile monomer. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the complexities of CMMO polymerization and achieve your desired polymer characteristics.
The cationic ring-opening polymerization (CROP) of oxetanes is a powerful technique for synthesizing polyethers with a wide range of applications, from advanced coatings and adhesives to biomedical materials.[1][2] However, the process is sensitive to various experimental parameters. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of CMMO. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My monomer conversion is low, or the reaction stalls. What's going on?
A1: Low monomer conversion in the polymerization of 3,3-disubstituted oxetanes is a common issue, often attributed to the high stability of the tertiary oxonium ion intermediate formed during propagation.[3] This stable intermediate can slow down or stall the polymerization process. The rate-determining step can be the ring-opening of this tertiary oxonium ion.
Here are several strategies to improve monomer conversion:
-
Increase the Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the stability of the tertiary oxonium ion, thereby increasing the polymerization rate and conversion.[3][4] However, be aware that higher temperatures can also lead to broader molecular weight distributions and potential side reactions.
-
Copolymerize with a More Reactive Monomer: Introducing a more reactive comonomer, such as a cycloaliphatic epoxide, can "kick-start" the polymerization and help drive the reaction to higher conversion.[5] Epoxides generally have a lower basicity but a similar high ring strain to oxetanes, and some can polymerize without a significant induction period.[1]
-
Implement a Thermal Post-Cure: If the polymerization is conducted at a lower temperature (e.g., for photoinitiation), a subsequent thermal post-cure at a higher temperature (e.g., 90°C or above) can significantly increase the final monomer conversion.[3] This allows for the relaxation of the polymer network and provides the energy for the stable intermediates to react.[3]
Q2: The molecular weight distribution (PDI) of my polymer is broad (Đ > 1.5). How can I achieve a narrower distribution?
A2: A broad molecular weight distribution, or high polydispersity index (PDI), typically indicates a lack of control over the polymerization process. The primary causes are slow initiation, chain transfer reactions, and the presence of impurities.[6][7]
To achieve a narrower PDI, consider the following:
-
Use a Fast-Initiating System: The rate of initiation should be faster than or equal to the rate of propagation to ensure that all polymer chains grow simultaneously. Slow initiation leads to chains starting at different times, resulting in a broad distribution of chain lengths.
-
Optimize Your Solvent Choice: The solvent plays a crucial role in stabilizing the propagating species and can influence the extent of side reactions. The use of 1,4-dioxane as a solvent has been shown to prevent intra- and intermolecular transfer reactions, leading to polymers with predictable molecular weights and narrow PDIs (Đ < 1.3).[6] In contrast, solvents like dichloromethane may allow for more side reactions, including the formation of cyclic oligomers, which can broaden the PDI.[6]
-
Ensure High Purity of Reagents: Impurities, especially water and alcohols, can act as chain transfer agents, terminating a growing polymer chain and starting a new one.[7] This leads to a larger number of shorter chains and a broader PDI. It is imperative to rigorously dry the monomer, solvent, and any other reagents before use.
Q3: My reaction mixture becomes heterogeneous, and the polymer precipitates during the reaction. How can I prevent this?
A3: The formation of an insoluble polymer during the reaction can be due to several factors, including the formation of a very high molecular weight polymer that is insoluble in the reaction medium, or potential cross-linking side reactions.[3] This is more commonly observed at lower temperatures.[3]
Here's how to address this issue:
-
Adjust the Monomer-to-Initiator Ratio: To target a lower molecular weight, increase the concentration of the initiator relative to the monomer. This will produce shorter polymer chains that are more likely to remain in solution.
-
Optimize the Reaction Temperature: In some systems, lower temperatures can lead to the formation of insoluble products.[3] Systematically increasing the reaction temperature may help maintain a homogeneous solution.
-
Choose a Better Solvent: The solubility of the resulting poly(CMMO) is a key consideration. If the polymer is precipitating, the chosen solvent may not be a good solvent for the polymer. Consider solvents with a higher affinity for the polymer.
Q4: I'm observing inconsistent reaction rates and reproducibility issues between batches. What could be the cause?
A4: Inconsistency in cationic polymerization is very often linked to trace amounts of impurities, particularly water. Water can act as a co-initiator, often in conjunction with Lewis acid initiators like boron trifluoride (BF₃).[8] The concentration of water can have a dramatic, non-linear effect on the reaction rate.
For the BF₃-catalyzed polymerization of a similar monomer, 3,3-bis(chloromethyl)oxetane, the reaction rate passes through a maximum at a H₂O/BF₃ ratio near 0.5.[8] At very low water concentrations, the rate is first order with respect to water, while at higher concentrations, the rate decreases rapidly.[8]
To ensure reproducibility:
-
Implement Stringent Drying Procedures: Thoroughly dry your monomer, solvent, and glassware to remove all traces of water. This establishes a consistent baseline for your reactions.
-
Control the Co-initiator Concentration: If a co-initiator is required, it should be added in a controlled and precise manner. For systems that are highly sensitive to water, this may involve preparing a standard solution of water in the reaction solvent.
-
Purify the Monomer: Ensure the CMMO monomer is of high purity (≥98%) and free from other impurities that could interfere with the polymerization.[2][9][10]
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the cationic ring-opening polymerization of CMMO.
Q1: What type of initiator should I use for CMMO polymerization?
A1: Cationic ring-opening polymerization of oxetanes is typically initiated by strong electrophilic species. Common choices include:
-
Lewis Acids: These are the most common initiators. Boron trifluoride etherate (BF₃·OEt₂) is a widely used and effective catalyst.[11] Other Lewis acids like AlCl₃, SnCl₄, and TiCl₄ can also be used.[12] It's important to note that Lewis acids often require a co-initiator (also known as a protogen or cationogen), such as water or an alcohol, to generate the initiating protonic acid.[8][13]
-
Organoaluminum Compounds: Systems like triisobutylaluminum-water (Al(iso-C₄H₉)₃-H₂O) are also effective initiators for oxetane polymerization.[6]
-
Photoinitiators: For applications requiring spatial and temporal control, such as in UV curing, diaryliodonium or triarylsulfonium salts can be used as photoinitiators.[5] Upon irradiation with UV light, these compounds generate a strong Brønsted acid that initiates the polymerization.
Table 1: Common Initiator Systems for Cationic Polymerization of Oxetanes
| Initiator Type | Examples | Co-initiator Often Required | Key Characteristics |
| Lewis Acids | BF₃·OEt₂, AlCl₃, SnCl₄ | Yes (e.g., H₂O, alcohols, 1,4-butanediol) | Widely used, effective, but sensitive to impurities.[8][11][12] |
| Organoaluminum | Al(iso-C₄H₉)₃ | Yes (H₂O) | Efficient for cyclic oxides.[6] |
| Photoinitiators | Diaryliodonium salts, Triarylsulfonium salts | No | Allows for UV curing and photopatterning.[5] |
Q2: How do I choose the right solvent for my polymerization?
A2: The choice of solvent is critical as it affects the reaction kinetics, the solubility of the polymer, and the degree of side reactions.[6]
-
Polarity: Cationic polymerization generally proceeds well in polar, non-nucleophilic solvents that can solvate the ionic propagating species. Chlorinated solvents like dichloromethane (CH₂Cl₂) and chlorobenzene are commonly used.[3]
-
Minimizing Side Reactions: As mentioned in the troubleshooting section, some solvents can help suppress side reactions. 1,4-Dioxane is a good example of a solvent that can prevent chain transfer and lead to a more controlled polymerization.[6]
-
Solubility: The solvent must be able to dissolve the monomer, initiator, and the resulting polymer to maintain a homogeneous reaction.
Q3: What is the effect of temperature on the polymerization of CMMO?
A3: Temperature is a critical parameter that influences multiple aspects of the polymerization:
-
Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the rate of polymerization. This is particularly important for overcoming the induction period associated with stable oxonium ions.[3][4]
-
Molecular Weight: In many cationic polymerizations, an inverse relationship is observed between temperature and molecular weight; lower temperatures often lead to higher molecular weights.[14] This is because chain transfer and termination reactions typically have higher activation energies than the propagation reaction.
-
Side Reactions: Higher temperatures can increase the likelihood of side reactions, such as chain transfer to the monomer or polymer, which can lead to branching and a broader PDI.[7]
A temperature range of -60°C to +20°C has been studied for the polymerization of a similar monomer, 3,3-bis(chloromethyl)oxetane.[8] The optimal temperature will depend on the specific initiator system and the desired polymer properties.
Q4: Why is monomer purity so important?
A4: The purity of the this compound monomer is paramount for a successful and controlled polymerization. Cationic polymerization is notoriously sensitive to impurities.
-
Water and Alcohols: As discussed, these can act as co-initiators or chain transfer agents.[7][8][15] Uncontrolled amounts of these impurities will lead to poor reproducibility and difficulty in controlling the molecular weight.
-
Other Nucleophiles: Any nucleophilic impurity can potentially react with the cationic propagating center, leading to termination of the polymer chain.
Therefore, it is essential to purify the monomer before use, typically by drying over a suitable agent (e.g., CaH₂) followed by distillation under reduced pressure.
Q5: Can you explain the basic mechanism of CMMO polymerization?
A5: The cationic ring-opening polymerization of CMMO proceeds through three main steps: initiation, propagation, and chain transfer/termination.
-
Initiation: An electrophile, typically a proton (H⁺) generated from an initiator/co-initiator system, attacks the oxygen atom of the CMMO monomer. This protonation leads to the formation of a secondary oxonium ion, which then ring-opens to form a more stable tertiary carbocation. This carbocation is the initial active species. Alternatively, the protonated oxetane can be attacked by another monomer molecule to form a tertiary oxonium ion.
-
Propagation: The active center (carbocation or oxonium ion) at the end of the growing polymer chain is attacked by the nucleophilic oxygen atom of another CMMO monomer molecule. This results in the ring-opening of the monomer and its addition to the polymer chain, regenerating the active center at the new chain end.
-
Chain Transfer and Termination: The polymerization can be stopped by several events. Chain transfer occurs when the activity of the growing chain is transferred to another molecule (e.g., monomer, solvent, or an impurity), terminating the original chain but starting a new one.[7][12] Termination can occur through reaction with a counter-ion or an impurity, which irreversibly destroys the active center.
Below is a diagram illustrating the general mechanism.
Caption: Cationic Ring-Opening Polymerization Mechanism of CMMO.
Part 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for the purification of the CMMO monomer and a typical polymerization procedure.
Protocol 1: Purification of this compound (CMMO) Monomer
Objective: To remove water and other impurities from the CMMO monomer prior to polymerization.
Materials:
-
This compound (CMMO), as received
-
Calcium hydride (CaH₂), powder
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Distillation apparatus (short path is recommended)
-
Schlenk flask or sealed ampoules for storage
-
Vacuum pump and nitrogen/argon line
Procedure:
-
Pre-drying: Place the as-received CMMO in a round-bottom flask with a magnetic stir bar. Add anhydrous magnesium sulfate (approx. 10 g per 100 mL of monomer) and stir for 4-6 hours at room temperature.
-
Decanting: Carefully decant the CMMO into a clean, dry round-bottom flask containing fresh calcium hydride (CaH₂) (approx. 5 g per 100 mL of monomer).
-
Stirring: Seal the flask and stir the mixture overnight at room temperature under a nitrogen or argon atmosphere. The CaH₂ will react with any residual water.
-
Distillation: Assemble a dry distillation apparatus. Transfer the CMMO to the distillation flask. Distill the CMMO under reduced pressure. The boiling point of CMMO is 88°C at 97.5 mmHg.[10][16]
-
Collection and Storage: Collect the purified monomer in a Schlenk flask or break-seal ampoules under an inert atmosphere. Store the purified monomer in a freezer (-20°C) until use.
Protocol 2: Cationic Ring-Opening Polymerization of CMMO
Objective: To synthesize poly(this compound) using a Lewis acid initiator. This protocol is adapted from a similar procedure for a bromo-analogue.[11]
Materials:
-
Purified CMMO (from Protocol 1)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1,4-Butanediol (BDO), initiator, freshly distilled
-
Boron trifluoride etherate (BF₃·OEt₂), catalyst, freshly distilled
-
Methanol, for precipitation
-
Schlenk flasks and syringes
-
Constant temperature bath (e.g., 0°C ice bath)
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Reagent Preparation:
-
Prepare a stock solution of the initiator, 1,4-butanediol, in anhydrous CH₂Cl₂.
-
Prepare a stock solution of the catalyst, BF₃·OEt₂, in anhydrous CH₂Cl₂.
-
-
Reaction Initiation:
-
To the Schlenk flask, add anhydrous CH₂Cl₂ via syringe.
-
Cool the flask to the desired reaction temperature (e.g., 0°C).
-
Add the desired amount of the 1,4-butanediol solution (initiator) to the flask and stir for 5 minutes.
-
Add the desired amount of the BF₃·OEt₂ solution (catalyst). A typical ratio might be n(BF₃·OEt₂):n(BDO) = 0.5:1.0.[11]
-
-
Monomer Addition: Slowly add the purified CMMO monomer to the stirring solution via syringe. The total monomer concentration should be carefully controlled.
-
Polymerization: Allow the reaction to proceed at the set temperature for the desired time (e.g., 24-72 hours). Monitor the progress of the reaction by taking aliquots and analyzing them by ¹H NMR or GPC if possible.
-
Termination and Precipitation:
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirring methanol.
-
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer several times with fresh methanol to remove any unreacted monomer and catalyst residues.
-
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 3: Polymer Characterization
Objective: To determine the molecular weight, molecular weight distribution, structure, and thermal properties of the synthesized poly(CMMO).
-
Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ = Mₙ/Mₙ).
-
Use a suitable solvent (e.g., THF or chloroform) and calibrate with polystyrene or poly(methyl methacrylate) standards.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Confirm the polymer structure using ¹H and ¹³C NMR. The spectra should show the disappearance of the monomer's oxetane ring protons and the appearance of the characteristic polyether backbone signals.
-
-
Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature (T₉) of the polymer.
-
-
Thermogravimetric Analysis (TGA):
-
Evaluate the thermal stability of the polymer by determining its decomposition temperature.
-
Part 4: Visualization of Key Relationships
The following diagram illustrates the relationship between key experimental parameters and the resulting polymer properties in CMMO polymerization.
References
- 1. www2.toagosei.co.jp [www2.toagosei.co.jp]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. radtech.org [radtech.org]
- 5. radtech.org [radtech.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chain transfer - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 13. pslc.ws [pslc.ws]
- 14. scispace.com [scispace.com]
- 15. quora.com [quora.com]
- 16. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of 3-(Chloromethyl)-3-methyloxetane
Welcome to the technical support guide for the cationic ring-opening polymerization (CROP) of 3-(Chloromethyl)-3-methyloxetane (CMO). This resource is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this polymerization, with a specific focus on the critical role of temperature. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve precise control over your polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the cationic ring-opening polymerization of this compound?
Temperature is arguably the most critical parameter in the CROP of CMO. It directly governs the kinetics and thermodynamics of all elementary reaction steps: initiation, propagation, chain transfer, and termination. An increase in temperature generally accelerates all these reactions. However, the activation energies for these competing reactions are different. Consequently, a change in temperature will shift the balance between desired chain growth (propagation) and undesirable side reactions, ultimately dictating the success of the polymerization and the final properties of the polymer. For instance, carrying out the photopolymerization at elevated temperatures can shorten or eliminate the often-observed induction period.[1]
Q2: How does temperature specifically influence the molecular weight (MW) and polydispersity index (PDI) of poly(this compound)?
The effect of temperature on MW and PDI is a delicate balance. In an ideal living polymerization, the molecular weight is determined by the monomer-to-initiator ratio.[2][3][4] However, the CROP of oxetanes is rarely perfectly "living."
-
Low to Moderate Temperatures (e.g., < 15°C): At lower temperatures, the rate of propagation is favored over chain transfer and termination reactions.[5] This allows for the synthesis of polymers with molecular weights closer to the theoretical value and a narrower molecular weight distribution (low PDI).[6] Research on the copolymerization of similar azido-substituted oxetanes shows that a narrow molecular weight distribution is achieved at temperatures below 15°C.[5]
-
High Temperatures (e.g., > 20°C): As the temperature increases, chain transfer and termination reactions become significantly more pronounced.[4][6] These side reactions prematurely stop the growth of polymer chains, leading to a lower-than-expected average molecular weight and a broader PDI. The increased thermal energy provides sufficient activation for these undesirable pathways to compete effectively with propagation.
Q3: What is the proposed mechanism for this polymerization, and which steps are most sensitive to temperature changes?
The polymerization proceeds via a cationic ring-opening mechanism, typically initiated by a Lewis acid (e.g., Boron Trifluoride Etherate, BF₃·OEt₂) in the presence of a proton source (co-initiator), which is often adventitious water.[7][8] The propagating species is a tertiary oxonium ion.[4]
The key steps are:
-
Initiation: The Lewis acid activates the co-initiator to generate a strong protonic acid, which then protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion. This rapidly reacts with another monomer molecule to form a more stable tertiary oxonium ion.
-
Propagation: A monomer molecule nucleophilically attacks the α-carbon of the cyclic oxonium ion at the growing chain end, leading to ring-opening and the addition of a monomer unit.
-
Chain Transfer & Termination: These are the most temperature-sensitive side reactions. Higher temperatures can promote chain transfer to the monomer, solvent, or counter-ion, and termination by reaction with impurities or collapse of the ion pair.[6]
The diagram below illustrates the core mechanistic pathway.
Caption: Cationic Ring-Opening Polymerization (CROP) of CMO.
Troubleshooting Guide
Q: My polymerization has not initiated, or the conversion rate is extremely low after several hours. What temperature-related factors should I consider?
A: This is a common issue often linked to insufficient thermal energy or an extended induction period.
-
Temperature is Too Low: The initiation and propagation steps have activation energy barriers that must be overcome. If your reaction temperature is too low (e.g., sub-ambient), the rate may be kinetically insignificant. For some oxetane systems, a long induction period is observed, which can be shortened by moderately increasing the polymerization temperature.[1]
-
Actionable Advice:
-
Ensure your reaction vessel is equilibrated at the target temperature before adding the initiator.
-
If working at low temperatures (e.g., 0°C), consider a controlled, slight increase to 10-15°C to see if the reaction initiates. Monitor for any exotherm.
-
Confirm the purity of your monomer and solvent. Impurities can inhibit the initiator, a problem that is often more pronounced at lower temperatures where the desired reaction is already slow.
-
Q: The final polymer has a much lower molecular weight than my theoretical calculations predicted, and the PDI is high (>1.5). How is temperature implicated?
A: This classic symptom points directly to a loss of chain-end fidelity, where side reactions are outcompeting propagation. The primary culprit is excessive temperature.
-
Dominance of Chain Transfer: At higher temperatures, the rate of chain transfer reactions increases dramatically.[6] The active cationic center can be transferred to a monomer, the solvent, or even another polymer chain, terminating the original chain and starting a new, shorter one. This process inherently lowers the average molecular weight and broadens the distribution.
-
Increased Termination Rate: The irreversible termination of growing chains is also accelerated by heat. This leads to a higher population of "dead" polymer chains that can no longer propagate.
-
Actionable Advice:
-
Lower the Reaction Temperature: This is the most effective solution. Conduct a temperature screen, starting from 0°C or 10°C. Studies on related oxetanes have shown that maintaining the reaction below 15°C is crucial for achieving controlled molecular weight and a narrow PDI.[5]
-
Ensure Homogeneous Cooling: Use an efficient cooling bath and adequate stirring to dissipate the heat generated by the exothermic polymerization. Local "hot spots" in the reactor can lead to runaway side reactions.
-
Q: My reaction started as expected, but then accelerated uncontrollably, leading to a discolored or gelled product. What caused this thermal runaway?
A: You have experienced an uncontrolled exotherm. The ring-opening polymerization of strained cyclic ethers like oxetanes is highly exothermic.[1]
-
Poor Heat Dissipation: If the rate of heat generation from the polymerization exceeds the rate of heat removal by your cooling system, the internal temperature will rise. This temperature increase further accelerates the polymerization rate, creating a positive feedback loop that results in a thermal runaway.
-
Consequences of Runaway: The extremely high temperatures achieved during a runaway event lead to uncontrolled side reactions, chain scission, and polymer degradation, often resulting in a cross-linked, insoluble, and discolored product.
-
Actionable Advice:
-
Improve Heat Transfer: Use a reactor with a high surface-area-to-volume ratio (i.e., avoid large, round-bottom flasks for large-scale reactions). Ensure the cooling bath fluid is circulating and maintained at the setpoint.
-
Control the Rate of Initiation: Add the initiator slowly and sub-surface to the cooled monomer solution. This allows you to control the initial rate of heat generation.
-
Use a More Dilute System: Performing the polymerization at a lower monomer concentration will reduce the amount of heat generated per unit volume, making it easier to control.
-
Below is a troubleshooting workflow to diagnose common polymerization issues.
Caption: Troubleshooting workflow for CMO polymerization.
Data Summary: Temperature Effects
This table summarizes the expected qualitative effects of increasing temperature on the key outcomes of CMO polymerization, assuming all other variables (concentrations, purity) are held constant.
| Parameter | Low Temperature (~0°C) | Moderate Temperature (~25°C) | High Temperature (>40°C) | Rationale |
| Polymerization Rate | Slow | Moderate to Fast | Very Fast / Uncontrolled | Reaction kinetics increase with temperature.[9] |
| Molecular Weight (Mn) | Higher, closer to theoretical | Lower | Significantly Lower | Increased rate of chain transfer and termination reactions.[6] |
| PDI (Mw/Mn) | Narrow (approaching living) | Broader | Very Broad | Side reactions lead to a less uniform distribution of chain lengths.[5][6] |
| Risk of Side Reactions | Low | Moderate | High | Higher thermal energy overcomes activation barriers for termination/transfer.[4] |
Experimental Protocol: Controlled Polymerization of CMO
This protocol provides a generalized methodology for achieving controlled polymerization by carefully managing temperature.
1. Materials and Purification (Temperature Critical Step)
-
Monomer: this compound (CMO). Must be rigorously purified. Distill over calcium hydride (CaH₂) under reduced pressure and store under an inert atmosphere (N₂ or Ar) in a sealed ampoule or flask in a freezer.
-
Solvent: Dichloromethane (DCM) or a similar non-protic solvent. Dry using a solvent purification system or by refluxing over CaH₂ followed by distillation.
-
Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂). Purify by distillation under reduced pressure.
-
Co-initiator: Often, trace water in the solvent is sufficient. For more controlled initiation, a diol like 1,4-butanediol (BDO) can be used.[5] Purify by vacuum distillation.
2. Reactor Setup and Temperature Equilibration
-
Assemble a flame-dried, multi-neck flask equipped with a magnetic stirrer, inert gas inlet, and a rubber septum for injections.
-
Place the flask in a cryostat or an ice/salt bath and allow it to equilibrate to the target temperature (e.g., 0°C) under a positive pressure of inert gas.
-
Charge the reactor with the desired amount of dry solvent and purified CMO monomer via cannula or a gas-tight syringe.
-
Allow the monomer solution to stir at the target temperature for at least 30 minutes to ensure thermal equilibrium.
3. Initiation and Polymerization (Temperature Critical Step)
-
Prepare a stock solution of the initiator (BF₃·OEt₂) in the dry solvent in a separate flame-dried, sealed flask.
-
Using a gas-tight syringe, slowly inject the calculated amount of initiator solution into the rapidly stirring, cooled monomer solution.
-
Crucial: Monitor the internal temperature closely with a thermocouple if possible. If a significant exotherm is observed (> 2-3°C rise), immediately slow or pause the initiator addition.
-
Allow the polymerization to proceed at the set temperature for the desired time. The reaction progress can be monitored by taking aliquots and analyzing monomer conversion via GC or ¹H NMR.
4. Termination and Isolation
-
Quench the polymerization by adding a pre-chilled nucleophilic solution, such as ammoniacal methanol. This will neutralize the acidic initiator and cap the cationic chain ends.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.
References
- 1. radtech.org [radtech.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of heterogeneous polymerization of 3,3-bis(chloromethyl)oxetane catalyzed by gaseous BF3† | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Low Polydispersity Poly(3-(chloromethyl)-3-methyloxetane)
Welcome to the technical support guide for the synthesis of poly(3-(chloromethyl)-3-methyloxetane). This document is designed for researchers, scientists, and drug development professionals aiming to achieve precise control over their polymerization reactions. The key to unlocking predictable and reproducible material properties lies in minimizing the polydispersity index (PDI). This guide provides in-depth, field-proven insights into catalyst selection, reaction mechanisms, and troubleshooting common experimental hurdles.
The Challenge: Controlling Polydispersity in Cationic Ring-Opening Polymerization
Poly(this compound) is a versatile polymer, synthesized via cationic ring-opening polymerization (CROP).[1] Its chloromethyl group serves as a reactive handle for further functionalization, making it a valuable precursor for specialty coatings, adhesives, and biomedical materials. However, the CROP of oxetanes is notoriously sensitive. The high reactivity of the propagating oxonium ion species makes them susceptible to undesirable side reactions, primarily chain transfer and termination.[2][3] These events lead to the formation of polymer chains of varying lengths, resulting in a high PDI (broad molecular weight distribution) and, consequently, inconsistent material performance.
The goal is to achieve a living polymerization , a process devoid of chain transfer and termination.[2] In an ideal living system, all polymer chains are initiated simultaneously and grow at the same rate, yielding a polymer with a PDI approaching 1.0. This guide will focus on the strategies and catalyst systems that approximate this ideal state.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for polymerizing this compound?
The polymerization proceeds via a cationic ring-opening polymerization (CROP) mechanism. The process is initiated by a strong electrophile or a combination of a proton source and a Lewis acid, which activates the oxygen atom of the oxetane ring. This creates a strained, positively charged tertiary oxonium ion. Subsequent monomer units attack this active center in an SN2-type reaction, propagating the polymer chain. The key to a controlled polymerization is to maintain the stability and reactivity of this propagating oxonium ion throughout the reaction.[4]
Q2: Why is a low polydispersity index (PDI) so critical?
Polydispersity (PDI, or Mw/Mn) is a measure of the uniformity of chain lengths in a polymer sample. A low PDI (typically < 1.2) indicates that the polymer chains are of very similar length. This uniformity is critical for several reasons:
-
Predictable Material Properties: Mechanical strength, thermal stability, and degradation kinetics are directly influenced by polymer chain length. Low PDI ensures these properties are consistent and reproducible.[5]
-
Self-Assembly: For applications in nanotechnology and drug delivery, well-defined block copolymers with low PDI are essential for predictable self-assembly into desired morphologies.
-
Regulatory Approval: In pharmaceutical and biomedical applications, well-characterized materials with narrow specifications are often required for regulatory approval.
Q3: What are the key characteristics of an effective catalyst system for achieving low PDI?
An effective system for living CROP must be designed to suppress termination and chain transfer.[3] The ideal initiator/catalyst system exhibits the following characteristics:
-
Fast and Efficient Initiation: The rate of initiation should be much faster than the rate of propagation. This ensures that all polymer chains begin to grow at the same time. Slow initiation is a common cause of broad PDI.[6]
-
Stable Propagating Species: The active chain end (the oxonium ion) must be stable enough to prevent premature termination but reactive enough to propagate.
-
Non-Nucleophilic Counter-ion: The counter-ion (anion) generated from the initiator must be bulky and non-nucleophilic. A nucleophilic counter-ion can attack the active center, terminating the chain.[3]
-
Reversible Termination (Quasiliving Systems): State-of-the-art methods rely on establishing a dynamic equilibrium between the "active" propagating species and a "dormant" species.[7] If the rate of exchange between these states is rapid, all chains experience a similar average growth period, leading to a narrow PDI. This is the principle behind "quasiliving" polymerization.
Below is a diagram illustrating the desired polymerization pathway versus the side reactions that lead to high PDI.
Q4: Which specific catalyst systems are recommended for poly(this compound)?
While classic Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can polymerize oxetanes, they often lead to side reactions and broader PDIs.[8] For superior control, systems that promote a living or quasiliving mechanism are strongly recommended.
A highly effective approach is the Active Chain End (ACE) mechanism , which utilizes a dynamic equilibrium between active and dormant species.[7][9] The use of specific initiators in coordinating solvents has proven particularly successful.
| Initiator System | Solvent | Typical Temp. | Resulting PDI (Mw/Mn) | Mechanism | Reference |
| 3-Phenoxypropyl 1,4-dioxanium hexafluoroantimonate (3-PPD) | 1,4-Dioxane | 35°C | 1.18 - 1.28 | Non-steady-state Living (ACE) | [6],[9] |
| BF₃·CH₃OH | 1,4-Dioxane | Ambient | > 1.5 (with oligomers) | Conventional Cationic | [6] |
| BF₃·OEt₂ / 1,4-Butanediol | Bulk | Ambient | > 1.5 | Conventional Cationic | [10] |
As the table shows, the choice of both the initiator and the solvent is critical. The 3-PPD initiator in 1,4-dioxane provides a "living" character, enabling the synthesis of well-defined polymers with predictable molecular weights and low PDI.[6] The dioxane solvent plays a key role in stabilizing the propagating species and preventing transfer reactions.[6]
Troubleshooting Guide
Q: My GPC results show a high PDI (>1.5) and/or a multimodal distribution. What are the likely causes?
A high or multimodal PDI is a clear indicator that the polymerization is not well-controlled. Follow this troubleshooting workflow to diagnose the issue.
Causality Behind Common Issues:
-
Water/Protic Impurities: Water is a notorious chain transfer agent in CROP. It can protonate a monomer molecule, initiating a new chain uncontrollably, or react with the propagating center to terminate a chain. Both events lead to a significant broadening of the PDI.
-
Slow Initiation: If the initiator activates monomers slowly over time, new chains will continuously form while older chains are already propagating. This staggered start results in a final product with a very broad distribution of chain lengths.
-
Exotherms: CROP is highly exothermic. A rapid increase in temperature accelerates not only propagation but also side reactions like chain transfer, leading to a loss of control.
Recommended Experimental Protocol
This protocol is adapted from methodologies demonstrated to produce well-defined polyoxetane via a living polymerization process.[6][7][9] It utilizes an initiator that promotes the Active Chain End (ACE) mechanism.
Objective: To synthesize poly(this compound) with a target molecular weight and a low PDI (< 1.3).
Materials:
-
This compound (monomer)
-
1,4-Dioxane (solvent)
-
3-Phenoxypropyl 1,4-dioxanium hexafluoroantimonate (3-PPD) (initiator)
-
Calcium hydride (CaH₂) for drying
-
Methanol (for termination)
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Schlenk line or glovebox
-
Oven-dried glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
Part A: Reagent Purification (CRITICAL STEP)
-
Monomer Purification: Stir this compound over CaH₂ for 24 hours. Distill under reduced pressure immediately before use, collecting the fraction under a dry, inert atmosphere.
-
Solvent Purification: Reflux 1,4-dioxane over sodium/benzophenone ketyl until a persistent deep blue/purple color is observed. Distill under a dry, inert atmosphere directly into the reaction flask or a storage vessel.
Part B: Polymerization
-
Setup: Assemble the oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen/argon.
-
Solvent Addition: Using a cannula or gas-tight syringe, transfer the required volume of purified 1,4-dioxane into the reaction flask.
-
Initiator Addition: Prepare a stock solution of the 3-PPD initiator in a small amount of purified 1,4-dioxane in the glovebox. Calculate the volume needed based on the desired monomer-to-initiator ratio ([M]/[I]), which determines the target degree of polymerization. Inject the calculated amount of initiator solution into the reaction flask.
-
Temperature Equilibration: Place the reaction flask in a thermostatically controlled water bath set to 35°C and allow the solution to equilibrate for 15 minutes.
-
Monomer Addition: Slowly add the purified monomer to the stirring initiator solution via syringe over 2-3 minutes.
-
Propagation: Allow the reaction to proceed at 35°C. The reaction time will depend on the target molecular weight, but samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR or gravimetry. For a living polymerization, the number-average molecular weight (Mn) should increase linearly with conversion.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of pre-dried methanol to the reaction mixture. Stir for an additional 30 minutes.
Part C: Polymer Isolation and Characterization
-
Precipitation: Pour the polymer solution into a large excess of a non-solvent (e.g., cold methanol or hexane) to precipitate the polymer.
-
Purification: Collect the polymer by filtration or decantation. Re-dissolve the polymer in a small amount of a good solvent (e.g., dichloromethane) and re-precipitate to remove any unreacted monomer or initiator residues. Repeat this step 2-3 times.
-
Drying: Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.
-
Characterization:
-
Gel Permeation Chromatography (GPC/SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
NMR Spectroscopy (¹H and ¹³C): Confirm the polymer structure and check for the absence of impurities.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Controlling primary chain dispersity in network polymers: elucidating the effect of dispersity on degradation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Non-steady-state living polymerization: a new route to control cationic ring-opening polymerization (CROP) of oxetane via an activation chain end (ACE) mechanism at ambient temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol [cjcu.jlu.edu.cn]
- 9. Non-steady-state living polymerization: a new route to control cationic ring-opening polymerization (CROP) of oxetane via an activation chain end (ACE) mechanism at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3-(Chloromethyl)-3-methyloxetane Polymerization
Welcome to the technical support center for the cationic ring-opening polymerization (CROP) of 3-(Chloromethyl)-3-methyloxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from lab-scale experiments to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the successful and efficient scale-up of your polymerization process.
Section 1: Troubleshooting Guide for Scale-Up Challenges
Scaling up any chemical process introduces a new set of variables and challenges that may not be apparent at the bench scale. The cationic ring-opening polymerization of this compound is particularly sensitive to these changes. This section provides a detailed, question-and-answer-style troubleshooting guide for issues commonly encountered during the scale-up process.
Issue 1: The polymerization is significantly slower or fails to initiate at a larger scale, despite success in smaller batches.
-
Possible Cause A: Inefficient Heat Transfer and Inadequate Temperature Control.
-
Explanation: The cationic ring-opening polymerization of oxetanes is an exothermic process.[1] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] This can lead to localized "hot spots" where the temperature is much higher than the set point, but also "cold spots" where the reaction is sluggish. Inadequate heating of the larger reaction mass to the optimal initiation temperature can also be a factor.[3] The rate of CROP is highly sensitive to temperature.[3][4]
-
Solution:
-
Reactor Design: Employ a reactor with a high heat transfer coefficient. Jacketed reactors with efficient stirring are essential for maintaining a uniform temperature.
-
Controlled Monomer Addition: Instead of adding all the monomer at once, a semi-batch process where the monomer is fed into the reactor at a controlled rate can help manage the exotherm.
-
Calibrated Temperature Probes: Ensure that temperature probes are accurately calibrated and strategically placed to reflect the true internal temperature of the reaction mixture.
-
Heating/Cooling System: Utilize a robust heating and cooling system capable of responding quickly to temperature fluctuations.
-
-
-
Possible Cause B: Increased Impact of Impurities.
-
Explanation: Water and other protic impurities are potent terminating or transfer agents in cationic polymerization, capable of quenching the propagating cationic centers.[3][5] While rigorous drying of reagents may be sufficient for small-scale reactions, the larger volumes and surface areas involved in scale-up increase the chances of introducing atmospheric moisture or other contaminants.
-
Solution:
-
Rigorous Purification: All monomers, solvents, and initiators must be thoroughly purified and dried before use. Ensure the purity of the monomer feed by using high-quality materials and implementing adequate purification processes.[6]
-
Inert Atmosphere: The entire process, from reagent transfer to the polymerization reaction itself, must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
-
Material Transfer: Use dry transfer techniques, such as cannulation or a glovebox, for all reagents.
-
-
Issue 2: The final polymer has a broad molecular weight distribution (MWD) or inconsistent properties between batches.
-
Possible Cause A: Poor Mixing and Mass Transfer Limitations.
-
Explanation: As the viscosity of the polymerization mixture increases, efficient mixing becomes more challenging.[7] Poor mixing can lead to a non-uniform distribution of the initiator and monomer, resulting in chains that initiate and grow at different rates, thus broadening the MWD.[8][9]
-
Solution:
-
Reactor Agitation: Use a reactor equipped with a powerful overhead stirrer with a design (e.g., anchor or helical impeller) suitable for viscous media. The agitation speed should be optimized to ensure thorough mixing without causing excessive shear, which could potentially degrade the polymer.
-
Solvent Selection: While bulk polymerization is possible, using an appropriate solvent can help to manage viscosity. The solvent must be rigorously dried and inert to the reaction conditions.
-
-
-
Possible Cause B: Inconsistent Initiator Activity.
-
Explanation: The initiator is a critical component in controlling the polymerization. Inconsistent handling or storage of the initiator can lead to variations in its activity, affecting the initiation rate and, consequently, the final polymer properties.
-
Solution:
-
Initiator Handling: Store the initiator under the recommended conditions (e.g., inert atmosphere, low temperature) to maintain its activity.
-
Precise Dosing: Use accurate and calibrated equipment for dosing the initiator to ensure a consistent monomer-to-initiator ratio in every batch.
-
-
Issue 3: The polymer becomes insoluble or forms a gel during the reaction at a larger scale.
-
Possible Cause: Uncontrolled Side Reactions.
-
Explanation: The chloromethyl group on the oxetane ring is a reactive site. At elevated temperatures, which can occur due to poor heat management in a large reactor, side reactions involving this group can lead to branching and cross-linking, resulting in an insoluble gel. Chain transfer to the polymer can also contribute to this phenomenon.
-
Solution:
-
Strict Temperature Control: As detailed in Issue 1, maintaining a consistent and optimal reaction temperature is crucial to minimize side reactions.
-
Reaction Time: Optimize the reaction time to achieve high monomer conversion without allowing for extended periods where side reactions can become significant.
-
Monomer Purity: Impurities in the monomer can sometimes promote side reactions. Ensure high monomer purity through appropriate purification techniques.[10]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of scaling up this compound polymerization.
Q1: What type of initiator is recommended for the scale-up of this compound polymerization?
A1: For cationic ring-opening polymerization of oxetanes, strong protic acids or Lewis acids are typically used as initiators.[11][12] For better control over the polymerization, especially at a larger scale, initiators that form a non-nucleophilic counter-ion are preferred to minimize termination reactions.[5] A common and effective initiator system is boron trifluoride etherate (BF₃·OEt₂), often used with a co-initiator like a diol to promote a more controlled polymerization. The choice of initiator can significantly impact the reaction kinetics and the properties of the final polymer.[13]
Q2: How can I effectively monitor the progress of the polymerization in a large reactor?
A2: Monitoring the reaction in real-time is crucial for process control. While taking aliquots for analysis by techniques like ¹H NMR or GPC is feasible, it may not be practical for large-scale, enclosed systems.[3] In-situ monitoring techniques are highly recommended:
-
FT-IR/Raman Spectroscopy: Probes can be inserted into the reactor to monitor the disappearance of the monomer's characteristic ether band, providing real-time conversion data.
-
Viscometry: A change in the viscosity of the reaction mixture can be correlated with the progress of the polymerization.
-
Calorimetry: Monitoring the heat flow from the reactor can provide information about the reaction rate.
Q3: What is a suitable method for purifying large quantities of poly(this compound)?
A3: For large-scale purification, precipitation is the most common and effective method.[3] The process generally involves:
-
Quenching: Terminate the polymerization by adding a suitable quenching agent (e.g., methanol).
-
Precipitation: Slowly pour the polymer solution into a vigorously stirred non-solvent (e.g., methanol, ethanol, or water, depending on the polymer's solubility). This will cause the polymer to precipitate out of the solution.
-
Isolation: The precipitated polymer can be isolated by filtration or decantation.
-
Washing: The polymer should be washed multiple times with the non-solvent to remove any residual monomer, initiator, and other impurities.
-
Drying: The purified polymer should be dried under vacuum at a moderate temperature until a constant weight is achieved.
Q4: How does the purity of the this compound monomer affect the scale-up process?
A4: Monomer purity is critical for a successful and reproducible polymerization, especially at scale.[6][10] Impurities can have several detrimental effects:
-
Water: As mentioned, water will terminate the polymerization, leading to low yields and uncontrolled molecular weights.
-
Other Protic Impurities: Alcohols or other protic compounds can act as chain transfer agents, which will also affect the molecular weight of the polymer.
-
Reactive Impurities: Some impurities may react with the initiator or the propagating polymer chain, leading to side reactions and affecting the final polymer structure and properties.
Therefore, it is essential to purify the monomer before use, for example, by distillation over a suitable drying agent like calcium hydride.
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for Pilot-Scale Polymerization
| Parameter | Recommended Range | Rationale |
| Monomer Purity | > 99% | To minimize side reactions and ensure reproducibility.[6] |
| Solvent | Dichloromethane or Toluene (anhydrous) | Inert solvent to control viscosity and aid in heat transfer. Must be rigorously dried. |
| Initiator | BF₃·OEt₂ with 1,4-Butanediol | A well-established system for controlled cationic ring-opening polymerization of oxetanes. |
| Monomer to Initiator Ratio | 50:1 to 200:1 | To target a specific molecular weight range. Lower ratios yield lower molecular weights. |
| Reaction Temperature | 0 °C to 25 °C | Lower temperatures can help control the exotherm and minimize side reactions.[3] |
| Atmosphere | Dry Nitrogen or Argon | To prevent termination by atmospheric moisture.[3] |
Experimental Protocol: Pilot-Scale Synthesis of Poly(this compound)
Materials:
-
This compound (purified by distillation over CaH₂)
-
Dichloromethane (anhydrous, <10 ppm H₂O)
-
BF₃·OEt₂ (distilled)
-
1,4-Butanediol (distilled)
-
Methanol (for quenching and precipitation)
Procedure:
-
Reactor Setup: A 10 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a septum for reagent addition is assembled and flame-dried under a stream of dry nitrogen.
-
Reagent Preparation: In the reactor, charge 5 L of anhydrous dichloromethane via cannula transfer.
-
Initiator Addition: Add the desired amount of 1,4-butanediol to the reactor. Cool the reactor to 0 °C using a circulating chiller.
-
Initiation: Slowly add the BF₃·OEt₂ to the stirred solution in the reactor.
-
Monomer Addition: Begin the slow, dropwise addition of the purified this compound to the reactor over a period of 2-3 hours, maintaining the internal temperature at or below 5 °C.
-
Polymerization: After the monomer addition is complete, allow the reaction to stir at 0-5 °C for an additional 12-24 hours. Monitor the reaction progress using an in-situ FT-IR probe.
-
Termination: Once the desired conversion is reached, quench the polymerization by slowly adding 500 mL of methanol to the reactor.
-
Purification:
-
Transfer the polymer solution to a larger vessel.
-
Slowly add the polymer solution to a large excess (e.g., 50 L) of vigorously stirred methanol to precipitate the polymer.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the polymer by adding fresh methanol, stirring, and decanting (repeat 3 times).
-
-
Drying: Collect the polymer and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Section 4: Visualizations
Diagram 1: Key Factors in Scaling Up CROP
Caption: Key parameters influencing successful scale-up.
Diagram 2: Troubleshooting Workflow for Failed Scale-Up Polymerization
Caption: A logical workflow for troubleshooting failed polymerizations.
References
- 1. uniteltech.com [uniteltech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. Main Controlling Factors Affecting the Viscosity of Polymer Solution due to the Influence of Polymerized Cations in High-Salt Oilfield Wastewater [mdpi.com]
- 8. General route to design polymer molecular weight distributions through flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. Ring-Opening Polymerization—An Introductory Review [mdpi.com]
- 12. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 3-(Chloromethyl)-3-methyloxetane vs. 3,3-bis(chloromethyl)oxetane
A Senior Application Scientist's Guide for Researchers in Polymer and Medicinal Chemistry
In the landscape of polymer science and drug development, oxetanes—four-membered cyclic ethers—have emerged as valuable building blocks. Their inherent ring strain facilitates ring-opening reactions, making them ideal monomers for polymerization and versatile synthons in organic synthesis.[1][2] Among the functionalized oxetanes, 3-(Chloromethyl)-3-methyloxetane (CMMO) and 3,3-bis(chloromethyl)oxetane (BCMO) are of significant interest due to the reactive chloromethyl handles they possess. These groups allow for post-polymerization modification or further synthetic transformations, opening avenues to novel materials and complex molecules.[3][4]
This guide provides an in-depth, objective comparison of the reactivity of CMMO and BCMO, focusing primarily on their behavior in cationic ring-opening polymerization (CROP). We will dissect the subtle yet critical structural differences between these two monomers and explain how these differences translate into distinct reactivity profiles, supported by mechanistic principles and experimental considerations.
Structural and Electronic Dissection: The Foundation of Reactivity
The reactivity of an oxetane in CROP is fundamentally governed by the interplay of ring strain, the basicity of the heterocyclic oxygen, and the electronic and steric nature of its substituents.[5] While both CMMO and BCMO share the same strained oxetane core (ring strain energy ≈ 107 kJ/mol), their substitution at the C3 position creates a crucial divergence in their electronic properties.[6][7]
-
This compound (CMMO): Features one electron-donating methyl group (-CH₃) and one electron-withdrawing chloromethyl group (-CH₂Cl).
-
3,3-bis(chloromethyl)oxetane (BCMO): Possesses two electron-withdrawing chloromethyl groups.
The key distinction lies in the inductive effect of these substituents. The electronegative chlorine atom pulls electron density away from the ring. In BCMO, the cumulative electron-withdrawing effect of two -CH₂Cl groups significantly reduces the electron density on the ether oxygen. Conversely, in CMMO, the electron-donating nature of the methyl group partially counteracts the withdrawing effect of the single chloromethyl group.
This leads to a critical difference in the nucleophilicity, or basicity, of the ether oxygen atom. The oxygen in CMMO is more electron-rich and, therefore, more basic than the oxygen in BCMO. This has profound implications for the initiation step of cationic polymerization.[5]
Caption: Electronic effects of substituents on oxygen basicity.
Comparative Reactivity in Cationic Ring-Opening Polymerization (CROP)
CROP is the most common method for polymerizing oxetanes, typically initiated by strong protic acids, Lewis acids (e.g., BF₃·OEt₂), or photoacid generators.[6][8] The mechanism provides a clear framework for understanding the reactivity differences between CMMO and BCMO.
Mechanism Overview
-
Initiation: The reaction begins when the initiator (H⁺) protonates the basic oxygen atom of the oxetane monomer, forming a secondary oxonium ion.
-
Propagation: This initial ion can be attacked by another monomer molecule. For 3,3-disubstituted oxetanes, this often leads to the formation of a more stable, but less reactive, tertiary oxonium ion. The rate-determining step is frequently the ring-opening of this tertiary oxonium ion, which regenerates a reactive species for further propagation.[7][9]
Caption: General mechanism of Cationic Ring-Opening Polymerization.
Analysis of Reactivity Differences
-
Initiation Rate: The rate of the initial protonation step is directly proportional to the basicity of the oxygen atom. As established, CMMO possesses a more basic oxygen than BCMO. Consequently, CMMO is expected to undergo initiation at a significantly faster rate than BCMO under identical conditions.
-
Induction Period: The photopolymerization of 3,3-disubstituted oxetanes is characterized by an induction period, which is attributed to the time required to build up a sufficient concentration of reactive species and overcome the energy barrier of the rate-limiting step (often the ring-opening of the tertiary oxonium ion).[5][9] Given the lower basicity and the electronic destabilization of the cationic intermediate by two -CH₂Cl groups, BCMO is predicted to exhibit a longer induction period than CMMO .
Quantitative Data and Polymer Properties
While direct kinetic comparisons in the literature are scarce, the properties of the resulting homopolymers reflect the structural differences of the monomers. Poly(BCMO), commercially known as Penton, is a thermoplastic noted for its high thermal stability and exceptional chemical resistance, properties imparted by the high chlorine content and stable polyether backbone.[10][11]
| Property | This compound (CMMO) | 3,3-bis(chloromethyl)oxetane (BCMO) |
| CAS Number | 822-48-0[12][13][14] | 78-71-7[15] |
| Molecular Weight | 120.58 g/mol [14] | 155.02 g/mol [16][17] |
| Boiling Point | ~88 °C @ 97.5 mmHg[18] | ~198 °C @ 760 mmHg[16][19] |
| Predicted Reactivity | Higher | Lower |
| Resulting Polymer | Poly(CMMO) | Poly(BCMO) / "Penton"[10] |
| Key Polymer Feature | Asymmetric side chains for functionalization | High chemical and thermal resistance[10][11] |
Experimental Protocols: A General Approach
The following protocol provides a representative, self-validating procedure for conducting a comparative kinetic study of the cationic ring-opening polymerization of CMMO and BCMO. The use of an internal standard in NMR analysis ensures the reliability of conversion data.
Protocol: Comparative CROP via ¹H NMR Spectroscopy
Objective: To monitor and compare the polymerization rate of CMMO and BCMO under identical cationic initiation conditions.
Materials:
-
This compound (CMMO), purified
-
3,3-bis(chloromethyl)oxetane (BCMO), purified
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), as initiator
-
Anhydrous dichloromethane (DCM), as solvent
-
1,3,5-Trimethoxybenzene, as internal standard
-
Anhydrous deuterated chloroform (CDCl₃) for NMR
-
Nitrogen gas supply
-
NMR tubes and standard laboratory glassware, oven-dried
Procedure:
-
Preparation of Stock Solutions:
-
In a nitrogen-filled glovebox, prepare separate 1 M stock solutions of CMMO and BCMO in anhydrous DCM.
-
Prepare a 0.1 M stock solution of the internal standard (1,3,5-trimethoxybenzene) in anhydrous DCM.
-
Prepare a 0.05 M initiator stock solution of BF₃·OEt₂ in anhydrous DCM. Causality Note: Preparing stock solutions ensures accurate and reproducible concentrations for each experiment.
-
-
Reaction Setup:
-
For each monomer, add 0.5 mL of the 1 M monomer stock solution and 0.1 mL of the 0.1 M internal standard stock solution to a dry vial under nitrogen.
-
Equilibrate the vials to the desired reaction temperature (e.g., 25 °C) in a thermostated bath.
-
-
Initiation and Sampling:
-
Initiate the polymerization by adding a precise volume of the BF₃·OEt₂ stock solution (e.g., to achieve a 100:1 monomer-to-initiator ratio). Start a timer immediately.
-
At predetermined time points (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a small amount of cold methanol and CDCl₃. Trustworthiness Note: Immediate quenching is critical to stop the polymerization and ensure the measured conversion accurately reflects the specific time point.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum for each quenched sample.
-
Determine the monomer conversion by integrating the characteristic monomer peaks relative to the constant integral of the internal standard peak. For BCMO, the methylene protons of the oxetane ring appear around 4.47 ppm.[16] For CMMO, distinct peaks for the oxetane ring protons will also be present.
-
Plot monomer conversion versus time for both CMMO and BCMO to compare their polymerization kinetics.
-
Applications and Post-Polymerization Modification
The primary value of both poly(CMMO) and poly(BCMO) lies in their pendant chloromethyl groups, which are versatile handles for further chemical modification. A prominent example is the reaction with sodium azide to replace the chlorine atoms, yielding energetic polymers like poly(bis(azidomethyl)oxetane) (PolyBAMO) from BCMO, which is studied for use as a propellant binder.[15][17] The single reactive site per monomer unit in poly(CMMO) allows for more controlled functionalization compared to the difunctional poly(BCMO).
Conclusion
The reactivity of this compound and 3,3-bis(chloromethyl)oxetane in cationic ring-opening polymerization is dictated primarily by the electronic effects of their C3 substituents.
-
This compound (CMMO) is the more reactive monomer. Its single electron-donating methyl group helps maintain a higher electron density on the ether oxygen, leading to a higher basicity. This results in faster initiation, a shorter induction period, and a greater overall rate of polymerization.
-
3,3-bis(chloromethyl)oxetane (BCMO) is the less reactive monomer. The strong, cumulative electron-withdrawing effect of two chloromethyl groups significantly reduces the oxygen's basicity and destabilizes the cationic intermediates of polymerization. This leads to slower initiation and propagation rates.
For researchers selecting a monomer, the choice depends on the desired outcome. CMMO offers a path to faster polymer synthesis and polymers with a single point for subsequent functionalization. BCMO, while slower to polymerize, yields a robust, chemically resistant material (Penton) or serves as a precursor to highly functionalized materials like energetic polymers.[10][17] Understanding these fundamental reactivity differences is paramount for designing efficient synthetic strategies and tailoring polymer properties for advanced applications.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. radtech.org [radtech.org]
- 7. radtech.org [radtech.org]
- 8. mdpi.com [mdpi.com]
- 9. DSpace [dspace.rpi.edu]
- 10. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. This compound | C5H9ClO | CID 79112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
- 16. 3,3-BIS(CHLOROMETHYL)OXETANE CAS#: 78-71-7 [m.chemicalbook.com]
- 17. Buy 3,3-Bis(chloromethyl)oxetane | 78-71-7 [smolecule.com]
- 18. This compound | 822-48-0 [sigmaaldrich.com]
- 19. 3,3-BIS(CHLOROMETHYL)OXETANE | 78-71-7 [chemicalbook.com]
A Comparative Guide to the Structural Confirmation of Poly(3-(chloromethyl)-3-methyloxetane)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel polymers for advanced applications, including drug delivery systems and high-performance materials, rigorous structural confirmation is paramount. This guide provides an in-depth comparison of the primary analytical methods for characterizing the structure of poly(3-(chloromethyl)-3-methyloxetane), a polyether with significant potential. Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices and present supporting data to offer a comprehensive and validated approach to its structural elucidation.
The Analytical Triad: NMR, FTIR, and GPC
The structural confirmation of poly(this compound) primarily relies on a triad of analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC). Each method provides a unique and complementary piece of the structural puzzle, and their combined application offers a high degree of confidence in the polymer's identity, purity, and key physical characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful tool for the unambiguous structural determination of poly(this compound). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the polymer's repeating unit.
Causality of Spectral Features
The cationic ring-opening polymerization of this compound results in a linear polyether chain. The expected structure and the corresponding NMR assignments are crucial for confirming a successful polymerization.
¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative map of the different types of protons in the polymer. The integration of the signals can be used to confirm the ratio of protons in the repeating unit. For poly(this compound), we anticipate three main signals corresponding to the methyl protons, the backbone methylene protons, and the chloromethyl protons. The protons on the carbons adjacent to the ether oxygen will be shifted downfield (to a higher ppm value) due to the deshielding effect of the electronegative oxygen atom.[1][2][3]
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the polymer. This is particularly useful for confirming the successful ring-opening of the oxetane monomer and the formation of the polyether backbone. Key signals to identify include the quaternary carbon, the methyl carbon, the backbone methylene carbons, and the chloromethyl carbon. Similar to ¹H NMR, carbons bonded to the ether oxygen will exhibit a downfield chemical shift.[4][5]
Comparative Data for Poly(this compound)
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| -CH₃ | ~1.0-1.3 | ~20-30 |
| -CH₂-O- (backbone) | ~3.3-3.6 | ~70-80 |
| -CH₂Cl | ~3.5-3.8 | ~45-55 |
| Quaternary Carbon | - | ~40-50 |
Note: These are estimated chemical shifts based on the analysis of similar polyether structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and instrument parameters.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution of the polymer.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to simplify the spectrum.
-
Use a sufficient number of scans, as the natural abundance of ¹³C is low.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations, comparing them to expected values and data from related structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For poly(this compound), FTIR is used to confirm the presence of the key ether linkages and the alkyl chloride groups, and the absence of the oxetane ring from the monomer.
Causality of IR Absorptions
The vibrational frequencies of chemical bonds are sensitive to their environment. The stretching and bending vibrations of the C-O-C ether linkage and the C-Cl bond will produce characteristic absorption bands in the infrared spectrum.
Key Diagnostic Peaks for Poly(this compound)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C-H Stretch (Aliphatic) | 2850-3000 | Confirms the presence of CH, CH₂, and CH₃ groups. |
| C-O-C Stretch (Ether) | 1050-1150 | A strong and characteristic band indicating the polyether backbone.[1][2][3][6][7][8] |
| C-Cl Stretch | 600-800 | Confirms the presence of the chloromethyl group. |
| Absence of Oxetane Ring Vibration | ~980 | The absence of the characteristic oxetane ring breathing vibration confirms successful ring-opening polymerization. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the dry polymer can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or cast as a thin film on a salt plate (e.g., KBr, NaCl) from a suitable solvent.[8]
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the polymer structure. The absence of the monomer's oxetane ring peak is a critical indicator of polymerization.
Gel Permeation Chromatography (GPC): Assessing Molecular Weight and Distribution
GPC, also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.[9][10][11][12] This information is crucial as it directly influences the material's physical and mechanical properties.
The Principle of Separation
GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column packing material and elute first, while smaller molecules penetrate the pores to varying extents and elute later.[10][11][12]
Comparison of GPC Parameters for Polyether Analysis
| Parameter | Typical Conditions for Polyoxetanes | Rationale |
| Mobile Phase | Tetrahydrofuran (THF), Chloroform (CHCl₃), Dimethylformamide (DMF) | These solvents are effective at dissolving a wide range of polyethers.[13] |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based columns with a range of pore sizes. | Provide good resolution for a broad range of molecular weights. |
| Calibration | Polystyrene or poly(methyl methacrylate) (PMMA) standards. | Readily available narrow standards for creating a reliable calibration curve.[10] |
| Detector | Refractive Index (RI) detector is most common. | Provides a universal response for most polymers. |
Experimental Protocol: GPC Analysis
-
Sample Preparation: Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in the chosen mobile phase. The solution must be filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.[9]
-
Instrument Setup: Equilibrate the GPC system with the mobile phase at a constant flow rate and temperature.
-
Calibration: Inject a series of narrow molecular weight standards to generate a calibration curve of log(Molecular Weight) vs. Elution Time.
-
Sample Analysis: Inject the filtered polymer solution and record the chromatogram.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample using the calibration curve.
Integrated Analytical Workflow
A robust confirmation of the structure of poly(this compound) involves a synergistic approach, integrating the data from all three techniques.
References
- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. IR spectrum: Ethers [quimicaorganica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. semlab.com [semlab.com]
- 9. Gel Permeation Chromatography | GPC | EAG Laboratories [eag.com]
- 10. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. lcms.cz [lcms.cz]
A Researcher's Guide to Accurate Molecular Weight Determination of Poly(3-(chloromethyl)-3-methyloxetane) by Gel Permeation Chromatography
For researchers, scientists, and drug development professionals working with poly(3-(chloromethyl)-3-methyloxetane), an accurate determination of its molecular weight and molecular weight distribution is paramount. These characteristics fundamentally dictate the polymer's physical and chemical properties, influencing its performance in various applications, from advanced materials to pharmaceutical formulations.[1][2][3] This guide provides an in-depth comparison of Gel Permeation Chromatography (GPC) with other analytical techniques, supported by experimental insights and protocols to ensure reliable and reproducible results.
The Central Role of Molecular Weight in Polymer Performance
Poly(this compound) is a versatile polymer synthesized via cationic ring-opening polymerization of its corresponding oxetane monomer.[2] The kinetic and mechanistic pathways of this polymerization directly influence the resulting molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI), which is the ratio of Mw to Mn.[1][4] These parameters are not mere numbers; they are critical descriptors that correlate with the polymer's mechanical strength, viscosity, thermal stability, and degradation profile.[3][5][6] Therefore, precise and accurate measurement of the molecular weight distribution is a non-negotiable aspect of quality control and research and development in any field utilizing this polymer.
Gel Permeation Chromatography: The Workhorse of Polymer Analysis
GPC, also known as Size Exclusion Chromatography (SEC), is the most widely employed method for determining the molecular weight distribution of polymers.[1] The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules, which are excluded from the pores of the column's stationary phase, elute first, followed by smaller molecules that can permeate the pores to varying extents.[1]
A Self-Validating Protocol for GPC Analysis of Poly(this compound)
The following protocol is a robust starting point for the GPC analysis of poly(this compound), designed with self-validating principles to ensure data integrity. The selection of parameters is based on the known polar nature of the polymer and data from structurally similar polyoxetanes.
Experimental Protocol: GPC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried poly(this compound) sample into a clean 4 mL vial.
-
Add 2 mL of a suitable solvent. Given the polar nature of the polymer, tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are recommended starting points. For higher molecular weight or potentially less soluble fractions, m-cresol may be necessary, which would require elevated temperatures.[7]
-
Gently agitate the vial on a shaker at room temperature (or elevated temperature if using m-cresol, e.g., 85°C) until the polymer is completely dissolved.[7] This may take several hours.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.
-
-
GPC System and Conditions:
-
Columns: A set of two or three GPC columns with a mixed-bed packing of polystyrene-divinylbenzene (PS-DVB) is recommended to cover a broad range of molecular weights.[8] For polar polymers, columns specifically designed for polar organic solvents may provide better performance.[9]
-
Mobile Phase: Use the same solvent for the mobile phase as was used for sample dissolution (e.g., THF or DMF). The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: For analyses in THF or DMF, a column oven temperature of 30-40°C is recommended to ensure good solubility and reduce solvent viscosity. If m-cresol is used, the temperature should be maintained at 85°C.[7]
-
Detector: A differential refractive index (RI) detector is standard. For more advanced analysis, multi-detector systems including light scattering and viscometry are advantageous.
-
Injection Volume: 50-100 µL.
-
-
Calibration:
-
Prepare a series of at least 8-10 narrow polystyrene standards of known molecular weights covering the expected range of the sample.
-
Dissolve the standards in the same solvent as the sample.
-
Inject each standard individually or as a cocktail and record the retention times.
-
Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.
-
-
Data Analysis:
-
Inject the prepared polymer sample.
-
Using the calibration curve, the GPC software will calculate the Mn, Mw, and PDI of the sample.
-
Diagram of the GPC Experimental Workflow
Caption: Workflow for GPC analysis of poly(this compound).
A Comparative Look: GPC vs. Alternative Techniques
While GPC is the most common technique, other methods can provide complementary or, in some cases, more accurate molecular weight information. The choice of technique often depends on the specific information required, the nature of the polymer, and the available instrumentation.
| Technique | Principle | Information Provided | Advantages for Poly(this compound) | Disadvantages for Poly(this compound) |
| Gel Permeation Chromatography (GPC) | Size-based separation in solution | Mn, Mw, Mz, PDI (relative to standards) | Provides the full molecular weight distribution; robust and widely available.[1] | Requires calibration with appropriate standards; results are relative unless using advanced detectors. |
| Static Light Scattering (SLS) | Measures the intensity of scattered light as a function of angle and concentration | Absolute Mw, radius of gyration (Rg), second virial coefficient (A2) | Provides absolute molecular weight without column calibration; sensitive to high molecular weight species. | Requires accurate knowledge of the refractive index increment (dn/dc); sensitive to dust and aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion | Hydrodynamic radius (Rh) | Can provide information on particle size and aggregation in solution. | Does not directly measure molecular weight; provides an average size, not a distribution. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ionized molecules | Absolute molecular weight of individual polymer chains | Provides very accurate molecular weight for lower molecular weight polymers and oligomers; can give information on end-groups. | Can be challenging for high molecular weight polymers; potential for fragmentation; may not be suitable for polymers with broad distributions. |
| Viscometry | Measures the viscosity of a polymer solution | Viscosity-average molecular weight (Mv) | A relatively simple and inexpensive method. | Requires knowledge of Mark-Houwink parameters (K and a), which are often not available for novel polymers.[10][11][12] |
Causality Behind Experimental Choices:
-
Why GPC is often the first choice: For a comprehensive understanding of a polymer sample, knowing the entire distribution of chain lengths is crucial, and GPC is the most direct way to obtain this information.
-
When to use Light Scattering: If absolute molecular weight values are critical and appropriate calibration standards for GPC are unavailable, SLS is a powerful alternative. Coupling a light scattering detector to a GPC system (GPC-MALS) combines the separation power of GPC with the absolute measurement capabilities of MALS.
-
The role of Mass Spectrometry: For detailed structural characterization of low molecular weight oligomers or to investigate the end-groups of the polymer chains resulting from the cationic ring-opening polymerization, mass spectrometry is invaluable.
Advanced GPC Techniques for Enhanced Accuracy
For novel polymers like poly(this compound), where specific calibration standards may not be commercially available, advanced GPC setups can provide more accurate, "absolute" molecular weight data.
-
Universal Calibration: This method uses a viscometer in conjunction with a concentration detector (like RI). By plotting the logarithm of the product of intrinsic viscosity and molecular weight (log [η]M) against retention volume, a universal calibration curve can be generated that is independent of the polymer type. This requires knowledge of the Mark-Houwink parameters (K and a) for the polymer, which, for poly(this compound), are not readily found in the literature and would need to be determined empirically.[11][12]
-
Triple Detector GPC: This powerful configuration combines an RI detector, a viscometer, and a light scattering detector. This setup allows for the determination of absolute molecular weight, intrinsic viscosity, and hydrodynamic radius at each point across the chromatogram without the need for column calibration with polymer-specific standards.
Logical Relationship of Advanced GPC Detection
Caption: Interplay of detectors in an advanced GPC system.
Conclusion: A Multi-faceted Approach to Polymer Characterization
For a comprehensive and reliable characterization of poly(this compound), a multi-faceted approach is recommended. While GPC with conventional calibration provides an excellent overview of the molecular weight distribution, its accuracy is contingent on the availability of suitable standards. For novel polymers, this can be a significant limitation. Therefore, supplementing GPC data with an absolute technique like static light scattering or employing a multi-detector GPC system is the gold standard for achieving a thorough and accurate understanding of this promising polymer. This rigorous analytical approach ensures that the relationship between synthesis, structure, and material properties is clearly elucidated, paving the way for its successful application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 12. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Thermal Analysis of Poly(3-(chloromethyl)-3-methyloxetane): Unveiling the Glass Transition Temperature by DSC
For researchers, scientists, and professionals in drug development, a profound understanding of the thermal properties of polymers is paramount for their application in advanced materials and formulations. Poly(3-(chloromethyl)-3-methyloxetane) (PCMMO) is a versatile polymer synthesized through the cationic ring-opening polymerization of its corresponding monomer.[1] Its unique structure, featuring a polar chloromethyl group, imparts properties that are of significant interest in various fields, including specialty polymers and biomedical applications.[2][3] A critical parameter governing the material's behavior and end-use performance is its glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4]
Differential Scanning Calorimetry (DSC) stands as a cornerstone technique for the precise determination of the glass transition temperature of polymers.[5] This guide provides an in-depth, objective comparison of the DSC analysis of PCMMO's glass transition temperature with that of other notable polymers. We will delve into the causality behind the experimental choices in DSC, present a detailed methodology, and offer supporting data to provide a comprehensive understanding for the scientific community.
The Principle of DSC in Determining Glass Transition
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] The sample and an empty reference pan are subjected to a controlled temperature program, and the energy required to maintain both at the same temperature is recorded.
The glass transition is a second-order phase transition, meaning it is characterized by a change in heat capacity (Cp) rather than a latent heat of transition.[7] As a polymer is heated through its Tg, the amorphous regions gain sufficient thermal energy for segmental motion of the polymer chains to occur. This increased molecular mobility results in an increase in the material's heat capacity.[4] The DSC thermogram reflects this change as a step-like transition in the heat flow curve. The midpoint of this transition is typically reported as the glass transition temperature.[6]
Experimental Protocol for DSC Analysis of PCMMO
The following protocol outlines a robust method for determining the glass transition temperature of PCMMO using DSC. The choices within this protocol are designed to ensure accuracy, reproducibility, and a clear, interpretable thermogram.
Materials and Equipment:
-
Poly(this compound) (PCMMO) sample (5-10 mg)
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Standard aluminum DSC pans and lids
-
Crimper for sealing DSC pans
-
High-purity nitrogen gas for purging
Experimental Workflow Diagram:
Caption: Experimental workflow for the determination of the glass transition temperature of PCMMO using DSC.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the PCMMO sample into a standard aluminum DSC pan.[7] A smaller sample size ensures better thermal contact and minimizes thermal gradients within the sample. Hermetically seal the pan using a crimper to prevent any loss of volatile components, although for a stable polymer like PCMMO at these temperatures, this is more of a standard good practice.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The use of a reference pan allows for the subtraction of the instrument's baseline and the heat capacity of the pan itself.
-
Thermal Program:
-
Initial Cooling and Equilibration: Cool the sample to a temperature well below the expected glass transition, for instance, -80°C. This ensures that the polymer starts in a fully glassy state.
-
First Heating Scan: Heat the sample at a controlled rate, typically 10°C/min, to a temperature significantly above the expected Tg.[6] This first scan is crucial for erasing the thermal history of the polymer, such as any internal stresses or orientation from processing.
-
Controlled Cooling: Cool the sample back down to the starting temperature at the same controlled rate. This establishes a uniform thermal history for all samples being compared.
-
Second Heating Scan: Reheat the sample at the same controlled rate. The glass transition temperature is determined from this second heating scan to ensure that the measurement is independent of the material's prior thermal history and reflects its intrinsic properties.[6]
-
-
Data Analysis: Analyze the resulting thermogram from the second heating scan. The glass transition will appear as a step-like change in the heat flow. Determine the midpoint of this transition using the software's analysis tools. This midpoint is reported as the glass transition temperature (Tg).
Comparative Analysis of Glass Transition Temperatures
The glass transition temperature of a polymer is intrinsically linked to its chemical structure. Factors such as chain flexibility, intermolecular forces, and the bulkiness of side groups play a significant role. The table below compares the glass transition temperature of various polymers with the expected range for PCMMO.
| Polymer | Repeating Unit | Glass Transition Temperature (Tg) (°C) | Key Structural Features Influencing Tg |
| Poly(this compound) (PCMMO) | -(CH₂-C(CH₃)(CH₂Cl)-CH₂-O)- | ~ -15 to -25 (Estimated) | The flexible ether backbone promotes lower Tg. The presence of both a methyl and a polar chloromethyl group on the same carbon atom introduces steric hindrance, which can restrict chain mobility and slightly increase the Tg compared to a less substituted polyether. The polar C-Cl bond can lead to dipole-dipole interactions, also contributing to a higher Tg. |
| Poly(3-nitratomethyl-3-ethyloxetane) (PNIMEO) | -(CH₂-C(CH₂CH₃)(CH₂ONO₂)-CH₂-O)- | -25[8] | Structurally very similar to PCMMO. The longer ethyl group, compared to PCMMO's methyl group, can increase free volume and slightly lower the Tg. The nitratomethyl group is also polar and bulky. |
| Poly(ethylene oxide) (PEO) | -(CH₂-CH₂-O)- | -67 to -17 (Molecular weight dependent)[9][10] | A very flexible ether backbone with no side groups results in a low Tg. The high degree of crystallinity in some molecular weight ranges can influence the measured Tg.[9] |
| Poly(vinyl chloride) (PVC) | -(CH₂-CHCl)- | ~82[4][6] | The bulky and highly polar chlorine atom on the backbone restricts chain rotation through steric hindrance and strong dipole-dipole interactions, leading to a significantly higher Tg compared to polyethylene. |
| Poly(methyl methacrylate) (PMMA) (atactic) | -(CH₂-C(CH₃)(COOCH₃))- | ~105-138[11] | The presence of two non-hydrogen substituents (methyl and methyl ester groups) on the same backbone carbon severely restricts chain mobility, resulting in a high Tg. |
Discussion of Comparative Data:
The estimated glass transition temperature of PCMMO is significantly lower than that of common plastics like PVC and PMMA, but higher than that of the highly flexible poly(ethylene oxide). This positions PCMMO in a unique thermal space. Its Tg is primarily dictated by the flexible polyether backbone, which is characteristic of polyoxetanes.[12] However, the presence of the chloromethyl and methyl side groups introduces steric hindrance and polar interactions that elevate its Tg above that of unsubstituted polyethers.
The comparison with poly(3-nitratomethyl-3-ethyloxetane) (PNIMEO) is particularly insightful.[8] The slightly longer ethyl group in PNIMEO likely contributes to its lower Tg of -25°C by increasing the free volume between polymer chains. It is therefore reasonable to infer that the smaller methyl group in PCMMO would lead to a slightly higher Tg.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the DSC results, the following self-validating checks should be incorporated into the experimental design:
-
Calibration: Regularly calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Baseline Stability: A flat and reproducible baseline should be obtained before and after the glass transition.
-
Heating Rate Dependence: While a standard rate of 10°C/min is recommended for comparison, performing runs at different heating rates (e.g., 5°C/min and 20°C/min) can provide further confidence in the measurement. The Tg will show a slight kinetic dependence on the heating rate, but the values should be consistent and trend logically.
-
Sample Mass Variation: Running samples with slightly different masses should yield the same Tg, demonstrating that the measurement is not an artifact of sample size.
Conclusion
The determination of the glass transition temperature of poly(this compound) by Differential Scanning Calorimetry provides critical insights into its material properties. With an estimated Tg in the range of -15 to -25°C, PCMMO exhibits a balance of flexibility from its polyether backbone and rigidity from its substituted side groups. This positions it as a material with potential applications where performance at and below room temperature is crucial.
This guide has provided a comprehensive framework for the DSC analysis of PCMMO, emphasizing the importance of a well-designed experimental protocol and objective comparison with other polymers. By understanding the relationship between chemical structure and thermal properties, researchers can better tailor and utilize this promising polymer in their respective fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Thermal Characteristic of Liquid Crystalline Polyoxetane Containing Trans-Stilbene Side Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 5. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 6. safeclimber.org [safeclimber.org]
- 7. linseis.com [linseis.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Effect of Thermal Treatment on Crystallinity of Poly(ethylene oxide) Electrospun Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polyoxetane - Wikipedia [en.wikipedia.org]
A Comparative Guide to Initiators for Oxetane Polymerization: Mechanisms, Performance, and Protocols
For researchers, scientists, and professionals in drug development, the synthesis of well-defined polyoxetanes is of paramount importance for a range of applications, from advanced coatings and adhesives to biomedical devices and energetic materials.[1][2][3] The choice of initiator is a critical determinant of the success of oxetane polymerization, profoundly influencing the reaction kinetics, polymer molecular weight, polydispersity, and overall material properties. This guide provides an in-depth comparative analysis of the primary classes of initiators for oxetane polymerization, supported by mechanistic insights and experimental data to inform your selection process.
The Critical Role of the Initiator in Oxetane Ring-Opening Polymerization
Oxetane, a four-membered cyclic ether, possesses significant ring strain (approximately 107 kJ/mol), which provides the thermodynamic driving force for ring-opening polymerization (ROP).[1] However, the high basicity of the oxygen atom in the oxetane ring dictates the preferred polymerization mechanisms.[4] The initiator's function is to generate the active species that will attack the oxetane monomer and propagate the polymer chain. The nature of this active species—cationic, anionic, or coordinated—defines the polymerization pathway and its characteristics.
Cationic Initiators: The Workhorses of Oxetane Polymerization
Cationic ring-opening polymerization (CROP) is the most common and extensively studied method for polymerizing oxetanes.[1][4] The propagation proceeds via a tertiary oxonium ion, which is susceptible to attack by the nucleophilic oxygen of an incoming monomer molecule.[1]
Mechanism of Cationic Polymerization
The cationic polymerization of oxetane is typically initiated by Lewis acids, Brønsted acids, or carbocationic salts.[1] The process can be summarized in two key stages:
-
Initiation: The initiator generates an electrophilic species that reacts with the oxygen atom of the oxetane monomer, forming a tertiary oxonium ion.
-
Propagation: The strained oxonium ion is then attacked by the oxygen of another oxetane monomer in an SN2-type reaction, leading to ring-opening and the extension of the polymer chain.
Caption: Cationic Ring-Opening Polymerization of Oxetane.
Common Cationic Initiators and Their Characteristics
A variety of cationic initiators have been employed for oxetane polymerization, each with its own set of advantages and disadvantages.
| Initiator Class | Examples | Key Characteristics |
| Lewis Acids | BF₃·OEt₂, AlCl₃, SnCl₄ | Readily available and effective. However, they can lead to side reactions and broad molecular weight distributions.[5][6] |
| Onium Salts | Trialkyloxonium salts (e.g., Et₃O⁺BF₄⁻), Diaryliodonium salts | Well-defined initiators that can provide better control over the polymerization.[7][8] Photoinitiators like diaryliodonium salts enable UV-curing applications.[7] |
| Superacids | Triflic acid (CF₃SO₃H), HSO₃F | Highly efficient initiators that can lead to very fast polymerization.[1] However, their corrosive nature can be a drawback. |
| Carbocationic Salts | Trityl salts (e.g., TrSbF₆), Tropylium salts | Can provide fast and efficient initiation.[9] |
Key Considerations for Cationic Initiators:
-
Side Reactions: Cationic polymerization of oxetanes can be prone to side reactions such as chain transfer and the formation of cyclic oligomers, which can broaden the molecular weight distribution.[10]
-
Living Polymerization: Achieving a truly "living" cationic polymerization of oxetane, where termination and chain transfer reactions are absent, is challenging. However, under specific conditions with certain initiators and solvents, a controlled or "living-like" polymerization can be achieved, enabling the synthesis of polymers with predictable molecular weights and narrow distributions.[10][11]
Anionic Initiators: A More Controlled Approach
While historically considered less reactive towards nucleophilic attack, anionic polymerization of oxetane has emerged as a valuable method for achieving well-controlled polymer architectures.[12] This approach typically requires the use of a "monomer-activated" strategy, where a Lewis acid is used to increase the electrophilicity of the oxetane ring, making it more susceptible to nucleophilic attack.[4][13]
Mechanism of Anionic Polymerization
The anionic polymerization of oxetane, particularly with monomer activation, involves the following steps:
-
Activation: A Lewis acid coordinates to the oxygen atom of the oxetane monomer, increasing the partial positive charge on the adjacent carbon atoms.
-
Initiation: A nucleophilic initiator attacks one of the activated carbon atoms, leading to ring-opening and the formation of an alcoholate propagating species.
-
Propagation: The alcoholate end of the growing polymer chain attacks another activated monomer, continuing the chain growth.
Caption: Anionic Ring-Opening Polymerization of Oxetane.
Common Anionic Initiating Systems
Anionic polymerization of oxetane is often achieved using a combination of a nucleophile and a Lewis acid.
| Initiating System | Components | Key Characteristics |
| Onium Salt / Organoaluminum | Quaternary ammonium/phosphonium halides + Bulky organoaluminum diphenolates | Enables living coordinate anionic polymerization, yielding polyethers with narrow molecular weight distributions.[12] |
| Ammonium Salt / Trialkylaluminum | Tetraoctylammonium bromide + Triisobutylaluminum | Allows for the controlled synthesis of polyoxetanes with molar masses up to 10,000 g/mol and narrow molar mass distributions (Đ < 1.2).[13] |
| Potassium tert-butoxide / Crown Ether | KOtBu + 18-crown-6 | Effective for the anionic ring-opening polymerization of functionalized oxetanes, such as those derived from sugars.[14] |
Advantages of Anionic Initiators:
-
Control: Anionic polymerization, particularly with the monomer activation strategy, offers excellent control over molecular weight and results in narrow polydispersity indices.[12][13]
-
Functional Group Tolerance: Certain anionic systems can be more tolerant of functional groups on the oxetane monomer compared to their cationic counterparts.
Coordination Initiators: A Bridge Between Cationic and Anionic Pathways
Coordination polymerization of oxetanes involves initiators that have both a Lewis acidic center and a nucleophilic component. This dual nature allows for a controlled insertion mechanism of the monomer into the initiator-polymer bond.
Mechanism of Coordination Polymerization
In a simplified view, the coordination polymerization mechanism proceeds as follows:
-
Coordination: The oxygen atom of the oxetane monomer coordinates to the Lewis acidic center of the initiator.
-
Insertion: The coordinated monomer is then inserted into the bond between the metal center and the growing polymer chain, leading to ring-opening and propagation.
Examples of Coordination Initiating Systems
-
Chloroaluminum Porphyrin: In conjunction with a bulky organoaluminum diphenolate, this system can achieve living coordinate anionic polymerization of oxetane.[12]
-
Zinc-based Catalysts: Systems like Zn(OCH₃)₂ have been explored for the coordination polymerization of oxetane, although they may result in low monomer conversion.[4]
Photoinitiators: Enabling UV-Curable Systems
Photoinitiated cationic polymerization is a powerful technique for the rapid, solvent-free, and spatially controlled curing of oxetane-containing formulations.[7][15] This method is widely used in applications such as coatings, adhesives, and 3D printing.[7][16]
Mechanism of Photoinitiated Cationic Polymerization
-
Photolysis: Upon exposure to UV light, a photoinitiator (e.g., a diaryliodonium salt) undergoes photolysis to generate a strong Brønsted acid.[7]
-
Initiation and Propagation: The photogenerated acid then initiates the cationic ring-opening polymerization of the oxetane monomers, as described in the cationic polymerization section.
Common Photoinitiators
| Photoinitiator Class | Examples | Key Characteristics |
| Onium Salts | Diaryliodonium salts, Triarylsulfonium salts | Highly efficient photoinitiators that generate superacids upon photolysis, leading to rapid polymerization.[7][8] |
"Kick-Starting" Effect: Oxetanes can exhibit an induction period in photoinitiated cationic polymerization. This can be overcome by copolymerizing them with more reactive monomers like epoxides, a phenomenon known as the "kick-starting" effect.[7][16]
Comparative Performance of Initiator Classes
| Initiator Class | Control over MW & PDI | Polymerization Rate | Side Reactions | Functional Group Tolerance |
| Cationic | Moderate to Good | Fast | Prone to chain transfer and cyclic oligomer formation | Sensitive to nucleophilic impurities |
| Anionic (Activated) | Excellent | Moderate to Fast | Generally fewer side reactions | Can be more tolerant |
| Coordination | Good to Excellent | Moderate | Fewer side reactions | Generally good |
| Photoinitiators | Moderate to Good | Very Fast (upon irradiation) | Similar to cationic | Sensitive to nucleophilic impurities |
Experimental Protocol: Cationic Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane
This protocol provides a representative example of a cationic ring-opening polymerization of an oxetane monomer.
Materials:
-
3-Ethyl-3-(hydroxymethyl)oxetane (EHMO)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, syringe, etc.)
Procedure:
-
Monomer and Solvent Preparation: Under an inert atmosphere (N₂ or Ar), add the desired amount of EHMO monomer to a dry round-bottom flask. Add anhydrous DCM to achieve the desired monomer concentration.
-
Initiator Preparation: In a separate, dry container, prepare a solution of BF₃·OEt₂ in anhydrous DCM.
-
Initiation: Cool the monomer solution to 0 °C in an ice bath. Using a syringe, add the required amount of the BF₃·OEt₂ solution to the stirred monomer solution. The amount of initiator is typically 1-2 mol% with respect to the monomer.[5][17]
-
Polymerization: Allow the reaction to stir at 0 °C for a specified time (e.g., 24 hours).[17] The progress of the polymerization can be monitored by techniques such as ¹H NMR or by taking aliquots for gravimetric analysis.
-
Termination: Quench the polymerization by adding a small amount of methanol to the reaction mixture.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Caption: Experimental Workflow for Cationic Polymerization.
Conclusion
The selection of an appropriate initiator is a cornerstone of successful oxetane polymerization. Cationic initiators, including photoinitiators, offer rapid polymerization and are widely used, though control can be a challenge. Anionic and coordination systems provide pathways to well-defined polyoxetanes with narrow molecular weight distributions, expanding the possibilities for creating advanced materials with tailored properties. A thorough understanding of the underlying mechanisms and a careful consideration of the desired polymer characteristics will enable researchers to harness the full potential of oxetane chemistry.
References
- 1. Polyoxetane - Wikipedia [en.wikipedia.org]
- 2. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anionic polymerization of activated oxetane and its copolymerization with ethylene oxide for the synthesis of amphiphilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. radtech.org [radtech.org]
- 8. Examples of reaction and application of cationic initiators|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anionic polymerization of activated oxetane and its copolymerization with ethylene oxide for the synthesis of amphiphilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. radtech.org [radtech.org]
- 16. radtech.org [radtech.org]
- 17. Synthesis and Thermal Characteristic of Liquid Crystalline Polyoxetane Containing Trans-Stilbene Side Group [mdpi.com]
A Comparative Analysis of Reactivity: 3-(Chloromethyl)-3-methyloxetane versus Epoxides in Cationic Polymerization
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of cationic polymerization, the choice of monomer is paramount to tailoring the properties of the resulting polymer. Among the diverse array of cyclic ethers, oxetanes and epoxides stand out for their utility in creating linear or cross-linked polyethers. This guide provides an in-depth, objective comparison of the reactivity of a substituted oxetane, 3-(chloromethyl)-3-methyloxetane, and traditional epoxides in cationic ring-opening polymerization (CROP). By delving into the underlying mechanistic principles and presenting supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their polymer design and synthesis endeavors.
Fundamental Drivers of Reactivity: A Tale of Two Rings
The propensity of a cyclic ether to undergo CROP is primarily governed by two key factors: ring strain and the basicity of the heteroatom. While both epoxides (three-membered rings) and oxetanes (four-membered rings) possess significant ring strain, which provides the thermodynamic driving force for polymerization, their electronic characteristics set them on different kinetic paths.[1][2][3]
-
Ring Strain: The ring strain energy of ethylene oxide (an epoxide) is approximately 114 kJ/mol, while for oxetane, it is slightly lower at 107 kJ/mol.[1] This similarity suggests that from a purely thermodynamic standpoint, both are highly susceptible to ring-opening.
-
Basicity of the Oxygen Atom: A crucial differentiator is the basicity of the oxygen atom in the ring. The oxygen in an oxetane ring is considerably more basic (pKa ≈ 2.02) than the oxygen in an epoxide ring (pKa ≈ 3.7).[1][4] This higher basicity in oxetanes leads to a more facile protonation or reaction with the cationic initiator, which can translate to a higher propagation rate constant under certain conditions.
The Polymerization Process: A Mechanistic Deep Dive
The cationic ring-opening polymerization of both this compound and epoxides proceeds through a chain-growth mechanism involving initiation, propagation, and termination/chain transfer steps.[2][5][6]
Initiation: The polymerization is initiated by a cationic species, typically a proton from a Brønsted acid or a carbocation generated from a Lewis acid/co-initiator system. This initiator attacks the oxygen atom of the monomer, forming a tertiary oxonium ion.
Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on one of the α-carbon atoms of the active oxonium ion at the end of the growing polymer chain. This regenerates the oxonium ion at the new chain end, allowing for the sequential addition of monomers.
Termination and Chain Transfer: These events limit the growth of the polymer chain and can occur through various mechanisms, including reaction with counter-ions, impurities (like water), or transfer to another monomer or polymer chain.
Below is a visual representation of the general mechanism for the cationic ring-opening polymerization of cyclic ethers.
Caption: General mechanism of cationic ring-opening polymerization.
Kinetic Profile: A Comparative Look at Reaction Rates
While the higher basicity of the oxetane oxygen suggests a faster reaction, the reality is more nuanced. Oxetanes, particularly 3,3-disubstituted ones like this compound, often exhibit a distinct induction period in their polymerization, which is less pronounced or absent in the polymerization of many epoxides.[4][7][8]
This induction period is attributed to the formation of a stable, long-lived tertiary oxonium ion intermediate.[7] The initial reaction of the secondary oxonium ion (formed from the initiator and monomer) with another monomer molecule leads to this more stable tertiary oxonium ion. The subsequent ring-opening of this stable intermediate can be the rate-limiting step in the initial phase of the polymerization.[7]
In contrast, some epoxides, like cycloaliphatic epoxides, can polymerize rapidly without a significant induction period.[7] However, it has been reported that while epoxides may have faster initiation rates, oxetanes can exhibit faster propagation rates once the polymerization is underway.[9]
Table 1: Qualitative Kinetic Comparison of this compound and Epoxides in Cationic Polymerization
| Kinetic Parameter | This compound | Epoxides |
| Initiation Rate | Generally slower, often with an induction period.[7][9] | Can be very fast, especially for strained cycloaliphatic epoxides.[7] |
| Propagation Rate | Can be very rapid after the induction period.[1][9] | Variable, but can be slower than the propagation of oxetanes.[9] |
| Overall Reactivity | High, but the induction period can be a practical limitation. | High, with a more immediate onset of polymerization. |
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide a general framework for conducting the cationic polymerization of this compound and a representative epoxide. These are illustrative and may require optimization based on specific experimental goals.
Cationic Polymerization of this compound
This protocol outlines a typical procedure using a Lewis acid initiator.
Materials:
-
This compound (monomer), freshly distilled
-
Dichloromethane (solvent), dried
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Methanol (quenching agent)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Monomer and Solvent Addition: The desired amount of dried dichloromethane is transferred to the flask via cannula or syringe, followed by the addition of the freshly distilled this compound.
-
Initiation: The reaction mixture is cooled to the desired temperature (e.g., 0 °C). The required amount of BF₃·OEt₂ is then added dropwise via syringe while stirring.
-
Polymerization: The reaction is allowed to proceed for the desired time. The progress of the polymerization can be monitored by techniques such as ¹H NMR or by taking aliquots for gravimetric analysis.
-
Termination: The polymerization is quenched by the addition of a small amount of methanol.
-
Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). The precipitate is then collected by filtration, washed, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structural confirmation.
Cationic Polymerization of a Glycidyl Ether Epoxide
This protocol provides a general method for the polymerization of a common type of epoxide.
Materials:
-
Phenyl glycidyl ether (monomer), purified
-
Dichloromethane (solvent), dried
-
(Tolycumyl)iodonium tetrakis(pentafluorophenyl)borate (photoinitiator, for photopolymerization) or a protic acid (for thermal polymerization)
-
Methanol (quenching agent)
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: A suitable reaction vessel (e.g., a quartz tube for photopolymerization or a Schlenk flask for thermal polymerization) is prepared under an inert atmosphere.
-
Monomer and Initiator Addition: The purified phenyl glycidyl ether and dried dichloromethane are added to the vessel. The initiator is then added and dissolved.
-
Initiation:
-
Photopolymerization: The mixture is irradiated with a UV light source of appropriate wavelength and intensity.
-
Thermal Polymerization: The mixture is heated to the desired reaction temperature.
-
-
Polymerization: The reaction is monitored for the desired duration.
-
Termination and Purification: The polymerization is terminated, and the polymer is purified using a similar procedure as described for the oxetane polymerization.
-
Characterization: The polymer is characterized using GPC, NMR, and other relevant techniques.
Caption: A generalized experimental workflow for cationic polymerization.
Copolymerization: A Synergistic Approach
An effective strategy to mitigate the long induction period of oxetanes is to copolymerize them with more reactive epoxides.[4][7] The epoxide can act as a "kick-starter," rapidly initiating polymerization and generating active centers that can then efficiently incorporate the oxetane monomer.[10] This approach allows for the tuning of polymer properties by combining the characteristics of both monomers while overcoming the kinetic limitations of the oxetane homopolymerization.
Conclusion: Selecting the Right Monomer for the Application
The choice between this compound and epoxides for cationic polymerization is not a matter of one being universally superior to the other, but rather a decision based on the desired kinetic profile and final polymer properties.
-
Epoxides are often favored for applications requiring rapid and immediate polymerization without a significant induction period. Their well-understood polymerization behavior makes them a reliable choice for a wide range of applications.[11]
-
This compound , and oxetanes in general, offer the potential for very rapid polymerization after an initial induction phase and can lead to polymers with distinct properties. The presence of the chloromethyl group also provides a handle for post-polymerization modification. Strategies such as copolymerization with epoxides can be employed to overcome the kinetic hurdles associated with their homopolymerization.[4][7]
Ultimately, a thorough understanding of the mechanistic nuances and kinetic behaviors of both monomer classes, as presented in this guide, will empower researchers to strategically design and synthesize novel polyethers with tailored functionalities and performance characteristics.
References
- 1. www2.toagosei.co.jp [www2.toagosei.co.jp]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. radtech.org [radtech.org]
- 8. DSpace [dspace.rpi.edu]
- 9. repository.gatech.edu [repository.gatech.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Validation of Kinetic Models for 3-(Chloromethyl)-3-methyloxetane Polymerization
For researchers, scientists, and drug development professionals engaged in advanced polymer synthesis, the ability to predict and control polymerization reactions is paramount. The cationic ring-opening polymerization (CROP) of 3-(chloromethyl)-3-methyloxetane (CMMO) offers a pathway to unique polyethers with applications ranging from energetic materials to biomedical coatings. However, harnessing the full potential of this versatile monomer requires a profound understanding of its polymerization kinetics. This guide provides an in-depth comparison of kinetic models for CMMO polymerization, supported by experimental data and protocols, to empower researchers in the rational design and optimization of their synthetic strategies.
The Critical Role of Kinetic Modeling in Polymer Synthesis
Kinetic modeling of polymerization is not merely an academic exercise; it is a vital tool for process optimization, quality control, and the prediction of polymer properties.[1] By mathematically describing the rates of initiation, propagation, termination, and other elementary steps, a robust kinetic model can forecast monomer conversion over time, the evolution of molecular weight, and the breadth of the molecular weight distribution. This predictive power minimizes the need for extensive trial-and-error experimentation, accelerating the development of novel materials with tailored characteristics.
The polymerization of substituted oxetanes like CMMO presents unique challenges due to the interplay of ring strain, steric hindrance from the substituents, and the nature of the cationic propagating species. These factors can lead to complex reaction kinetics that deviate from simple, idealized models. Therefore, the careful validation of proposed kinetic models against empirical data is essential for ensuring their accuracy and utility in a research and development setting.
Unraveling the Polymerization Mechanism: A Tale of Two Models
The cationic ring-opening polymerization of CMMO is typically initiated by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), or organoaluminum compounds. The choice of initiator significantly influences the reaction mechanism and, consequently, the appropriate kinetic model. Below, we compare two prominent models that represent the polymerization of CMMO and its close structural analogs.
Model 1: The First-Order Kinetic Approach with BF₃·OEt₂
A frequently employed and simpler model for the cationic polymerization of substituted oxetanes, including those structurally similar to CMMO like 3,3-bis(chloromethyl)oxetane (BCMO), assumes first-order kinetics with respect to both the monomer and the catalyst concentrations.[2][3] This model is particularly relevant for polymerizations initiated by strong Lewis acids like BF₃ in the presence of a cocatalyst, such as water.
The fundamental rate equation for this model is:
Rp = kp[M][C]
Where:
-
Rp is the rate of polymerization
-
kp is the apparent propagation rate constant
-
[M] is the monomer concentration
-
[C] is the catalyst concentration
Underlying Assumptions:
-
Rapid Initiation: The rate of initiation is assumed to be much faster than the rate of propagation, meaning that all active centers are generated at the beginning of the reaction.
-
Stable Active Centers: The concentration of propagating cationic species remains constant throughout the polymerization.
-
Negligible Termination: Chain-breaking reactions are considered insignificant, especially at low to moderate conversions.
This model predicts an exponential decay of monomer concentration over time and a linear increase in number-average molecular weight with conversion, characteristic of a pseudo-living polymerization.
Model 2: The Four-Stage Kinetic Scheme with Organoaluminum Catalysts
A more intricate kinetic model has been proposed for the polymerization of 3-methyl-3-chloromethyloxetane, a close analog of CMMO, initiated by the Al(iso-C₄H₉)₃-H₂O catalyst system.[1] This model delineates four distinct elementary stages, providing a more nuanced description of the polymerization process:
-
Slow Initiation: The formation of active centers is a gradual process and is considered a rate-limiting step.
-
Rapid Propagation: Once initiated, the addition of monomer units to the growing polymer chain is fast.
-
Spontaneous Monomolecular Termination: The active chain ends can spontaneously and irreversibly terminate in a first-order process.
-
Inhibition by Polymer: The formed polymer can interact with the catalyst, leading to an inhibition of the polymerization process.
The complexity of this model, accounting for non-steady-state concentrations of active centers and product inhibition, often results in a sigmoidal shape for the monomer conversion versus time curve, featuring an initial induction period followed by autoacceleration.
Head-to-Head Model Validation: A Data-Driven Comparison
To objectively assess the validity of these two models, we must compare their predictions against experimental data. While comprehensive kinetic data for CMMO itself is dispersed throughout the literature, studies on its close analogs provide a solid basis for this comparative analysis.
Table 1: Comparison of Kinetic Model Predictions and Experimental Observations for CMMO and Analogs
| Feature | Model 1: First-Order Kinetics (BF₃·OEt₂) | Model 2: Four-Stage Scheme (Organoaluminum) | Typical Experimental Observations |
| Monomer Conversion vs. Time | Exponential decay | Sigmoidal curve with an initial slow period | Varies with catalyst; BF₃ often shows near-exponential decay, while organoaluminum systems can exhibit an induction period.[1][2] |
| Rate Dependence on [Monomer] | First-order | Complex, changes over the course of the reaction | Often initially first-order, but can deviate at higher conversions.[2] |
| Rate Dependence on [Catalyst] | First-order | Complex, influenced by initiation and inhibition | Generally increases with catalyst concentration, but not always linearly.[1] |
| Molecular Weight vs. Conversion | Linear increase | Non-linear, influenced by termination and transfer | Often shows a near-linear increase, but can be affected by chain transfer reactions.[4] |
| Polydispersity Index (PDI) | Remains narrow (close to 1.0) | Broadens due to termination and slow initiation | Can be narrow with certain initiating systems, but often broadens with conversion. |
Interpretation of the Comparison:
The choice of the most appropriate kinetic model is evidently dependent on the specific catalytic system employed. The simpler first-order model provides a reasonable approximation for polymerizations initiated by strong Lewis acids like BF₃·OEt₂, especially in the early stages of the reaction. However, for systems utilizing organoaluminum catalysts, the four-stage model more accurately captures the observed complexities, such as the initial induction period and the non-linear evolution of the reaction rate.
Experimental Protocols for Kinetic Model Validation
Accurate and reproducible experimental data is the bedrock of kinetic model validation. The following protocols outline the key steps for acquiring the necessary data to differentiate between and validate kinetic models for CMMO polymerization.
Protocol 1: Monitoring Monomer Conversion by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for tracking the disappearance of the monomer over time.
Methodology:
-
Reactant Preparation: In a nitrogen-purged glovebox, prepare a stock solution of the CMMO monomer, initiator (e.g., BF₃·OEt₂), and an internal standard (e.g., 1,3,5-trioxane) in a deuterated solvent (e.g., CDCl₃).
-
Reaction Initiation: At time zero, add the initiator to the monomer solution in a thermostated NMR tube.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the characteristic peaks of the CMMO monomer (e.g., the methylene protons of the oxetane ring) and the internal standard. The monomer conversion at each time point can be calculated from the change in the relative integral values.
Protocol 2: Characterization of Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)
GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.
Methodology:
-
Sample Collection: At various time points during the polymerization, extract aliquots of the reaction mixture.
-
Reaction Quenching: Immediately quench the polymerization in the aliquots by adding a suitable terminating agent (e.g., a small amount of methanol or ammonia solution).
-
Polymer Isolation: Precipitate the polymer by adding the quenched solution to a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum.
-
GPC Analysis: Dissolve a known concentration of the dried polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran) and analyze the sample using a calibrated GPC system.
-
Data Correlation: Correlate the obtained Mₙ and PDI values with the monomer conversion at the corresponding time points.
Visualizing the Polymerization and Validation Workflow
To further clarify the concepts discussed, the following diagrams illustrate the cationic ring-opening polymerization mechanism and the workflow for kinetic model validation.
Caption: Cationic Ring-Opening Polymerization of CMMO.
References
A Comparative Performance Analysis of 3-(Chloromethyl)-3-methyloxetane-Based Polymers in Adhesive Applications
This guide provides a comprehensive comparison of the performance of adhesives based on 3-(Chloromethyl)-3-methyloxetane (CMO) polymers against established alternatives, namely epoxy and acrylate-based adhesives. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the underlying chemistry, formulation principles, and empirical performance data to facilitate informed material selection for advanced applications.
Introduction to this compound (CMO) in Polymer Chemistry
This compound is a versatile monomer characterized by a strained four-membered ether ring, known as an oxetane ring.[1] This structural feature is the cornerstone of its utility in polymer science. The inherent ring strain makes CMO highly reactive towards cationic ring-opening polymerization (CROP), a process that allows for the synthesis of high-performance polymers with unique characteristics.[1][2] The presence of a chloromethyl group provides a site for further functionalization, enabling the tailoring of polymer properties for specific applications, including advanced adhesives and coatings.[1]
CMO-based polymers are particularly prominent in the formulation of UV-curable adhesives. When exposed to UV light in the presence of a cationic photoinitiator, the oxetane ring rapidly polymerizes.[3] This rapid, on-demand curing process is highly advantageous in manufacturing environments, offering increased throughput and reduced energy consumption.[4] Furthermore, CMO is often used as a reactive diluent in epoxy formulations, where it serves a dual purpose: reducing the viscosity of the resin for easier application and accelerating the cationic curing process, leading to enhanced material properties such as improved durability and chemical resistance.[5]
The Mechanism of Cationic Ring-Opening Polymerization (CROP)
The polymerization of CMO is primarily achieved through a cationic ring-opening mechanism, which is distinct from the free-radical polymerization of acrylates or the step-growth polymerization of typical two-part epoxies. The process is initiated by a strong acid, which is photochemically generated from a cationic photoinitiator upon exposure to UV radiation.[3]
The mechanism can be summarized in the following key steps:
-
Initiation: A cationic photoinitiator, typically a diaryliodonium or triarylsulfonium salt, absorbs UV light and undergoes photolysis to generate a strong Brønsted acid (H+).[1][3]
-
Propagation: The proton from the acid protonates the oxygen atom of the oxetane ring, forming a tertiary oxonium ion. This intermediate is highly unstable due to the ring strain. A nucleophilic attack by the oxygen atom of another CMO monomer on one of the ring carbons of the protonated oxetane leads to the opening of the ring and the formation of a new, propagating oxonium ion at the end of the growing polymer chain. This process repeats, leading to the formation of a polyether backbone.[1]
-
Chain Transfer and Termination: The polymerization can be terminated by reaction with nucleophilic impurities or through chain transfer reactions.
A significant advantage of CROP is the "dark cure" or "living polymerization" phenomenon, where the polymerization continues even after the UV light source is removed, as the active cationic species remain stable for a period.[3] This ensures a high degree of conversion and uniform properties throughout the adhesive bond line.
Comparative Adhesive Formulations
To provide a basis for performance comparison, the following representative formulations for a CMO-based UV-curable adhesive, a standard two-part epoxy adhesive, and a structural acrylate adhesive are presented. It is important to note that these are starting point formulations and can be extensively modified to achieve specific performance characteristics.
Table 1: Representative Adhesive Formulations
| Component | CMO-Based UV-Curable (wt%) | Two-Part Epoxy (wt%) | Structural Acrylate (wt%) |
| Base Resin/Oligomer | Cycloaliphatic Epoxy Resin (e.g., ECC) | Bisphenol A diglycidyl ether (DGEBA) | Methacrylate Ester Monomer |
| 60% | Part A: 70% | Part A: 60% | |
| Reactive Diluent | This compound (CMO) | Mono- or difunctional glycidyl ether | 2-Ethylhexyl methacrylate |
| 35% | Part A: 10% | Part A: 20% | |
| Curing Agent/Initiator | Cationic Photoinitiator (e.g., Triarylsulfonium salt) | Amine Hardener (e.g., TETA) | Free-Radical Initiator (e.g., Benzoyl peroxide) |
| 3% | Part B: 30% (of Part A) | Part A: 2% | |
| Toughening Agent | - | Core-shell rubber particles | Block Copolymer (e.g., SBS) |
| - | Part A: 15% | Part A: 15% | |
| Adhesion Promoter | Silane Ester | Silane Ester | Phosphate Ester Monomer |
| 2% | Part A: 3% | Part A: 3% | |
| Activator | - | - | Part B (e.g., Amine-aldehyde condensate) |
| - | - | Varies |
Note: Percentages are approximate and can vary significantly based on the specific product and desired properties.
Rationale for Formulation Choices:
-
CMO-Based Adhesive: The cycloaliphatic epoxy resin provides a durable backbone, while CMO acts as a highly effective reactive diluent, reducing viscosity and significantly accelerating the UV-curing process.[4] A triarylsulfonium salt is a common choice for a cationic photoinitiator due to its efficiency in generating a strong acid upon UV exposure.[1] A silane ester is included to enhance adhesion to inorganic substrates like metal and glass.
-
Two-Part Epoxy: DGEBA is a workhorse epoxy resin, providing excellent strength and chemical resistance.[6] A reactive diluent is used to lower viscosity for better handling.[3] Core-shell rubber particles are a common toughening agent, creating a secondary phase within the epoxy matrix to absorb energy and improve impact and peel strength.[7][8] An amine hardener is used in the second part to cross-link the epoxy resin at room or elevated temperature.
-
Structural Acrylate: Methacrylate monomers form the basis of this system, which cures via a free-radical mechanism. A block copolymer is often used as a toughening agent.[9] The two-part system typically consists of the adhesive resin and an activator that initiates the polymerization when mixed. Acrylate adhesives are known for their rapid curing at room temperature and good bond strength to a variety of substrates, including many plastics.[9]
Performance Comparison: Experimental Data
The performance of these adhesive classes was evaluated across several key metrics: lap shear strength, peel strength, and tack. The data presented below is a synthesis of values reported in technical data sheets and research literature for representative adhesives from each class.
Table 2: Comparative Lap Shear Strength (ASTM D1002)
| Substrate | CMO-Based UV-Curable (MPa) | Two-Part Epoxy (MPa) | Structural Acrylate (MPa) |
| Aluminum | 15 - 25 | 17 - 25[10] | 18 - 21[11] |
| Steel | 18 - 28 | 20 - 30 | 17 - 19[11] |
| Polycarbonate | 10 - 18 (cohesive failure of substrate often observed) | 5 - 10 | 8 - 10 (cohesive failure of substrate often observed)[11] |
| Polypropylene (PP) | 2 - 5 (with surface treatment) | 1 - 4 (with primer) | 3 - 6 (without primer) |
Note: Performance on low surface energy plastics like polypropylene is highly dependent on surface preparation.
Table 3: Comparative Peel and Tack Performance
| Parameter | CMO-Based UV-Curable | Two-Part Epoxy | Structural Acrylate |
| T-Peel Strength (ASTM D1876) | Moderate to Good | Good to Excellent (when toughened) | Excellent |
| Loop Tack (ASTM D6195) | N/A (not a pressure-sensitive adhesive) | N/A | Low to Moderate (depending on formulation) |
Discussion and Analysis
Lap Shear Strength: CMO-based adhesives, particularly when formulated with epoxy resins, demonstrate excellent lap shear strength on metals, comparable to high-performance two-part epoxies and structural acrylates. The efficient cross-linking and good adhesion provided by the polyether backbone contribute to this high strength. On plastics like polycarbonate, all three adhesive types can achieve bond strengths that lead to the failure of the substrate itself, indicating that the adhesive bond is stronger than the plastic. For low-surface-energy plastics like polypropylene, structural acrylates often show an advantage, sometimes bonding effectively without the need for primers or extensive surface treatment.
Peel Strength and Flexibility: Unmodified epoxy and cationically cured oxetane systems can be somewhat brittle. Therefore, for applications requiring high peel strength and flexibility, toughened formulations are necessary. Two-part epoxies have a long history of successful toughening with agents like core-shell rubbers.[7][8] Structural acrylates are inherently tough and flexible, often exhibiting superior peel strength. While CMO-based adhesives can be formulated for improved flexibility, this is an area where acrylates often excel.
Curing Profile: This is a major point of differentiation. CMO-based UV-curable adhesives offer a significant advantage in curing speed, with fixture times of seconds under UV irradiation.[4] Structural acrylates also cure rapidly at room temperature, typically achieving handling strength in minutes.[9] Standard two-part epoxies have the longest cure times, often requiring hours to days to reach full strength, although heat can be used to accelerate the process.[6]
Shrinkage and Stress: A key advantage of ring-opening polymerization (as seen in CMO and epoxy systems) is significantly lower shrinkage compared to the free-radical polymerization of acrylates.[12][13] Acrylates can experience volumetric shrinkage of 5-15%, which can induce stress at the bond line, potentially leading to lower bond strength or warpage of thin substrates.[13] The lower shrinkage of CMO-based systems (typically <5%) results in lower internal stress and improved dimensional stability.[14]
Experimental Protocols
To ensure reproducible and comparable data, standardized testing methodologies are critical. Below are detailed protocols for the key performance tests discussed.
Experimental Workflow
Lap Shear Strength Testing (Modified ASTM D1002)
Objective: To determine the shear strength of an adhesive bond between two rigid substrates.
Methodology:
-
Substrate Preparation: Cut substrates (e.g., aluminum, steel, polycarbonate) into 100 mm x 25 mm x 1.6 mm coupons. Degrease the bonding area with acetone or isopropanol. For low surface energy plastics, apply appropriate surface treatment (e.g., corona, plasma, or primer) if specified.
-
Adhesive Preparation and Application: Prepare the adhesive according to the formulation. For two-part systems, mix the components thoroughly. Apply a uniform, thin layer of adhesive to a 12.5 mm x 25 mm area at one end of a coupon.
-
Joint Assembly: Place a second coupon over the adhesive-coated area, creating a 12.5 mm overlap. Apply light pressure to ensure uniform spreading of the adhesive. Use spacers to maintain a consistent bond line thickness (e.g., 0.25 mm).
-
Curing: Cure the assembled specimen under the specified conditions:
-
UV-Curable: Expose to a UV light source of specified intensity and wavelength for the recommended duration.
-
Two-Part Epoxy/Acrylate: Allow to cure at room temperature for the specified time (e.g., 24 hours) or in an oven at a specified temperature.
-
-
Testing: Mount the cured specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.
-
Data Analysis: Record the maximum load at failure. Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load by the bond area (12.5 mm x 25 mm). Test a minimum of five specimens and report the average and standard deviation.
180° Peel Adhesion Testing (Modified ASTM D3330)
Objective: To measure the force required to peel a flexible substrate from a rigid substrate at a 180° angle.
Methodology:
-
Substrate Preparation: Use a rigid panel (e.g., stainless steel, 50 mm x 150 mm) and a flexible substrate (e.g., 25 mm wide polyethylene film). Clean both substrates as described for the lap shear test.
-
Adhesive Application: Coat the adhesive onto the flexible substrate.
-
Assembly and Curing: Apply the adhesive-coated flexible substrate to the rigid panel. Use a roller to ensure intimate contact and a bubble-free bond. Cure the assembly as described previously.
-
Testing: Clamp the rigid panel in the lower jaw of a universal testing machine. Fold the free end of the flexible substrate back 180° and clamp it in the upper jaw.
-
Data Analysis: Pull the flexible substrate from the rigid panel at a constant speed (e.g., 300 mm/min). Record the force over the central portion of the peel. Calculate the average peel adhesion in Newtons per 25 mm width (N/25 mm).
Loop Tack Testing (ASTM D6195)
Objective: To measure the immediate "stickiness" of a pressure-sensitive adhesive.
Methodology:
-
Specimen Preparation: Cut a 25 mm x 125 mm strip of the adhesive-coated substrate.
-
Loop Formation: Form the strip into a loop with the adhesive side facing outwards, holding the ends in the upper grip of a tensile tester.
-
Testing: Bring the loop down to make contact with a standard test panel (e.g., stainless steel) over a 25 mm x 25 mm area. The only force applied is the weight of the specimen.
-
Data Analysis: Immediately after contact, move the upper grip upwards at a constant speed (e.g., 300 mm/min), pulling the loop away from the panel. The maximum force recorded is the loop tack value, reported in Newtons (N).[8]
Conclusion
Adhesives based on this compound represent a compelling class of materials, particularly for applications demanding rapid, on-demand curing and low shrinkage. Their performance in terms of shear strength on high-energy substrates is competitive with well-established epoxy and acrylate systems. The key advantages of CMO-based adhesives lie in their processing characteristics: extremely fast UV-curing and low polymerization stress.
The choice between these adhesive technologies ultimately depends on the specific application requirements.
-
CMO-based adhesives are ideal for high-volume manufacturing where speed is critical, and for bonding dimensionally sensitive components where low shrinkage is paramount.
-
Two-part epoxies remain a top choice for applications demanding the highest strength, temperature resistance, and chemical resistance, especially when longer working times are acceptable.
-
Structural acrylates offer a versatile balance of rapid room-temperature curing, excellent toughness and flexibility, and the ability to bond a wide range of substrates, including some low-surface-energy plastics, with minimal surface preparation.
Further research and formulation development in toughening and adhesion promotion for CMO-based systems will continue to expand their applicability in demanding structural bonding applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. sartomer.arkema.com [sartomer.arkema.com]
- 4. radtech.org [radtech.org]
- 5. specialchem.com [specialchem.com]
- 6. mdpi.com [mdpi.com]
- 7. plasticadditives.arkema.com [plasticadditives.arkema.com]
- 8. Toughened Epoxy Adhesives [epoxysetinc.com]
- 9. specialchem.com [specialchem.com]
- 10. scribd.com [scribd.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
spectroscopic comparison of 3-(Chloromethyl)-3-methyloxetane and its resulting polymer
A Comparative Guide to the Spectroscopic Signatures of 3-(Chloromethyl)-3-methyloxetane and its Aliphatic Polyether
For researchers, scientists, and drug development professionals venturing into the realm of oxetane-based polymers, a fundamental understanding of the transformation from monomer to polymer is paramount. This guide provides an in-depth spectroscopic comparison of this compound (CMO), a versatile monomer, and its resulting polymer, poly(this compound) (PCMO). By examining the distinct fingerprints of each compound using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, we can elucidate the structural changes that occur during cationic ring-opening polymerization (CROP) and confirm the successful synthesis of the desired polyether.
The Transformation: Cationic Ring-Opening Polymerization
The conversion of CMO to PCMO is achieved through cationic ring-opening polymerization (CROP). This process is typically initiated by a cationic species, such as a strong acid or a Lewis acid, which attacks the oxygen atom of the oxetane ring. This initial step creates a highly strained and reactive tertiary oxonium ion. The polymerization then proceeds as subsequent monomer units nucleophilically attack the activated oxonium ion, leading to the opening of the four-membered ring and the formation of a linear polyether chain.
Caption: Cationic Ring-Opening Polymerization of CMO.
Spectroscopic Fingerprints of the Monomer: this compound (CMO)
A thorough characterization of the starting material is the first critical step in any polymerization study. The spectroscopic data for CMO provides a baseline against which the resulting polymer can be compared.
FT-IR Spectroscopy of CMO
The FT-IR spectrum of CMO is characterized by several key absorption bands that are indicative of its molecular structure. A notable feature is the presence of bands associated with the strained four-membered oxetane ring.
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2850 | C-H stretching (aliphatic) |
| ~1110 | C-O-C asymmetric stretching (ether) |
| ~980 | Oxetane ring breathing vibration |
| ~750 | C-Cl stretching |
The most diagnostic peak for the oxetane ring is the "breathing" vibration, which is typically observed around 980 cm⁻¹.[1] The presence of this band is a clear indicator of the intact cyclic ether structure.
NMR Spectroscopy of CMO
¹H NMR: The proton NMR spectrum of CMO provides detailed information about the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.5 | Doublet | -CH₂- protons of the oxetane ring (adjacent to O) |
| ~4.3 | Doublet | -CH₂- protons of the oxetane ring (adjacent to C) |
| ~3.6 | Singlet | -CH₂Cl protons |
| ~1.4 | Singlet | -CH₃ protons |
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of CMO.
| Chemical Shift (δ, ppm) | Assignment |
| ~79 | -CH₂- carbons of the oxetane ring (adjacent to O) |
| ~46 | Quaternary carbon of the oxetane ring |
| ~50 | -CH₂Cl carbon |
| ~22 | -CH₃ carbon |
Spectroscopic Characterization of the Polymer: Poly(this compound) (PCMO)
The polymerization of CMO to PCMO results in significant changes in the spectroscopic data, reflecting the transformation from a cyclic monomer to a linear polyether.
FT-IR Spectroscopy of PCMO
The most prominent change in the FT-IR spectrum upon polymerization is the disappearance of the characteristic oxetane ring breathing vibration.
| Wavenumber (cm⁻¹) | Assignment | Change from Monomer |
| ~2960-2850 | C-H stretching (aliphatic) | Intensity may increase due to higher concentration |
| ~1100 | C-O-C asymmetric stretching (ether) | Becomes the dominant band |
| ~980 | Oxetane ring breathing vibration | Disappears |
| ~750 | C-Cl stretching | Remains present |
The disappearance of the peak around 980 cm⁻¹ is the most definitive evidence of successful ring-opening polymerization.[1] Concurrently, the C-O-C stretching band of the newly formed polyether backbone around 1100 cm⁻¹ becomes a much more prominent feature of the spectrum.
NMR Spectroscopy of PCMO
The ring-opening polymerization leads to a less constrained and electronically different environment for the protons and carbons, resulting in predictable shifts in the NMR spectra.
¹H NMR: In the polymer, the distinct signals of the oxetane ring protons are replaced by a broader signal corresponding to the methylene protons of the polyether backbone.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.5 | Broad singlet | -CH₂- protons of the polyether backbone |
| ~3.4 | Singlet | -CH₂Cl protons |
| ~1.0 | Singlet | -CH₃ protons |
The upfield shift of the methylene protons from ~4.3-4.5 ppm in the monomer to ~3.5 ppm in the polymer is a direct consequence of the relief of ring strain and the formation of the more flexible polyether chain.
¹³C NMR: Similar to the proton NMR, the carbon spectrum of the polymer will show shifts indicative of the new chemical environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~75 | -CH₂- carbons of the polyether backbone |
| ~42 | Quaternary carbon of the polymer backbone |
| ~48 | -CH₂Cl carbon |
| ~18 | -CH₃ carbon |
At a Glance: Spectroscopic Comparison of CMO and PCMO
| Spectroscopic Technique | Key Feature in Monomer (CMO) | Key Feature in Polymer (PCMO) |
| FT-IR | Presence of oxetane ring breathing at ~980 cm⁻¹ | Absence of oxetane ring breathing; strong C-O-C stretch at ~1100 cm⁻¹ |
| ¹H NMR | Distinct oxetane -CH₂- signals at ~4.3-4.5 ppm | Broad polyether backbone -CH₂- signal at ~3.5 ppm |
| ¹³C NMR | Oxetane ring carbons at ~79 ppm and ~46 ppm | Polyether backbone carbons at ~75 ppm and ~42 ppm |
Experimental Protocols
To obtain the spectroscopic data discussed, the following general protocols can be followed:
FT-IR Spectroscopy
Caption: General workflow for FT-IR analysis.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the CMO monomer or PCMO polymer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-5 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Conclusion
The spectroscopic comparison of this compound and its polymer, poly(this compound), provides a clear and definitive method for monitoring the success of the cationic ring-opening polymerization. The disappearance of the characteristic oxetane ring vibration in the FT-IR spectrum, coupled with the significant upfield shifts of the backbone proton and carbon signals in the NMR spectra, serves as unequivocal evidence of the transformation from a strained cyclic monomer to a linear polyether. This fundamental understanding of the spectroscopic changes is an indispensable tool for any scientist working with and developing new materials from this versatile class of monomers.
References
Safety Operating Guide
Proper Disposal of 3-(Chloromethyl)-3-methyloxetane: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of reactive chemical intermediates like 3-(Chloromethyl)-3-methyloxetane are critical components of our professional responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. Our aim is to empower you with the knowledge to manage this substance confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard: Why Specific Procedures are Crucial
This compound is a versatile building block in organic synthesis, but its utility is matched by its potential hazards.[1][2] It is classified as a flammable liquid and is harmful if swallowed.[3] The primary concern for disposal stems from its classification as a halogenated organic compound .[4][5] Halogenated wastes are treated differently from non-halogenated wastes due to the environmental impact of their incineration byproducts, necessitating specialized, high-cost disposal methods.[5] Furthermore, the strained oxetane ring, while more stable than an epoxide, imparts a degree of reactivity that must be respected during handling and disposal to prevent unintended reactions.[6][7]
Immediate Safety & Handling Protocols
Before beginning any work that will generate this compound waste, a thorough understanding of its immediate handling requirements is essential.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This establishes the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against splashes and vapors that can cause eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Always check the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Flame-retardant laboratory coat. | Protects against splashes and provides a layer of protection in case of fire. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | Prevents inhalation of vapors. |
Handling and Storage:
-
Always handle this compound in a chemical fume hood to minimize inhalation exposure.[3]
-
Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[2]
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][3]
-
Take precautionary measures against static discharge, as vapors can form explosive mixtures with air.[2]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is waste segregation . Do not mix halogenated and non-halogenated waste streams.[3][5][8]
Workflow for Proper Disposal of this compound
Caption: Disposal workflow for this compound.
Experimental Protocol:
-
Container Selection:
-
Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Liquids."[3][4] This container should be made of a compatible material (e.g., polyethylene) and have a secure, screw-top cap.[3]
-
Ensure the container is clearly marked with "Hazardous Waste" and "Halogenated Organics."[8]
-
-
Waste Transfer:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour the this compound waste into the designated container. Avoid splashing.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
-
Labeling and Documentation:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be away from general lab traffic and incompatible materials.
-
Ensure secondary containment (such as a larger, chemically resistant bin) is used to prevent the spread of material in case of a leak.[8]
-
-
Final Disposal:
-
Once the container is full, or if waste is being disposed of after a project's completion, arrange for pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]
-
Spill and Decontamination Procedures
Accidents happen, and being prepared is key to mitigating risks.
Spill Cleanup:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety personnel.
-
Control Ignition Sources: As this is a flammable liquid, immediately remove any potential sources of ignition.[3]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. Label it as "Spill Debris containing this compound."
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild soap and water solution. Follow with a water rinse. All cleaning materials must be disposed of as hazardous waste.
Equipment Decontamination:
-
Glassware: Triple rinse with a suitable organic solvent (such as acetone or ethanol), collecting the rinsate as halogenated organic waste. Then, wash with soap and water.
-
Non-disposable Equipment: Wipe down surfaces with a solvent-dampened cloth, followed by a soap and water wash.[9][10] All wipes and rinsate are to be disposed of as hazardous waste.
-
Ensure equipment is fully decontaminated before it is removed from the laboratory for repair, surplus, or disposal.[11][12]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety. By understanding the chemical's properties and adhering to these detailed protocols, we ensure that our innovative research does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management guidelines and your material's Safety Data Sheet (SDS) before handling and disposal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 822-48-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. polarlabprojects.com [polarlabprojects.com]
- 10. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. research.uga.edu [research.uga.edu]
Mastering Safety: A Researcher's Guide to Handling 3-(Chloromethyl)-3-methyloxetane
For the modern researcher, pushing the boundaries of science and drug development requires not only innovation but also an unwavering commitment to safety. Handling reactive intermediates like 3-(Chloromethyl)-3-methyloxetane, a valuable building block in organic synthesis, demands a comprehensive understanding of its properties and a meticulous approach to laboratory practice.[1] This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for the safe and effective use of this compound, ensuring that your focus remains on your research, confident in the knowledge that you are protected.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a flammable liquid and is harmful if swallowed.[2][3] Its structure, containing a strained oxetane ring and a reactive chloromethyl group, is key to its synthetic utility but also dictates its primary hazards.[1] The primary risks associated with this compound are flammability, acute oral toxicity, and potential irritation to the skin and respiratory system.[3] Some sources also indicate it may cause serious eye damage.[3] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, administrative protocols, and the correct use of personal protective equipment (PPE).
Key Hazard Information Summary:
| Hazard Classification | GHS Hazard Statement | Source |
| Flammable Liquid | H226: Flammable liquid and vapor | [2][3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | [3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3] |
Your First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is even selected, the laboratory environment itself must be optimized for safety. This is the foundational principle of the hierarchy of controls.
-
Engineering Controls: The most effective safety measures are those that physically isolate the researcher from the hazard.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted within a certified chemical fume hood.[4] This is critical to prevent the inhalation of vapors and to contain any potential spills. The fume hood also provides a controlled environment to manage the flammability risk.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable vapors.[2]
-
-
Administrative Controls: These are the established procedures and work practices that minimize exposure.
-
Standard Operating Procedures (SOPs): Your laboratory must have a detailed, chemical-specific SOP for handling this compound. This document should be read and understood by all personnel before they begin work with the compound.
-
Restricted Access: Work areas where this chemical is being used should be clearly marked, and access should be limited to authorized personnel.
-
Quantity Management: Only the minimum quantity of the chemical required for the experiment should be stored in the laboratory. Larger quantities should be kept in a dedicated, well-ventilated chemical storage area.
-
Essential Personal Protective Equipment (PPE): A Detailed Protocol
The selection and correct use of PPE are critical for preventing direct contact with this compound. The following PPE is mandatory for all procedures involving this chemical.
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[5] These provide a seal around the eyes, protecting against splashes from all angles.
-
Face Shield: In addition to goggles, a face shield should be worn during procedures with a higher risk of splashing, such as when transferring large volumes or working with reactions under pressure.[5]
-
-
Skin and Body Protection:
-
Gloves: The choice of glove material is crucial. Standard disposable nitrile gloves offer some protection against incidental splashes, but for prolonged handling, more robust options are necessary. Butyl rubber gloves are an excellent choice as they provide good resistance to a wide variety of chemicals, including halogenated solvents.[6] Neoprene gloves can also be a suitable alternative.[6] Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated. Check the manufacturer's chemical resistance guide to ensure the chosen gloves are appropriate for the specific solvent being used in your reaction.[7][8]
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned. This provides a removable barrier to protect your skin and clothing from splashes.
-
-
Respiratory Protection:
-
Under normal conditions, working within a properly functioning fume hood should provide adequate respiratory protection. However, in the event of a large spill or a failure of the fume hood, a respirator with an organic vapor cartridge may be necessary.[9] Proper fit-testing and training are required for respirator use.[9]
-
Donning and Doffing PPE: A Step-by-Step Guide
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Workflow for correctly donning PPE before handling chemicals.
Doffing (Taking Off) PPE Workflow
Caption: Workflow for safely doffing PPE to prevent contamination.
Operational Plan: Safe Handling and Storage
-
Handling:
-
Preparation: Before starting, ensure that all necessary equipment, including the chemical, solvents, glassware, and waste containers, is inside the fume hood.
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release. Avoid pouring directly from the bottle.
-
Heating: Do not use an open flame to heat reactions containing this flammable compound. Use a heating mantle, oil bath, or other controlled heating source.
-
Incompatible Materials: Keep away from strong oxidizing agents.[10]
-
-
Storage:
Emergency Protocols: Be Prepared to Act
In the event of an emergency, a swift and informed response is crucial.
-
Spill Response:
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or a commercial spill pillow.[3]
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a decontaminating solution (e.g., soap and water), and wipe dry.
-
All materials used for cleanup must be disposed of as hazardous waste.[3]
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if the spill is large or poses a fire hazard.
-
Contact your institution's emergency response team or local fire department.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
-
Emergency Response Logic
Caption: Decision-making workflow for responding to a chemical spill.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[13][14][15] Remove contact lenses if present. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.
-
Waste Segregation:
-
Container Management:
-
Disposal Procedure:
-
Collect all materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials from spills, and rinsed glassware, in the designated halogenated waste container.
-
Ensure the waste container is properly labeled with the full chemical name and a hazardous waste tag as required by your institution.[9]
-
When the container is full, arrange for pickup by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[4]
-
By integrating these principles of hazard understanding, proactive safety measures, and detailed operational and emergency plans into your daily laboratory workflow, you can confidently and safely utilize this compound in your research endeavors. This commitment to safety not only protects you and your colleagues but also upholds the integrity and professionalism of the scientific community.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 3. westlab.com [westlab.com]
- 4. benchchem.com [benchchem.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. cdc.gov [cdc.gov]
- 11. aaha.org [aaha.org]
- 12. ausmed.com [ausmed.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 15. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 16. scienceready.com.au [scienceready.com.au]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
